Bimatoprost
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOKCDNYWBIDND-FTOWTWDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895042 | |
| Record name | Bimatoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bimatoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, 1.87e-02 g/L | |
| Record name | Bimatoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bimatoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155206-00-1 | |
| Record name | Bimatoprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155206-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimatoprost [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimatoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bimatoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIMATOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bimatoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63-67 | |
| Record name | Bimatoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to Bimatoprost and Prostaglandin Receptor Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the synthetic prostamide, bimatoprost, and prostaglandin receptors. It delves into the binding affinities, functional activities, and downstream signaling pathways, offering detailed experimental protocols for key assays in the field. This document is intended to serve as a valuable resource for researchers and professionals involved in ophthalmology, pharmacology, and drug development.
Introduction to this compound
This compound is a synthetic analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] Its mechanism of action primarily involves increasing the outflow of aqueous humor from the eye.[3] There are two main theories regarding its precise molecular mechanism: the prodrug theory and the prostamide receptor theory.
The prodrug theory suggests that this compound is hydrolyzed by corneal enzymes into its free acid form, which then acts as a potent agonist at the prostaglandin F (FP) receptor.[1] The prostamide receptor theory posits that this compound has intrinsic activity at a distinct, yet-to-be-cloned "prostamide receptor," and that its effects are independent of FP receptor activation.[2] This guide will explore the evidence supporting both hypotheses, presenting key data on the interaction of both this compound and its free acid with various prostaglandin receptors.
Quantitative Analysis of Receptor Interactions
The interaction of this compound and its free acid with prostaglandin receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) at the FP receptor and other prostanoid receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of this compound and its Free Acid at Prostaglandin Receptors
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor | Other Receptors |
| This compound | 6310 ± 1650[4][5], 9250 ± 846[6] | No significant activity | No significant activity | No meaningful activity at DP, EP2, EP4, IP, and TP receptors[7] |
| This compound Free Acid | 83[7], 59 ± 6[6] | 95[7] | 387[7] | - |
Table 2: Functional Agonist Potencies (EC50, nM) of this compound and its Free Acid at Prostaglandin Receptors
| Compound | FP Receptor | EP1 Receptor | Other Receptors |
| This compound | 2940 ± 1663 (HEK cells)[4][5], 2200 ± 670 (3T3 fibroblasts)[4][5], 3245 (h-TM cells)[7], 681 (cloned human FP receptor)[7], 694 (cloned human ciliary body FP receptor)[8] | - | - |
| This compound Free Acid | 2.8-3.8 (most cells)[7], 5.8 ± 2.6 (cloned human ciliary body FP receptor)[8], 15 ± 3 (HEK cells)[6] | 2.7[7] | - |
h-TM cells: human trabecular meshwork cells; HEK cells: human embryonic kidney cells.
Prostaglandin FP Receptor Signaling Pathway
Activation of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit.[9][10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with prostaglandin receptors.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the prostaglandin receptor of interest (e.g., HEK293 cells transfected with the human FP receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Increasing concentrations of the unlabeled test compound (this compound or this compound free acid).
-
A fixed concentration of the radioligand (e.g., [³H]-PGF2α) at a concentration close to its Kd.
-
Cell membrane preparation.
-
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Turnover Assay
This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to determine the agonist activity of a compound.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing the FP receptor in inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add increasing concentrations of the test compound (this compound or this compound free acid) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separate the soluble inositol phosphates from the insoluble cellular components by centrifugation.
-
-
Quantification of Inositol Phosphates:
-
Isolate the total inositol phosphates from the supernatant using anion-exchange chromatography.
-
Quantify the amount of [³H]-labeled inositol phosphates by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-IPs accumulated against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator like Fura-2 AM.
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the FP receptor onto glass coverslips and culture until they reach the desired confluency.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with Fura-2 AM in HBSS for 30-60 minutes at room temperature or 37°C in the dark. Fura-2 AM is a membrane-permeant ester form of the dye.
-
Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.
-
-
Fluorescence Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.
-
Record the baseline fluorescence ratio (340/380) for a short period.
-
Add the test compound (this compound or this compound free acid) to the perfusion chamber and continue to record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation for each time point. An increase in intracellular calcium leads to an increase in the 340/380 ratio.
-
Generate dose-response curves by plotting the peak change in the fluorescence ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value from the dose-response curve.
-
Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a marker of MAPK cascade activation downstream of receptor signaling.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells expressing the FP receptor to near confluency.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in SDS sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The level of ERK1/2 activation is expressed as the ratio of p-ERK1/2 to total ERK1/2.
-
Conclusion
The interaction of this compound with prostaglandin receptors is a complex topic with evidence supporting both its action as a prodrug via the FP receptor and as an intrinsically active prostamide. The quantitative data presented in this guide highlight the significantly higher affinity and potency of this compound free acid for the FP receptor compared to the parent compound. The detailed experimental protocols provided offer a foundation for researchers to further investigate the molecular mechanisms of this compound and other prostaglandin analogs. A thorough understanding of these interactions is crucial for the development of more targeted and effective therapies for glaucoma and other ocular diseases.
References
- 1. Update on the mechanism of action of this compound: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist activity of this compound, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 10. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Genesis of a Glaucoma Blockbuster: A Technical Guide to the Discovery and Synthesis of Bimatoprost and Its Analogs
Introduction: Bimatoprost, a synthetic prostamide analog, has carved a significant niche in the therapeutic landscape, initially as a potent agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension, and later for its cosmetic application in enhancing eyelash growth.[1][2][3] Marketed under brand names like Lumigan® for glaucoma and Latisse® for hypotrichosis, its development represents a key advancement in ocular pharmacology.[1][4] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and clinical efficacy of this compound and related prostaglandin analogs, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound was rooted in the exploration of prostaglandin F2α (PGF2α) analogs as IOP-lowering agents.[3] Prostaglandins are naturally occurring lipid compounds involved in a myriad of physiological processes.[5] The observation that PGF2α could effectively reduce IOP spurred research into synthetic analogs with improved therapeutic profiles, including enhanced efficacy, duration of action, and reduced side effects. This compound emerged from these efforts as a unique molecule, structurally related to PGF2α but with a C-1 ethyl amide group instead of an isopropyl ester, classifying it as a prostamide.[1][6] It was first approved by the FDA in 2001 for treating ocular hypertension.[1][4]
Physicochemical Properties of this compound
This compound is a white to off-white powder that is highly soluble in ethanol and methanol, and only slightly soluble in water.[7] Its chemical and physical properties are pivotal to its formulation as a sterile ophthalmic solution and its absorption across the cornea.[7][8]
| Property | Value | Reference |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | [1] |
| Molecular Formula | C25H37NO4 | [1][2][6] |
| Molecular Weight | 415.57 g/mol | [1][6] |
| CAS Number | 155206-00-1 | [1][6] |
| LogP | ~3.5 | [6] |
| Appearance | Clear, colorless to slightly yellow liquid (in solution) | [6] |
| Solubility | Soluble in ethanol, methanol, and dimethyl sulfoxide | [6] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism for lowering IOP is by increasing the outflow of aqueous humor from the eye.[9] It achieves this through a dual-action pathway, enhancing fluid drainage through both the trabecular meshwork (the conventional, pressure-sensitive pathway) and the uveoscleral route (the pressure-insensitive pathway).[10][11] This dual action is believed to contribute to its high efficacy.[11]
While this compound is structurally a PGF2α analog, its precise molecular target has been a subject of discussion. It is considered a prostamide that may act on a distinct, yet-to-be-fully-identified prostamide receptor.[8][12] However, compelling evidence shows that this compound also functions as a prodrug.[13] In ocular tissues, corneal esterases hydrolyze the ethyl amide group to form the corresponding free acid, 17-phenyl-PGF2α, which is a potent agonist of the prostaglandin F (FP) receptor.[13][14] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
Prostaglandin F2α (FP) Receptor Signaling
Activation of the FP receptor, typically coupled to the Gq alpha subunit of heterotrimeric G proteins, stimulates phospholipase C (PLC).[15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[16] This signaling cascade in ocular tissues, particularly the ciliary muscle and trabecular meshwork, leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which reduces resistance to aqueous humor outflow.[17][18]
Synthesis of this compound and Analogs
The total synthesis of PGF2α and its analogs is a significant challenge in organic chemistry due to the stereochemical complexity of the cyclopentane core and its two side chains.[19] Several synthetic strategies have been developed over the years.
Key Synthetic Strategies
-
Corey Lactone-Based Synthesis: Developed by E.J. Corey, this remains a foundational approach. It utilizes a key bicyclic intermediate, the "Corey lactone," to stereoselectively install the necessary functional groups.[19][20] The synthesis involves the attachment of the two side chains via reactions like the Horner-Wadsworth-Emmons olefination for the α-chain and reduction followed by attachment of the ω-chain.[19]
-
Organocatalytic Synthesis: More recent approaches employ organocatalysis to achieve high stereoselectivity. One notable method involves an organocatalytic aldol reaction of succinaldehyde to create a key bicyclic enal intermediate, which can be elaborated in just a few steps to yield this compound and Latanoprost.[21][22] This strategy significantly shortens the synthetic route.[21]
-
Chemoenzymatic Synthesis: This strategy leverages the high stereoselectivity of enzymes to perform key transformations. For instance, a one-pot, three-enzyme reaction using the yeast Pichia anomala has been used to replace multiple synthetic steps (C=C reduction, stereoselective C=O reduction, and hydrolysis) in the traditional Corey pathway, offering a more efficient and greener alternative.[4][20]
Quantitative Data Summary
The clinical efficacy of this compound in lowering IOP has been extensively documented in numerous clinical trials. It is often compared to other prostaglandin analogs like Latanoprost and Travoprost.
Table 2: Clinical Efficacy of this compound in Lowering Intraocular Pressure (IOP)
| Study/Formulation | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction | Comparator/Control | Reference |
| This compound 0.03% | Glaucoma/Ocular Hypertension | ~24.5 | 5 - 8 mmHg | - | [23] |
| This compound 0.03% | Glaucoma/Ocular Hypertension (untreated) | ~25 | 7.5 mmHg (30%) | - | [23] |
| This compound SR (6 µg) | Open-Angle Glaucoma | Not specified | 7.5 mmHg (at 24 months) | Topical this compound 0.03% | [24] |
| This compound SR (10 µg) | Open-Angle Glaucoma | Not specified | 7.3 mmHg (at 24 months) | Topical this compound 0.03% | [24] |
| This compound SR (15 µg) | Open-Angle Glaucoma | Not specified | 7.3 mmHg (at 24 months) | Topical this compound 0.03% | [24] |
| This compound SR (20 µg) | Open-Angle Glaucoma | Not specified | 8.9 mmHg (at 24 months) | Topical this compound 0.03% | [24] |
This compound SR refers to a sustained-release implant.[24][25]
Detailed Experimental Protocols
A. Protocol for Horner-Wadsworth-Emmons Reaction (Generalized Corey Synthesis)
This protocol describes a key step in attaching the α-side chain to the Corey lactone intermediate.
Objective: To synthesize the enone intermediate by reacting the Corey aldehyde with a phosphonate ylide.
Materials:
-
Corey aldehyde (derived from Corey lactone)
-
Dimethyl (2-oxoheptyl)phosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Anhydrous DME is added to the flask, and the suspension is cooled to 0°C in an ice bath.
-
A solution of dimethyl (2-oxoheptyl)phosphonate (1.0 equivalent) in anhydrous DME is added dropwise to the NaH suspension over 30 minutes.
-
The reaction mixture is stirred at 0°C for 1 hour to allow for the formation of the phosphonate ylide.
-
A solution of the Corey aldehyde (1.0 equivalent) in anhydrous DME is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl at 0°C.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water, followed by brine, and then dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure, and the resulting crude product (enone) is purified by silica gel column chromatography to yield the desired product.[19]
B. Protocol for In Vivo Model of Ocular Hypertension
This protocol describes a common method for inducing elevated IOP in an animal model to test the efficacy of anti-glaucoma drugs.
Objective: To induce a sustained elevation of intraocular pressure in a rabbit model.
Model: Male New Zealand White rabbits (2.5-3.5 kg).
Materials:
-
Lauromacrogol 400 (2% solution) or finely dispersed kaolin suspension
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
30-gauge needle and 1 mL syringe
-
Tonometer (e.g., Tono-Pen) for IOP measurement
-
Slit-lamp biomicroscope
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling for at least one week prior to the experiment. Baseline IOP is measured daily for 3-5 days to establish a stable baseline.
-
Anesthesia and Preparation: A topical anesthetic is applied to the cornea of the eye to be treated.
-
Induction of Ocular Hypertension: A single intracameral injection of 0.1 mL of 2% lauromacrogol 400 is administered into the anterior chamber of one eye.[26] The contralateral eye serves as a control. The injection is performed carefully to avoid damage to the lens and iris.
-
Post-Injection Monitoring: IOP is monitored daily using a calibrated tonometer. A persistent and significant increase in IOP (e.g., >5-10 mmHg above baseline) is typically expected within 3-7 days.[26] The health of the eye is also monitored daily using a slit-lamp biomicroscope.
-
Drug Administration: Once sustained ocular hypertension is established, the test compound (e.g., this compound ophthalmic solution) is administered topically to the hypertensive eye according to the study design (e.g., once daily). The control eye may receive a vehicle solution.
-
Efficacy Measurement: IOP is measured at various time points post-drug administration (e.g., 2, 4, 8, 12, and 24 hours) to determine the drug's efficacy and duration of action. The reduction in IOP compared to the vehicle-treated or pre-treatment hypertensive state is calculated.
Conclusion
This compound stands as a testament to the power of targeted analog design in drug discovery. Its journey from a PGF2α-inspired concept to a first-line treatment for glaucoma illustrates the successful translation of basic biochemical understanding into a clinically impactful therapeutic. The continuous evolution of its synthesis, from the classic Corey approach to modern organocatalytic and chemoenzymatic methods, highlights the drive for efficiency and sustainability in pharmaceutical manufacturing. For researchers and drug development professionals, the story of this compound offers a compelling case study in ocular pharmacology, synthetic strategy, and the elucidation of complex biological mechanisms.
References
- 1. This compound | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exploring this compound’s Journey from Lab to Pharmacy – Caremgt [caremgt.com]
- 4. acs.org [acs.org]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. chemignition.com [chemignition.com]
- 7. drugs.com [drugs.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacology of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis of this compound (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levels of this compound acid in the aqueous humour after this compound treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 19. benchchem.com [benchchem.com]
- 20. air.unimi.it [air.unimi.it]
- 21. Synthesis of prostaglandin analogues, latanoprost and this compound, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. 24-Month Phase I/II Clinical Trial of this compound Sustained-Release Implant (this compound SR) in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. clinicaltrials.eu [clinicaltrials.eu]
- 26. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]
Unraveling the Journey of Bimatoprost: A Deep Dive into its Pharmacokinetics and Metabolism in Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacokinetics and metabolism of Bimatoprost, a prostaglandin analog widely used in the treatment of glaucoma and for eyelash hypotrichosis. This whitepaper provides a consolidated overview of key preclinical data from various animal models, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating complex biological processes through mandatory visualizations.
This compound, a synthetic prostamide, effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is paramount for predicting its clinical efficacy and safety. This guide synthesizes findings from studies in rabbits, monkeys, rats, mice, and dogs to provide a holistic view of the drug's behavior in vivo.
Ocular and Systemic Pharmacokinetics of this compound
Following topical administration, this compound is rapidly absorbed and well-distributed within the eye, with the highest concentrations found in the anterior segment tissues such as the conjunctiva, cornea, sclera, iris, and ciliary body in both rabbits and monkeys.[2] Maximal tissue concentrations are typically reached within 0.5 to 2 hours post-dose.[2] Systemic absorption is minimal, with plasma concentrations peaking within 10 minutes and becoming undetectable within 1.5 hours in most subjects after ocular administration.[3]
This compound is moderately distributed into body tissues, with a steady-state volume of distribution of 0.67 L/kg in humans, and it primarily resides in the plasma.[2]
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, this compound acid, in various animal models and ocular tissues.
Table 1: Ocular Pharmacokinetics of this compound in Rabbits Following a Single Topical Instillation
| Formulation | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ng·hr/mL or ng·hr/g) | Reference |
| This compound 0.03% in DuraSite | Aqueous Humor | 26.57 ± 19.16 | 0.5 | 24.29 | [4] |
| This compound 0.03% Ophthalmic Solution | Aqueous Humor | Lower than DuraSite formulation | - | 12.31 | [4] |
| This compound 0.01% Ophthalmic Solution | Aqueous Humor | 11.5 ± 2.1 (at 30 min) | - | - | [5][6] |
| This compound 0.03% Ophthalmic Solution | Aqueous Humor | 37.8 ± 28.8 (at 30 min) | - | - | [5][6] |
| Preservative-Free this compound 0.01% Gel | Aqueous Humor, Iris, and Ciliary Body (Combined) | 50.2 | - | 134.0 | [7] |
| Preserved this compound 0.01% Solution | Aqueous Humor, Iris, and Ciliary Body (Combined) | 26.3 | - | 67.0 | [7] |
| Preserved this compound 0.03% Solution | Aqueous Humor, Iris, and Ciliary Body (Combined) | 59.9 | - | 148.0 | [7] |
Table 2: Ocular Pharmacokinetics of this compound Acid in Rabbits Following a Single Topical Instillation
| Formulation | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ng·hr/mL or ng·hr/g) | Reference |
| This compound 0.03% in DuraSite | Aqueous Humor | - | - | 302.6 | [4] |
| This compound 0.03% Ophthalmic Solution | Aqueous Humor | - | - | 98.79 | [4] |
| This compound 0.01% Ophthalmic Solution | Aqueous Humor | 20.8 ± 5.7 (at 90 min) | - | - | [5][6] |
| This compound 0.03% Ophthalmic Solution | Aqueous Humor | 45.8 ± 14.3 (at 90 min) | - | - | [5][6] |
Table 3: Systemic Pharmacokinetics of this compound Following Intravenous Administration
| Animal Model | Dose | Total Blood Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Elimination Half-life | Reference |
| Rat | Single IV | 9.5 | 2.1 - 6.0 | 0.42 hr (Mean Residence Time) | [8] |
| Monkey | Single IV | 2.4 | 2.1 - 6.0 | 0.93 hr (Mean Residence Time) | [8] |
| Human | 3.12 µg/kg IV | 1.5 | 0.67 | ~45 minutes | [1] |
Metabolism of this compound
This compound undergoes extensive metabolism. In the rabbit eye, it is extensively metabolized in all ocular tissues.[2][9] In contrast, metabolism in the monkey eye is minimal.[2][9] The primary metabolic pathway in many species is hydrolysis to its active C-1 free acid, this compound acid.[2][9] However, this compound itself is also active.[10]
Systemically, this compound is metabolized through glucuronidation, hydroxylation, deamidation, and N-deethylation in rats and monkeys.[2][9] Glucuronidated metabolites are the major drug-related material found in blood, urine, and feces of both species.[2][9] The C-1 acid is the major metabolite in rats and rabbits, but not in dogs, monkeys, or humans.[2][9] In studies with human liver microsomes, CYP3A4 was identified as one of the key enzymes involved in the hydroxylation of this compound.[2]
Excretion of this compound and its metabolites occurs through both urinary and fecal routes in rats and monkeys.[2] In humans, approximately 67% of an intravenously administered dose is excreted in the urine, while 25% is recovered in the feces.[3]
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
Ocular Pharmacokinetic Study in Rabbits
-
Animal Model: New Zealand White or Dutch Belted rabbits are commonly used.[6][11]
-
Drug Administration: A single drop (typically 30-35 µL) of the this compound formulation is instilled into the cul-de-sac of each eye.[5][11] The eyelids are gently held together for a short period to prevent drug loss.[11]
-
Sample Collection: At predetermined time points, animals are euthanized, and aqueous humor is collected by paracentesis using a small gauge needle.[5][6] Ocular tissues such as the iris-ciliary body, cornea, and sclera are also harvested.[11]
-
Sample Analysis: The concentrations of this compound and this compound acid in the collected samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12]
Intracameral Sustained-Release Implant Study in Dogs
-
Animal Model: Male normotensive beagle dogs are used.[13]
-
Drug Administration: A sustained-release this compound implant is injected into the anterior chamber of the eye (intracameral administration).[13]
-
Sample Collection: Aqueous humor samples are collected at various time points. Blood samples are also drawn to assess systemic exposure.[13]
-
Sample Analysis: Concentrations of this compound and its acid metabolite in aqueous humor and blood are determined by LC-MS/MS.[13]
Visualizing the Science
To better illustrate the complex processes involved in this compound's mechanism and study, the following diagrams have been generated.
This compound's dual action on aqueous humor outflow pathways.
A typical experimental workflow for ocular pharmacokinetic studies.
Major metabolic pathways of this compound.
This technical guide serves as a valuable resource for understanding the preclinical pharmacokinetic and metabolic profile of this compound. The compiled data and detailed protocols can aid in the design of future studies and the development of novel ophthalmic therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Levels of this compound acid in the aqueous humour after this compound treatment of patients with cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Mechanism of Action of this compound, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of prostaglandins and specific place in therapy of this compound in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of this compound and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
Bimatoprost's Influence on Adipocyte Differentiation and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), is a widely utilized therapeutic agent for reducing intraocular pressure in glaucoma patients.[1][2] Beyond its ocular hypotensive effects, emerging evidence has highlighted its significant impact on adipose tissue, specifically its ability to modulate adipocyte differentiation and lipid metabolism. This has led to observations of periorbital lipodystrophy in patients undergoing topical treatment.[3] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on adipocytes, detailing the molecular mechanisms, experimental evidence, and relevant research protocols.
This compound's Effect on Adipocyte Differentiation
This compound has been consistently shown to inhibit the differentiation of preadipocytes into mature adipocytes.[4][5][6] This anti-adipogenic effect has been observed in various cell models, including the murine 3T3-L1 preadipocyte cell line and human orbital preadipocytes.[4][7]
The inhibitory action of this compound is particularly potent compared to other prostaglandin analogs like latanoprost and travoprost.[4][7] Studies have demonstrated that this compound induces the most significant reduction in adipogenesis among these compounds.[4][8] The mechanism underlying this inhibition involves the downregulation of key adipogenic transcription factors and markers of differentiation.
Key Molecular Changes:
-
Transcription Factors: this compound treatment leads to a down-regulation in the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα), two master regulators of adipogenesis.[4][9]
-
Late-Stage Differentiation Markers: The activity of glycerol-3-phosphate dehydrogenase (G3PDH), a late marker of adipocyte differentiation, is significantly decreased by prostaglandin analogs.[7][8]
-
Early-Stage Differentiation Markers: Interestingly, the mRNA expression of early differentiation markers like lipoprotein lipase (LPL) and PPARγ2 does not appear to be significantly altered by some prostaglandin analogs in certain experimental setups.[7][8] However, other studies have shown that this compound does inhibit the expression of LPL.[4]
Quantitative Data on Adipocyte Differentiation Markers
| Prostaglandin Analog | Cell Type | Target Gene/Protein | Effect | Reference |
| This compound | Human Orbital Preadipocytes | PPARγ | Down-regulation | [4] |
| This compound | Human Orbital Preadipocytes | C/EBPα | Down-regulation | [4] |
| This compound | Human Orbital Preadipocytes | LPL | Down-regulation | [4] |
| Travoprost | 3T3-L1 Preadipocytes | G3PDH Activity | Significant Decrease | [7][8] |
| Latanoprost | 3T3-L1 Preadipocytes | G3PDH Activity | Decrease | [7][8] |
| Travoprost | 3T3-L1 Preadipocytes | PPARγ2 mRNA | No Significant Change | [7][8] |
| Latanoprost | 3T3-L1 Preadipocytes | PPARγ2 mRNA | No Significant Change | [7][8] |
| Travoprost | 3T3-L1 Preadipocytes | LPL mRNA | No Significant Change | [7][8] |
| Latanoprost | 3T3-L1 Preadipocytes | LPL mRNA | No Significant Change | [7][8] |
This compound's Effect on Lipid Metabolism
The anti-adipogenic properties of this compound are also reflected in its effects on lipid metabolism within adipocytes.
Key Metabolic and Morphological Changes:
-
Inhibition of Lipid Accumulation: this compound significantly inhibits the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.[4][6] This effect is quantifiable through methods like Oil Red O staining.[5]
-
Altered Lipid Droplet Morphology: Adipocytes treated with this compound exhibit a distinct morphological change, displaying smaller, multilocular lipid droplets as opposed to the large, unilocular droplets characteristic of untreated mature white adipocytes.[5][6] This change is suggestive of a potential trans-differentiation from white to brown-like adipocytes.[6]
-
Increased Brown Adipose Tissue Markers: Consistent with the morphological changes, this compound has been shown to increase mitochondrial load and the expression of uncoupling protein 1 (UCP-1), a key marker of brown adipose tissue.[6][10]
-
Atrophy of Adipose Tissue: In vivo studies in rats have demonstrated that retrobulbar injections of this compound lead to atrophy of orbital fat.[9] This is characterized by a significant increase in adipocyte density and heterogeneity, with the adipocytes being smaller and more densely packed.[9]
-
Lipolysis: The effect of prostaglandin analogs on lipolysis (the breakdown of stored fat) in already differentiated adipocytes appears to be minimal, with studies showing no significant impact.[7][8]
Quantitative Data on Adipocyte Properties
| Treatment | Model System | Parameter | Finding | P-value | Reference |
| This compound | Rat Orbit (in vivo) | Adipocyte Density | 231 adipocytes/mm² (vs. 197 in control) | p = 0.009 | [9] |
| This compound | Rat Orbit (in vivo) | Adipocyte Heterogeneity | Increased | p = 0.008 | [9] |
| This compound | Human TAO Type 1 Adipocytes | Adipogenesis Inhibition | Significant | p = 0.0162 | [5] |
| This compound | Human TAO Type 2 Adipocytes | Adipogenesis Inhibition | Significant | p = 0.0259 | [5] |
| This compound | Healthy Human Adipocytes | Adipogenesis Inhibition | Significant | p = 0.0319 | [5] |
| Chronic this compound | Rats on High-Fat Diet | Body Weight Gain | Attenuated by up to 23% | Not specified | [11] |
| Chronic this compound | Rats | Subcutaneous & Visceral Fat Mass | Decreased by up to 30% | Not specified | [11] |
Signaling Pathways and Mechanism of Action
This compound, a PGF2α analog, is believed to exert its anti-adipogenic effects primarily through the prostaglandin F receptor (FP receptor).[7][12] While this compound itself has a lower affinity for the FP receptor, its hydrolysis product, this compound free acid, is a potent agonist.[12] The activation of the FP receptor initiates a cascade of intracellular signaling events.
Key Signaling Pathways:
-
MAPK/ERK, PI3K/Akt, and p38 MAPK: Treatment of adipocytes with this compound leads to the upregulation and phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and p38 MAPK signaling pathways.[13]
-
Inhibition of PPARγ: The activation of the MAPK pathway by PGF2α can lead to the inhibitory phosphorylation of PPARγ.[7][14] This phosphorylation prevents PPARγ from driving the expression of genes necessary for adipocyte differentiation, effectively blocking the process.[14]
-
Intracellular Calcium Mobilization: Activation of the FP receptor by this compound and its free acid leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[12]
The inhibition of adipogenesis by this compound can be rescued by the pharmacological inhibition of the MAPK/ERK, PI3K/Akt, or p38 pathways, confirming their crucial role in mediating the anti-adipogenic effect.[13]
Visualizing the Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on adipogenesis.
Visualizing the Signaling Pathway
Caption: this compound signaling pathway inhibiting adipocyte differentiation.
Experimental Protocols
3T3-L1 Preadipocyte Differentiation
This protocol is a standard method for inducing the differentiation of 3T3-L1 murine preadipocytes into mature adipocytes.[8]
-
Cell Seeding: Seed 3T3-L1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and grow to confluence. It is critical to allow the cells to become 100% confluent and maintain them in this state for 2 days post-confluence (Day 0).
-
Induction of Differentiation (Day 0): Replace the growth medium with a differentiation medium (MDI cocktail) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7] this compound or other test compounds should be added at this stage.
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with standard growth medium (DMEM with 10% FBS). Replenish the medium every 2-3 days.
-
Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the intracellular lipid content in differentiated adipocytes.[4][15][16]
-
Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Preparation of Oil Red O Solution:
-
Stock Solution: Dissolve 0.35 g of Oil Red O powder in 100 mL of isopropanol.
-
Working Solution: Prepare fresh by mixing 6 parts of the stock solution with 4 parts of distilled water. Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter.
-
-
Staining: Wash the fixed cells with water, then with 60% isopropanol for 5 minutes. Allow the cells to air dry completely. Add the Oil Red O working solution and incubate at room temperature for 10-30 minutes.
-
Washing: Remove the staining solution and wash the cells 2-4 times with distilled water until the excess stain is removed.
-
Quantification (Optional): To quantify the lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a spectrophotometer.
Real-Time Reverse Transcription PCR (RT-PCR)
This method is used to quantify the mRNA expression levels of specific genes involved in adipogenesis.[4]
-
RNA Isolation: Extract total RNA from the cultured cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers (e.g., for PPARγ, C/EBPα, LPL), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression using the ΔΔCt method.
Western Blotting
This technique is used to detect and quantify specific proteins and their phosphorylation status.[13]
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., total ERK, phospho-ERK, total Akt, phospho-Akt).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound exerts a significant inhibitory effect on adipocyte differentiation and modulates lipid metabolism. Its mechanism of action involves the activation of the FP receptor, which triggers downstream signaling through the MAPK/ERK, PI3K/Akt, and p38 MAPK pathways. This cascade ultimately leads to the inhibition of the master adipogenic regulator PPARγ. The resulting phenotype is a reduction in lipid accumulation, an alteration of lipid droplet morphology towards a brown-like adipocyte appearance, and an overall atrophy of adipose tissue. These findings provide a molecular basis for the clinically observed periorbital lipodystrophy associated with topical this compound use and suggest potential therapeutic applications for conditions characterized by excess adipose tissue. Further research is warranted to fully elucidate the long-term systemic effects of this compound on lipid metabolism and its potential as a therapeutic agent in metabolic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Prostaglandin Analogue this compound on Thyroid-Associated Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Prostaglandin Analogue Drugs Inhibit Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. In Vivo Effects of Retrobulbar this compound Injection on Orbital Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.nova.edu [scholars.nova.edu]
- 11. This compound promotes satiety and attenuates body weight gain in rats fed standard or obesity-promoting diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandins promote and block adipogenesis through opposing effects on peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. coriell.org [coriell.org]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
The Role of Bimatoprost in Hair Follicle Cycling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide F2α analog, has demonstrated a significant impact on hair follicle cycling, promoting hair growth by modulating the anagen and telogen phases. Initially developed for the treatment of glaucoma, its notable side effect of hypertrichosis has led to its repurposing for cosmetic applications and investigations into its potential for treating various forms of alopecia. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways involved in this compound-mediated hair growth. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.
Introduction: The Hair Follicle Cycle and Prostaglandins
The hair follicle is a dynamic mini-organ that undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). The duration of the anagen phase is a primary determinant of hair length.[1] Prostaglandins (PGs), a class of lipid compounds, are known to play a crucial role in regulating this cycle. Specifically, prostaglandin F2α (PGF2α) and its analogs have been identified as potent stimulators of hair growth.[2]
This compound is a synthetic analog of PGF2α that exerts its effects by binding to prostaglandin receptors, which are present in the dermal papilla and outer root sheath of the hair follicle.[3] Its mechanism of action involves stimulating the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase and prolonging the duration of the anagen phase.[1][4]
Mechanism of Action of this compound in the Hair Follicle
This compound's primary mode of action is through the activation of specific prostaglandin receptors located on the cells of the dermal papilla, a key regulatory component of the hair follicle.[5][6] This interaction initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and the secretion of paracrine factors that influence the behavior of surrounding keratinocytes and melanocytes.[5]
Prostaglandin Receptor Signaling
This compound binds to prostaglandin F2α (FP) receptors, which are G-protein coupled receptors.[5] This binding is thought to activate the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be a key initiator of the downstream effects of this compound on hair follicle cells.
Activation of the Wnt/β-Catenin Signaling Pathway
A significant downstream effect of this compound-mediated signaling is the activation of the canonical Wnt/β-catenin pathway, a critical regulator of hair follicle development and regeneration.[7] Studies have shown that this compound treatment leads to an increase in the expression of key components of this pathway, including Wnt3a, β-catenin, and lymphoid enhancer-binding factor 1 (LEF1).[4] The stabilization and nuclear translocation of β-catenin, a central component of the Wnt pathway, leads to the transcription of target genes that promote the proliferation and differentiation of hair follicle stem cells, thereby driving the transition into the anagen phase.[1][7]
Quantitative Data on this compound's Efficacy
The efficacy of this compound in promoting hair growth has been evaluated in various preclinical and clinical studies. The following tables summarize the key quantitative findings.
Scalp Hair Growth in Androgenic Alopecia
| Study Population | Treatment | Duration | Key Findings | Reference |
| 8 subjects with androgenic alopecia | This compound 0.03% topical solution | 12 weeks | Significant increase in vellus hair diameter (p<0.05). No significant change in vellus hair count. | |
| Men with androgenic alopecia (Phase II trial) | This compound solutions (1 and 2) vs. vehicle | 6 months | Study completed, but detailed quantitative results not publicly released. | [8] |
| Women with female pattern hair loss | This compound solutions vs. vehicle and 2% minoxidil | 6 months | Study completed, but detailed quantitative results not publicly released. | [9] |
Eyelash and Eyebrow Growth
| Study Population | Treatment | Duration | Key Findings | Reference |
| 15 volunteers | This compound 0.3 mg/ml ophthalmic solution | 6 weeks | 75% of participants showed obvious enhancement in eyelash length. | [10] |
| 27 healthy women | This compound cosmetic preparation vs. sweet almond oil | 5 weeks | Improved eyebrow density (70% vs. 30%; p=0.003) and elongation (59% vs. 26%; p=0.014). | [11] |
| Patients with eyelash hypotrichosis | This compound 0.03% | 16 weeks | Average increase in eyelash length of 1.4 mm (25%) vs. 0.1 mm (2%) in the vehicle group. | [12] |
In Vivo and Ex Vivo Studies
| Model | Treatment | Duration | Key Findings | Reference |
| C57BL/6 mice | This compound 0.03% topical solution | 14 days | Significantly advanced the onset of anagen. | [13] |
| Human scalp hair follicle organ culture | This compound (10, 100, 1000 nM) | 9 days | ~15% increase in growth rate at 10 nM (P<0.01) and ~25% at 100 and 1000 nM (P<0.001). Prolonged anagen by ~7% at 10 nM (P<0.01) and ~10% at 100 and 1000 nM (P<0.001). | [5] |
| Reconstructed hair follicles in nude mice | This compound 0.03% topical solution | 2 weeks | Thicker and longer hair compared to control (0.57 ± 0.07 cm vs. 0.36 ± 0.05 cm, P<0.01). | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments investigating the effects of this compound.
In Vivo Mouse Model for Hair Growth
This protocol is based on studies investigating the effect of topical this compound on hair regrowth in mice.[13][14]
-
Animal Model: 7-week-old female C57BL/6J mice are typically used as their hair follicles are synchronized in the telogen phase at this age.
-
Hair Removal: The dorsal hair of the mice is shaved to create a uniform area for treatment and observation.
-
Treatment Groups: Mice are randomly assigned to different treatment groups:
-
Vehicle control (e.g., ethanol:propylene glycol:water 3:5:2)
-
This compound solution at various concentrations (e.g., 0.03%, 0.10%, 0.30%)
-
-
Application: A defined volume of the solution (e.g., 70-100 µL) is applied topically to the shaved dorsal skin once daily for a specified period (e.g., 14 days).
-
Assessment of Hair Growth:
-
Visual Observation: The onset of anagen is determined by the first appearance of visible hair growth. The percentage of the shaved area covered with new hair is also assessed over time.
-
Histology: Skin biopsies are taken at different time points to histologically examine the hair follicles and determine the number of follicles in each phase of the hair cycle.
-
Hair Length Measurement: The length of newly grown hair can be measured at the end of the study.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the hair growth parameters between the different treatment groups.
Ex Vivo Human Hair Follicle Organ Culture
This protocol allows for the study of isolated human hair follicles in a controlled environment, removing systemic influences.[5][15]
-
Source of Hair Follicles: Anagen hair follicles are isolated from human scalp skin obtained from elective surgeries (e.g., facelifts).
-
Isolation of Follicles: Individual hair follicles are micro-dissected from the subcutaneous fat under a dissecting microscope.
-
Culture Conditions:
-
Isolated follicles are placed in individual wells of a 24-well plate containing serum-free Williams E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.
-
Follicles are incubated at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
The culture medium is supplemented with different concentrations of this compound (e.g., 10, 100, 1000 nM) or a vehicle control.
-
The medium is changed every 2-3 days.
-
-
Assessment of Hair Growth:
-
Hair Shaft Elongation: The length of the hair shaft is measured daily using a calibrated eyepiece in an inverted microscope.
-
Anagen Duration: The morphology of the hair bulb is assessed daily to determine the percentage of follicles remaining in the anagen phase.
-
-
Statistical Analysis: The rate of hair growth and the duration of the anagen phase are compared between the this compound-treated and control groups using appropriate statistical methods.
Conclusion and Future Directions
This compound has emerged as a promising agent for the stimulation of hair growth. Its well-defined mechanism of action, centered on the activation of prostaglandin receptors and the subsequent modulation of the Wnt/β-catenin signaling pathway, provides a solid foundation for its therapeutic application. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to prolong the anagen phase and increase hair length and density.
Future research should focus on optimizing the delivery of this compound to the hair follicle to enhance its efficacy and minimize potential side effects. Further elucidation of the downstream targets of the Wnt/β-catenin pathway in response to this compound will provide a more comprehensive understanding of its molecular effects and may reveal novel targets for the development of next-generation hair growth therapies. Additionally, large-scale, placebo-controlled clinical trials are needed to definitively establish the efficacy and safety of topical this compound for the treatment of various types of alopecia, particularly androgenetic alopecia.
References
- 1. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. This compound in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostamide-related glaucoma therapy, this compound, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A Safety and Efficacy Study of this compound in Men With Androgenic Alopecia (AGA) [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound Can Increase Growth and Density of Eyebrow Hair: A Prospective Study on a Group of Young Women [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. The biodisposition and hypertrichotic effects of this compound in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of topical this compound with enhanced skin infiltration and in vivo hair regrowth efficacy in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Bimatoprost and Its Impact on Melanogenesis: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide F2α analog, is widely recognized for its efficacy in reducing intraocular pressure and promoting eyelash growth. A notable and well-documented side effect of its topical application is hyperpigmentation of ocular and periocular tissues. This phenomenon is a direct consequence of the drug's impact on melanogenesis, the process of melanin production. This technical guide provides a comprehensive overview of the mechanisms by which this compound stimulates melanin synthesis in both ocular and cutaneous melanocytes. It includes a summary of clinical and histopathological findings, detailed experimental protocols for studying melanogenesis, and visualizations of the key signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers investigating the effects of prostaglandin analogs on pigmentation and for professionals involved in the development of drugs with similar mechanisms of action.
Introduction
This compound is a prostaglandin analog used clinically to manage glaucoma and for the cosmetic enhancement of eyelashes. Its use is frequently associated with increased pigmentation of the iris and the periocular skin. This hyperpigmentation is not due to an increase in the number of melanocytes, but rather to an increase in the amount of melanin produced and stored within these cells and surrounding keratinocytes. Understanding the molecular mechanisms underlying this effect is crucial for predicting and managing the side effects of this compound and other prostaglandin analogs, and for exploring their potential therapeutic applications in pigmentary disorders.
Mechanism of Action: Stimulation of Melanogenesis
This compound exerts its melanogenic effects by binding to and activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor found on the surface of melanocytes. Activation of the FP receptor initiates a signaling cascade that culminates in the upregulation of key enzymes and transcription factors involved in melanin synthesis.
Signaling Pathway
The binding of this compound to the FP receptor is believed to primarily activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and the activation of PKC are key events that lead to the phosphorylation and activation of downstream transcription factors, most notably the cyclic AMP-responsive element-binding protein (CREB).
Phosphorylated CREB (p-CREB) then translocates to the nucleus and binds to the promoter of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, survival, and function. Increased expression of MITF leads to the transcriptional upregulation of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT). Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
The increased production of these enzymes leads to a higher rate of melanin synthesis within the melanosomes, the specialized organelles for melanin production and storage in melanocytes. Histopathological studies have shown that this compound-treated tissues exhibit melanocytes with more prominent rough endoplasmic reticulum and an abundance of mature melanosomes. Furthermore, there is evidence of increased transfer of these melanosomes to surrounding keratinocytes, contributing to the visible darkening of the tissue.
An In-depth Technical Guide on the Early-Stage Neuroprotective Research of Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analogue, is a well-established first-line treatment for elevated intraocular pressure (IOP) in patients with glaucoma.[1][2][3] Its primary mechanism of action involves enhancing the outflow of aqueous humor, thereby reducing IOP.[2][3] However, a growing body of early-stage research suggests that this compound may also exert direct neuroprotective effects on retinal ganglion cells (RGCs), independent of its IOP-lowering activity. This guide provides a comprehensive overview of the preclinical evidence for this compound's neuroprotective potential, detailing the experimental models, key findings, and proposed signaling pathways.
Evidence of Neuroprotection from In Vitro and In Vivo Studies
Preclinical studies have demonstrated the neuroprotective capacity of this compound in various models of RGC injury. A significant in vitro neuroprotective effect of this compound has been shown in cellular models of neuronal degeneration.[4] Furthermore, it has demonstrated neuroprotective effects in in vivo models of optic nerve degeneration, endothelin-1-induced optic nerve ischemia, chronic ocular hypertension, transient ischemia, and photoreceptor degeneration.[4]
In Vitro Models of RGC Death
In cultured RGCs, this compound has been shown to protect against cell death induced by oxidative stress and serum deprivation.[5] Specifically, this compound significantly reduced RGC death induced by a combination of L-buthionine-(S,R)-sulfoximine (BSO) and glutamate, as well as by serum withdrawal, in a concentration-dependent manner.[5]
In Vivo Models of Retinal Damage
The neuroprotective effects of this compound have also been confirmed in animal models. In a rat model of N-methyl-D-aspartate (NMDA)-induced retinal damage, intravitreal injection of this compound was found to reduce RGC death.[5] This is a crucial finding as it demonstrates the neuroprotective potential of this compound in a well-established in vivo model of excitotoxic retinal injury.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of this compound.
| In Vitro Model | Treatment | Concentration | Outcome | Reference |
| Glutamate-induced RGC death in rat primary culture | This compound | 100 nM | Significantly increased RGC survival rate | [1] |
| Hypoxia-induced RGC death in rat primary culture | This compound | 100 nM | Significantly increased RGC survival rate | [1] |
| BSO + Glutamate-induced RGC death | This compound | Concentration-dependent | Significant reduction in cell death | [5] |
| Serum deprivation-induced RGC death | This compound | Concentration-dependent | Significant reduction in cell death | [5] |
| In Vivo Model | Treatment | Outcome | Reference |
| NMDA-induced retinal damage in rats | This compound | Reduced RGC death | [5] |
Proposed Mechanism of Neuroprotection: The Akt and ERK Signaling Pathways
The neuroprotective effects of this compound appear to be mediated, at least in part, by the activation of the Akt signaling pathway.[5] Western blot analysis of cultured RGCs treated with this compound revealed an increase in the phosphorylation of both Akt and extracellular signal-regulated kinase (ERK).[5]
The involvement of the Akt pathway is further supported by the finding that the protective effect of this compound was attenuated by the phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002.[5] Interestingly, an inhibitor of mitogen-activated protein kinase kinase (MEK), U0126, unexpectedly exhibited a protective effect, suggesting a complex interplay between these signaling cascades.[5] It was also observed that ERK phosphorylation was increased when Akt activity was attenuated, indicating a potential modulatory relationship between the two pathways.[5]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Experimental Protocols
In Vitro RGC Protection Assay
1. Cell Culture:
-
Purified RGC cultures are obtained from the retinas of 6-day-old Wistar rats using a two-step immuno-panning procedure.[1]
2. Induction of Cell Death:
-
Oxidative Stress: After 72 hours of cultivation, RGCs are exposed to 25 µM glutamate for 72 hours.[1] Alternatively, cells can be treated with a combination of L-buthionine-(S,R)-sulfoximine (BSO) and glutamate.[5]
-
Hypoxia: RGCs are cultured under 5% O2 hypoxic conditions for 24 hours.[1]
-
Serum Deprivation: Cells are cultured in a serum-free medium.[5]
3. Treatment:
-
This compound (in both free acid and amide form) is added to the culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM) at the time of stress induction.[1][5]
4. Assessment of Cell Viability:
-
RGC viability is evaluated and normalized to the viability under normal conditions without stress. This is expressed as a live cell percentage based on repeated experiments.[1]
Workflow for In Vitro RGC Protection Assay
References
- 1. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Bimatoprost Ophthalmic Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo evaluation of bimatoprost ophthalmic solutions. The following sections offer comprehensive guidance on formulation, sterilization, and key in vivo assays to assess the efficacy and safety of this compound eye drops in preclinical animal models.
This compound Ophthalmic Solution Preparation
This compound is a synthetic prostamide analog of prostaglandin F2α, widely used for reducing intraocular pressure (IOP). For in vivo research, it is crucial to prepare a sterile, isotonic, and buffered solution to ensure safety and reproducibility. The most commonly studied concentrations are 0.01% and 0.03% (w/v).[1][2][3]
Formulation Components
A typical formulation for a this compound ophthalmic solution for experimental use is detailed below.
| Component | Concentration (w/v) | Function |
| This compound | 0.01% or 0.03% | Active Ingredient |
| Benzalkonium Chloride | 0.005% - 0.02% | Preservative |
| Sodium Phosphate, Dibasic | q.s. | Buffering Agent |
| Citric Acid | q.s. | Buffering Agent |
| Sodium Chloride | q.s. | Tonicity Agent |
| Hydrochloric Acid/Sodium Hydroxide | q.s. to pH 6.8 - 7.8 | pH Adjustment |
| Purified Water (for injection) | q.s. to 100% | Vehicle |
q.s. = quantum satis (as much as is sufficient)
Table 1: Typical Formulation of this compound Ophthalmic Solution. [2][4][5][6][7][8][9][10]
Equipment and Materials
-
Analytical balance
-
pH meter
-
Sterile magnetic stirrer and stir bars
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
-
Laminar flow hood or cleanroom facility
Step-by-Step Preparation Protocol
This protocol is for the preparation of a 10 mL batch of 0.03% this compound ophthalmic solution. Adjust quantities as needed for different concentrations or volumes.
-
Preparation of Vehicle: In a sterile beaker under a laminar flow hood, add approximately 8 mL of purified water for injection.
-
Addition of Buffering and Tonicity Agents: Add the buffering agents (e.g., sodium phosphate dibasic, citric acid) and the tonicity agent (sodium chloride) to the water and stir with a sterile magnetic stirrer until fully dissolved.[2]
-
Dissolving this compound: Accurately weigh 3 mg of this compound powder and add it to the solution. This compound is slightly soluble in water, so ensure thorough mixing.[5] Gentle warming may be required to aid dissolution, but avoid excessive heat.
-
Addition of Preservative: Once the this compound is fully dissolved, add the benzalkonium chloride solution and continue stirring.[2][6]
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to the target range of 6.8 - 7.8 using small additions of hydrochloric acid or sodium hydroxide solution.[5][10]
-
Final Volume Adjustment: Add purified water for injection to bring the final volume to 10 mL.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile ophthalmic dropper bottle.[2] This step is critical for ensuring the sterility of the final product.
-
Storage: Store the prepared solution at 2°C to 25°C (36°F to 77°F), protected from light.[9]
In Vivo Efficacy Assessment: Intraocular Pressure (IOP) Measurement
The primary efficacy endpoint for this compound is the reduction of IOP. Rabbits and mice are common animal models for this assessment.[11][12][13]
Animal Models and Tonometry
| Animal Model | Recommended Tonometer | Anesthesia | Key Considerations |
| Rabbit | Rebound (Tono-Pen, TonoVet) | Topical (e.g., 0.5% proparacaine) | Larger eye size is advantageous. Handle gently to minimize stress-induced IOP spikes.[11][12][14] |
| Mouse | Rebound (TonoLab) | Topical or light general anesthesia | Small eye size requires a specialized tonometer. Anesthesia can lower IOP.[1][2][15][16][17] |
Table 2: Animal Models and Tonometry for IOP Measurement.
Protocol for IOP Measurement in Rabbits
-
Animal Acclimatization: Allow New Zealand White rabbits to acclimate to the laboratory environment for at least one week before the study.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic (e.g., 0.5% proparacaine) into the conjunctival sac of each eye.
-
Wait 1-2 minutes for the anesthetic to take effect.[11]
-
Using a calibrated rebound tonometer (e.g., Tono-Pen), obtain at least three stable readings from the central cornea.
-
Record the average of these readings as the baseline IOP.
-
-
Dosing:
-
Administer a single drop (approximately 30-50 µL) of the prepared this compound solution to one eye (test eye).
-
Administer a single drop of the vehicle solution to the contralateral eye (control eye).
-
-
Post-Dose IOP Measurement:
-
Measure IOP in both eyes at predetermined time points after dosing (e.g., 2, 4, 6, 8, 12, and 24 hours) using the same procedure as the baseline measurement. The peak effect of this compound is typically observed around 12 hours post-administration.[3]
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the change in IOP from baseline for each eye.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the IOP changes between the this compound-treated and vehicle-treated eyes.
-
In Vivo Safety Assessment: Ocular Irritation
The Draize eye test is a standardized method for assessing the ocular irritation potential of a substance.[4][5][18][19][20]
Draize Test Scoring System
| Structure | Observation | Score |
| Cornea | Opacity | |
| No ulceration or opacity | 0 | |
| Scattered or diffuse areas of opacity | 1 | |
| Easily discernible translucent area | 2 | |
| Nacreous area, iris details not visible | 3 | |
| Opaque cornea, iris invisible | 4 | |
| Iris | Values | |
| Normal | 0 | |
| Folds above normal, congestion, swelling | 1 | |
| Reacts to light, but sluggishly | 2 | |
| Conjunctiva | Redness | |
| Vessels normal | 0 | |
| Vessels definitely injected above normal | 1 | |
| More diffuse, deeper crimson red | 2 | |
| Diffuse beefy red | 3 | |
| Chemosis (Swelling) | ||
| No swelling | 0 | |
| Any swelling above normal | 1 | |
| Obvious swelling with partial eversion of lids | 2 | |
| Swelling with lids about half-closed | 3 | |
| Swelling with lids more than half-closed | 4 |
Table 3: Modified Draize Scoring System for Ocular Lesions. [18]
Protocol for Ocular Tolerance Test
-
Animal Selection: Use healthy, adult albino rabbits for the study.
-
Initial Examination: Examine both eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.
-
Dosing:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill 0.1 mL of the this compound ophthalmic solution into the conjunctival sac of one eye.[4]
-
The other eye serves as an untreated control.
-
-
Observation:
-
Observe the eyes at 1, 24, 48, and 72 hours after instillation.[18]
-
Grade the cornea, iris, and conjunctiva for any signs of irritation according to the Draize scoring system (Table 3).
-
-
Interpretation: The sum of the scores for all three tissues at each observation point is used to classify the irritation potential of the solution. A minimally irritating formulation is desired.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade in ocular cells.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for a preclinical in vivo this compound study.
References
- 1. Method for the noninvasive measurement of intraocular pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive Intraocular Pressure Measurements in Mice by Pneumotonometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Draize test - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US8772338B2 - Enhanced this compound ophthalmic solution - Google Patents [patents.google.com]
- 8. CN102716074B - this compound eye drops and preparation method thereof - Google Patents [patents.google.com]
- 9. CN102716074A - this compound eye drops and preparation method thereof - Google Patents [patents.google.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. benchchem.com [benchchem.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. ecetoc.org [ecetoc.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. escholarship.org [escholarship.org]
Application Notes and Protocols for Studying Bimatoprost's Effects on Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of Bimatoprost on fibroblasts, focusing on proliferation, collagen synthesis, and the underlying signaling pathways. The provided methodologies are based on established cell culture and molecular biology techniques.
Introduction
This compound, a synthetic prostamide analog, is structurally related to prostaglandin F2α (PGF2α). It is known to exert its effects through the prostaglandin F receptor (FP receptor).[1][2] While its primary clinical use is in ophthalmology for the treatment of glaucoma, its influence on various cell types, including fibroblasts, is an area of growing research interest. Understanding the impact of this compound on fibroblast proliferation and extracellular matrix (ECM) production, particularly collagen synthesis, is crucial for evaluating its potential therapeutic applications and side-effect profiles in dermatology and other fields.
These protocols outline methods to quantify changes in fibroblast proliferation and collagen production in response to this compound treatment and provide a framework for dissecting the involved signaling cascades.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols described. These values are derived from published studies on this compound and related prostaglandin analogs and should be optimized for specific fibroblast cell lines and experimental conditions.
Table 1: Recommended this compound Concentrations and Incubation Times for Fibroblast Studies
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 nM - 10 µM | Dose-response experiments are recommended to determine the optimal concentration. |
| Incubation Time (Proliferation) | 24 - 72 hours | Time-course experiments should be performed to identify the peak effect. |
| Incubation Time (Collagen Synthesis) | 48 - 72 hours | Longer incubation times are generally required to detect significant changes in collagen production. |
Table 2: Quantitative Parameters for Fibroblast Proliferation Assay (MTT/CCK-8)
| Parameter | Value | Reference |
| Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. |
| MTT Reagent Concentration | 0.5 mg/mL | Standard concentration. |
| Incubation with MTT Reagent | 2 - 4 hours | Protect from light. |
| Wavelength for Absorbance Reading | 570 nm | Background subtraction at 630-690 nm is recommended. |
Table 3: Quantitative Parameters for Collagen Synthesis Assay (Sirius Red)
| Parameter | Value | Reference |
| Seeding Density (24-well plate) | 50,000 - 100,000 cells/well | Cells should be near confluent at the time of the assay. |
| Sirius Red Staining Solution | 0.1% (w/v) Sirius Red in picric acid | --- |
| Staining Incubation Time | 1 hour | At room temperature. |
| Elution Solution | 0.1 M NaOH | --- |
| Wavelength for Absorbance Reading | 540 nm | --- |
Experimental Protocols
Fibroblast Cell Culture
Objective: To maintain and propagate fibroblast cell lines for subsequent experiments.
Materials:
-
Human dermal fibroblasts (or other fibroblast cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Fibroblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of fibroblasts.
Materials:
-
Fibroblast cell suspension
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Collagen Synthesis Assay (Sirius Red Staining)
Objective: To quantify the amount of collagen produced by fibroblasts following treatment with this compound.
Materials:
-
Fibroblast cell suspension
-
24-well cell culture plates
-
This compound stock solution
-
Sirius Red staining solution (0.1% in picric acid)
-
0.1 M NaOH
Protocol:
-
Seed fibroblasts into a 24-well plate and grow to near confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.
-
Aspirate the medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.
-
Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the wells extensively with distilled water to remove unbound dye.
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of collagen should be prepared to quantify the results.
Western Blot for Collagen Type I
Objective: To qualitatively and semi-quantitatively assess the expression of Collagen Type I in fibroblasts treated with this compound.
Materials:
-
Fibroblast cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Collagen Type I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture and treat fibroblasts with this compound as described previously.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Collagen Type I overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound, latanoprost, and tafluprost induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 inhibits collagen synthesis in dermal fibroblasts and prevents hypertrophic scar formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Bimatoprost
These application notes provide detailed protocols for the quantitative analysis of Bimatoprost in pharmaceutical formulations, specifically ophthalmic solutions, using High-Performance Liquid Chromatography (HPLC). The methods described are based on validated stability-indicating reverse-phase HPLC (RP-HPLC) techniques, ensuring accuracy, precision, and specificity. An alternative high-sensitivity method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also presented for advanced applications.
Method 1: Stability-Indicating RP-HPLC-UV Method for this compound and Timolol in Ophthalmic Solutions
This method is designed for the simultaneous quantification of this compound and Timolol in ophthalmic solutions, and it can also serve as a stability-indicating assay.[1][2][3]
1. Principle
The method employs reversed-phase chromatography to separate this compound and Timolol from potential degradation products. A phenyl column is used for separation, and quantification is achieved through UV detection at specific wavelengths for each compound. The method has been validated according to ICH Q2B guidelines.[1][2]
2. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Waters HPLC or equivalent with UV Detector[1][2] |
| Column | Zorbex SB phenyl (L11), 4.6 mm × 250 mm, 5 µm[1][2] |
| Mobile Phase | 0.02 M Phosphate buffer (pH 2.8) : Methanol : Acetonitrile (50:30:20 v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 210 nm for this compound, 295 nm for Timolol[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
3. Reagents and Materials
-
This compound and Timolol working standards
-
0.02 M Phosphate buffer (pH 2.8)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ophthalmic solution containing this compound and Timolol
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and transfer about 24 mg of this compound working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solution: From the stock solution, prepare a working standard solution to a final concentration of 0.012 mg/mL for this compound.
-
Sample Preparation: Pipette 4 mL of the ophthalmic eye drop solution into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well.[1] This results in a theoretical concentration of 0.012 mg/mL for a 0.03% this compound solution.[1]
5. Experimental Protocol
-
Prepare the mobile phase by mixing the phosphate buffer, methanol, and acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform six replicate injections of the working standard solution to check for system suitability.
-
Inject the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and Timolol.
6. Data Analysis and Calculations
The concentration of this compound in the sample is calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.
7. Validation Summary
| Parameter | Result for this compound |
| Linearity Range | 6 - 18 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.999[1][2] |
| Accuracy (Recovery) | Within acceptable limits (typically 98-102%)[1] |
| Precision (%RSD) | < 2%[1] |
| Retention Time | Approximately 10.81 min[1][2] |
8. Forced Degradation Studies
This method has been shown to be stability-indicating by separating this compound and Timolol from their degradation products generated under stress conditions such as acid, alkali, oxidative, thermal, and photolytic degradation.[1][2][3]
Experimental Workflow for Method 1
Caption: Workflow for the quantification of this compound using RP-HPLC-UV.
Method 2: Stability-Indicating RP-HPLC-UV Method for this compound in Ophthalmic Solutions
This method provides a simple and rapid approach for the quantification of this compound in ophthalmic solutions using a C18 column and an internal standard.[4][5]
1. Principle
This isocratic RP-HPLC method separates this compound from its potential degradation products and an internal standard (Agomelatine) on a C18 stationary phase. Quantification is achieved by UV detection at 205 nm.[4][5]
2. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Shimadzu CBM-20A/20 Alite or equivalent with UV Detector[4] |
| Column | Phenomenex C18, 250 mm × 4.6 mm i.d., 5 µm[4][5] |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (30:70 v/v)[4][5] |
| Flow Rate | 0.6 mL/min[4][5] |
| Detection Wavelength | 205 nm[4][5] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient |
3. Reagents and Materials
-
This compound reference standard
-
Agomelatine (Internal Standard)
-
Formic acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound ophthalmic solution (e.g., 0.01% or 0.03%)[4]
4. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound and Agomelatine in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the concentration range of 0.05-15 µg/mL for this compound.[4] Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Transfer a known volume of the ophthalmic solution into a volumetric flask. Extract the this compound with the mobile phase, sonicate for 30 minutes, and then dilute to the required volume.[4] Add the internal standard before injection. Filter the final solution through a 0.45 µm membrane filter.[4]
5. Experimental Protocol
-
Prepare the mobile phase by mixing 0.1% formic acid and acetonitrile in the specified ratio and degas.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is obtained.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solution.
-
Record the chromatograms and determine the peak areas for this compound and the internal standard.
6. Data Analysis and Calculations
Calculate the peak area ratio of this compound to the internal standard. Plot a calibration curve of the peak area ratio versus the concentration of the calibration standards. Determine the concentration of this compound in the sample from the calibration curve.
7. Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 15 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9993[4] |
| Limit of Detection (LOD) | 0.0152 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.0461 µg/mL[4] |
| Accuracy (Recovery) | 98.83 - 99.38%[4] |
| Precision (%RSD) | Intra-day: 0.11-0.28, Inter-day: 0.13-0.35[4] |
| Retention Time | This compound: ~4.73 min, Agomelatine: ~6.43 min[4] |
| System Suitability | Tailing factor < 2, Theoretical plates > 2000[4] |
Logical Relationship for Method 2 Validation
Caption: Validation workflow for the this compound HPLC method as per ICH guidelines.
Method 3: High-Sensitivity HPLC-MS/MS for this compound in Cosmetic Serums
This method is suitable for the determination of this compound in complex matrices like cosmetic serums, offering high sensitivity and selectivity.[6]
1. Principle
This method utilizes a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS).[6] Separation is achieved using a biphenyl column with a gradient elution. Detection is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity.[6]
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
| LC System | Waters Acquity UPLC or equivalent[6] |
| MS System | Waters Xevo TQ triple quadrupole MS or equivalent[6] |
| Column | Kinetex biphenyl, 2.1 mm × 100 mm, 2.6 µm[6] |
| Mobile Phase A | 5 mM ammonium acetate with 0.02% formic acid in water[6] |
| Mobile Phase B | 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5 v/v)[6] |
| Flow Rate | 0.25 mL/min[6] |
| Gradient Elution | A time-programmed gradient from Mobile Phase A to Mobile Phase B[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Reagents and Materials
-
This compound standard
-
Reserpine (Internal Standard)
-
Ammonium acetate
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Cosmetic serum samples
4. Standard and Sample Preparation
-
Internal Standard Solution: Prepare a 1 mg/mL solution of Reserpine.[6]
-
Sample Preparation:
-
Weigh 100 mg of the cosmetic serum into a screw-capped glass tube.[6]
-
Add 5 µL of the internal standard solution (1 mg/mL).[6]
-
Add 995 µL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[6]
-
Ultrasonicate for 10 minutes.[6]
-
Centrifuge at 3000 g for 5 minutes.[6]
-
Inject 10 µL of the clear supernatant into the HPLC-MS/MS system.[6]
-
5. Experimental Protocol
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound and the internal standard by direct infusion.
-
Set up the HPLC system with the specified column and mobile phases.
-
Run the gradient elution program to separate the analytes.
-
Acquire data in MRM mode.
6. Data Analysis and Calculations
Quantification is based on the peak area ratio of the analyte to the internal standard, using a matrix-matched calibration curve to correct for matrix effects.
7. Validation Summary
The method should be validated according to bioanalytical method validation guidelines, including parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, selectivity, matrix effect, recovery, and stability.[6]
Sample Preparation Workflow for Method 3
References
- 1. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of this compound 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 2. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of this compound 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. Stability indicating liquid chromatographic method for the determination of this compound in ophthalmic solutions [ipindexing.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Bimatoprost Efficacy in Animal Models of Glaucoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimatoprost, a synthetic prostamide analog, is a first-line treatment for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway and to some extent through the trabecular meshwork.[2][3] This is achieved by binding to prostaglandin F2α (FP) receptors, which triggers a signaling cascade leading to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[2][4][5]
To evaluate the efficacy and safety of new formulations of this compound and to further elucidate its mechanisms of action, various animal models of glaucoma are employed. These models aim to mimic the elevated IOP characteristic of human glaucoma, providing a platform to test the therapeutic potential of novel compounds. This document provides detailed application notes and protocols for utilizing common animal models of glaucoma to test the efficacy of this compound.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the IOP-lowering effects of this compound in various animal models.
Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in Rabbits
| Animal Model | This compound Concentration | Dosing Regimen | Mean IOP Reduction (mmHg) | Percent IOP Reduction | Study Duration | Citation(s) |
| Normotensive Albino Rabbits | 0.03% | Single 25 µL drop | 25% - 32% decrease from baseline within 30 minutes, sustained for over 24 hours. Final IOP after 3 weeks was 7.35 ± 0.46 mmHg. | 25% - 32% | 3 weeks | [6] |
| Normotensive Dutch Belted Rabbits | 0.01% | Single 30 µL drop | Aqueous humor concentration of this compound acid was 20.8 ± 5.7 ng/mL at 90 minutes. | Not Reported | 90 minutes | [7][8] |
| Normotensive Dutch Belted Rabbits | 0.03% | Single 30 µL drop | Aqueous humor concentration of this compound acid was 45.8 ± 14.3 ng/mL at 90 minutes. | Not Reported | 90 minutes | [7][8] |
| Normotensive New Zealand White Rabbits | 0.01% | 35 µL drop, once or twice daily | Similar this compound acid exposure in the aqueous humor and iris-ciliary body between once and twice daily dosing. | Not Reported | 4 days | [2] |
| Normotensive New Zealand White Rabbits | 0.03% | One drop daily to the conjunctival fornix of the right eye. | Significant increase in eyelash length in treated eyes (11.60±0.46 mm) compared to control eyes (9.75±0.33 mm). | Not Reported | 4 weeks | [9] |
Table 2: Effect of Topical this compound on Intraocular Pressure (IOP) in Rodents
| Animal Model | This compound Concentration | Dosing Regimen | Mean IOP Reduction (mmHg) | Percent IOP Reduction | Study Duration | Citation(s) |
| Chronic Glaucoma Rat Model (Conjunctival Fibroblast Injection) | 0.03% | Not specified | Significant reduction in IOP relative to the control group. | Not specified | 16 days | [10] |
| Microbead-Induced Ocular Hypertension in Mice | 0.005% (Latanoprost) | Single drop at day 7 post-injection | No significant effect on microbead-induced IOP elevation. | Not applicable | 24 hours | [11] |
| Microbead-Induced Ocular Hypertension in Mice | Not specified | Twice daily for 2 weeks | Did not decrease IOP in this model which disrupts outflow facility. | Not applicable | 2 weeks | [12][13] |
Experimental Protocols
I. Induction of Glaucoma in Animal Models
This model utilizes an argon laser to photocoagulate the trabecular meshwork, obstructing aqueous humor outflow and leading to a sustained elevation in IOP.[8]
Materials:
-
New Zealand White or pigmented rabbits
-
General and topical anesthetics
-
Argon laser photocoagulator
-
Goniolens
-
Slit-lamp biomicroscope
Protocol:
-
Anesthetize the rabbit using an appropriate general anesthetic protocol.
-
Apply a topical anesthetic to the cornea.
-
Place a goniolens on the cornea to visualize the trabecular meshwork.
-
Using an argon laser, deliver approximately 8 spots of 500-micron size to the iris.[14]
-
The laser parameters should be set to a power of 0.75 watts and a duration of 0.5 seconds.[14]
-
Monitor the animal for recovery from anesthesia.
-
Measure IOP at regular intervals post-procedure to confirm sustained ocular hypertension. An initial hypertensive phase is often followed by a brief hypotensive period before a sustained rise in IOP is observed.[8]
This model involves the injection of microbeads into the anterior chamber, which physically obstruct the trabecular meshwork and elevate IOP.[15][16]
Materials:
-
Sprague Dawley rats or C57BL/6J mice
-
General and topical anesthetics
-
Polystyrene or magnetic microbeads (e.g., 15 µm for rats, 10 µm for mice)
-
Glass micropipette or 30-gauge needle
-
Microsyringe pump
-
Handheld magnet (for magnetic beads)
Protocol for Rats:
-
Anesthetize the rat using an appropriate protocol.
-
Apply a topical anesthetic to the cornea.
-
Prepare a suspension of microbeads (e.g., 10 mg/ml in sterile saline).[17]
-
Using a glass micropipette, inject 20 µl of the microbead suspension into the anterior chamber.[17]
-
If using magnetic beads, a magnet can be held near the limbus to guide the beads to the iridocorneal angle.
-
Administer a topical antibiotic post-injection.
-
Allow the animal to recover and monitor IOP regularly. A significant elevation in IOP is typically observed within a few days and can be sustained for several weeks.[17]
Protocol for Mice:
-
Anesthetize the mouse.
-
Apply topical anesthetic.
-
Prepare a sterile suspension of magnetic microbeads.
-
Using a modified microneedle with a facetted bevel, inject 1.5 µl of the microbead solution into the anterior chamber.[16]
-
Use a handheld magnet to attract the beads to the iridocorneal angle.[16]
-
Slowly withdraw the needle.
-
Administer topical antibiotic and allow recovery. IOP typically increases within a week and remains elevated.[16]
II. Administration of this compound
Materials:
-
This compound ophthalmic solution (e.g., 0.01% or 0.03%)
-
Calibrated micropipette
Protocol for Topical Administration:
-
Gently restrain the animal.
-
Using a calibrated micropipette, instill a precise volume (e.g., 25-35 µL) of the this compound solution into the conjunctival sac of the treated eye.[2][6]
-
The dosing frequency can be once or twice daily, depending on the study design.[2]
-
For control eyes, an equal volume of the vehicle solution should be administered in the same manner.
III. Measurement of Intraocular Pressure (IOP)
Accurate and consistent IOP measurement is critical for evaluating the efficacy of this compound.
Materials:
-
Tonometer (e.g., Tono-Pen, rebound tonometer like TonoLab)
-
Topical anesthetic (e.g., proparacaine 0.5%)
Protocol:
-
If required by the tonometer and the animal's temperament, apply a drop of topical anesthetic to the cornea. Rebound tonometers may not always require anesthesia.[1][18]
-
Gently restrain the animal, ensuring no pressure is applied to the neck or globe, as this can artificially elevate IOP readings.[1]
-
Hold the tonometer perpendicular to the central cornea.
-
Obtain several readings and calculate the average to ensure accuracy.
-
It is recommended to measure IOP at the same time each day to account for diurnal variations.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for IOP Reduction
This compound, a prostaglandin F2α analog, lowers IOP by increasing aqueous humor outflow. This is primarily achieved through the uveoscleral pathway. The binding of this compound to the prostaglandin F (FP) receptor on ciliary muscle cells initiates a signaling cascade that leads to ciliary muscle relaxation and remodeling of the extracellular matrix.[4][5][19]
Caption: this compound signaling pathway leading to IOP reduction.
Experimental Workflow for Testing this compound Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of glaucoma.
References
- 1. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular pharmacokinetics and tolerability of this compound ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraocular pressure‐lowering efficacy of this compound 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous humor penetration of topical this compound 0.01% and this compound 0.03% in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laser-induced glaucoma in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound-Induced changes on Rabbits eyelash Follicle: Clinical and Electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Argon laser-induced ocular hypertension: animal model of ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aqueous Humor Outflow Facility Following Bimatoprost Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mode of action of Bimatoprost and established protocols for assays used to measure its effects on aqueous humor outflow facility. The information is intended to guide researchers in the selection and execution of appropriate experimental methods for preclinical and clinical studies.
Introduction to this compound and Aqueous Humor Outflow
This compound is a synthetic prostamide analog of prostaglandin F2α (PGF2α) and a highly effective ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[2] Elevated IOP is a major risk factor for the progressive optic neuropathy characteristic of glaucoma.[3]
This compound enhances aqueous humor outflow through two primary pathways:
-
The Conventional (Trabecular) Pathway: This route involves the drainage of aqueous humor through the trabecular meshwork and Schlemm's canal.[1][4] this compound is understood to increase the outflow facility of this pathway.[4]
-
The Unconventional (Uveoscleral) Pathway: This pathway involves the drainage of aqueous humor through the ciliary muscle and into the suprachoroidal space.[1][2] this compound significantly enhances outflow through this route.[1][2]
The dual action of this compound on both outflow pathways contributes to its robust IOP-lowering effect.[5]
Signaling Pathways of this compound in Aqueous Humor Outflow
This compound exerts its effects on aqueous humor outflow through a complex signaling cascade that leads to changes in the extracellular matrix (ECM) and cellular contractility of the trabecular meshwork and ciliary muscle. While this compound is a structural analog of PGF2α, it is thought to act on prostamide receptors, though it also shows activity at the prostaglandin FP receptor.[1][4]
The key signaling events include:
-
Receptor Binding and G-protein Activation: this compound binds to its receptors on trabecular meshwork and ciliary muscle cells, leading to the activation of Gq proteins.[4]
-
Phospholipase C Activation: Gq activation stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization and Protein Kinase C Activation: IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[1]
-
MAPK and Rho Kinase Pathway Involvement: These signaling events can lead to the activation of the mitogen-activated protein kinase (MAPK) and Rho kinase pathways.[1][6] The Rho kinase pathway is a key regulator of cellular contraction, and its inhibition is known to increase outflow facility.[7]
-
MMP Upregulation and ECM Remodeling: A crucial downstream effect is the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[3][8][9] These enzymes degrade components of the extracellular matrix, such as fibronectin and collagen, in the trabecular meshwork and ciliary muscle.[5][9] This remodeling of the ECM reduces hydraulic resistance and facilitates aqueous humor outflow.[4][5]
-
Cytoskeletal Changes: this compound can also induce changes in the actin cytoskeleton of trabecular meshwork cells, leading to alterations in cell shape and contractility that further contribute to increased outflow.[4]
dot graph Bimatoprost_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostamide_Receptor [label="Prostamide/FP Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; IP3_DAG [label="IP3 & DAG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ca_PKC [label="↑ Intracellular Ca²⁺\nActivate PKC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Rho [label="MAPK & Rho Kinase\nPathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMP_Upregulation [label="↑ MMP-1, MMP-3, MMP-9\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM_Remodeling [label="Extracellular Matrix\nRemodeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeletal_Changes [label="Cytoskeletal\nReorganization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Increased_Outflow [label="Increased Aqueous\nHumor Outflow", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> Prostamide_Receptor; Prostamide_Receptor -> Gq; Gq -> PLC; PLC -> IP3_DAG; IP3_DAG -> Ca_PKC; Ca_PKC -> MAPK_Rho; MAPK_Rho -> MMP_Upregulation; MAPK_Rho -> Cytoskeletal_Changes; MMP_Upregulation -> ECM_Remodeling; ECM_Remodeling -> Increased_Outflow; Cytoskeletal_Changes -> Increased_Outflow; } this compound Signaling Pathway
Quantitative Data on this compound's Effect on Aqueous Humor Outflow Facility
The following tables summarize quantitative data from various studies on the effect of this compound on aqueous humor outflow facility.
Table 1: Tonographic Outflow Facility in Humans
| Study Reference | Assay Method | Treatment Group | Baseline Outflow Facility (μL/min/mmHg) | Post-Treatment Outflow Facility (μL/min/mmHg) | Percentage Change |
| Brubaker et al. (2001) | Tonography | This compound | Not specified | Not specified | 26% reduction in tonographic resistance |
| Fiscella et al. (2008)[10] | Schiøtz Tonography | This compound | 0.28 ± 0.09 | 0.42 ± 0.14 | +50% |
| Fiscella et al. (2008)[10] | 2-min Pneumatonography | This compound | 0.27 ± 0.08 | 0.35 ± 0.11 | +30% |
Table 2: Uveoscleral Outflow in Humans (Calculated)
| Study Reference | Calculation Method | Treatment Group | Baseline Uveoscleral Outflow (μL/min) | Post-Treatment Uveoscleral Outflow (μL/min) |
| Brubaker et al. (2001) | Not specified | This compound | Not specified | Increased |
| Fiscella et al. (2008)[10] | Goldmann Equation | This compound | 0.76 ± 0.60 | 1.34 ± 0.70 |
Table 3: In Vitro and Ex Vivo Studies
| Study Reference | Model | Assay | This compound Concentration | Outcome |
| Stamer et al. (2010)[4] | Human Trabecular Meshwork Cells | Cellular Dielectric Spectroscopy | EC50: 4.3 nM | Increased impedance (cell relaxation) |
| Stamer et al. (2010)[4] | Human Schlemm's Canal Cells | Cellular Dielectric Spectroscopy | EC50: 1.2 nM | Increased impedance (cell relaxation) |
| Li et al. (2016)[9] | Immortalized Human Trabecular Meshwork Cells | Immunofluorescence | Not specified | Decreased intracellular fibronectin |
| Wan et al. (2007) | Human Ciliary Muscle Cells | MMP-1 ELISA | 10 μM | ~2.5-fold increase in MMP-1 secretion |
Experimental Protocols
Tonography for Measuring Conventional Outflow Facility
Tonography is a non-invasive clinical research technique used to estimate the facility of aqueous humor outflow through the conventional pathway.[11][12] It involves applying a weighted tonometer to the cornea for a set period and measuring the rate of IOP decay.[11][12]
Protocol for Pneumatonography:
-
Patient Preparation:
-
Instrumentation:
-
Measurement:
-
Data Analysis:
-
The change in pressure over time is used to calculate the outflow facility (C) using the following formula:
-
C = ΔV / (ΔP * t)
-
Where ΔV is the change in ocular volume (determined from standard tables based on the pressure change), ΔP is the average pressure change during the measurement, and t is the duration of the measurement.[13]
-
-
The result is expressed in microliters per minute per millimeter of mercury (μL/min/mmHg).[13]
-
dot graph Tonography_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Patient_Prep [label="Patient Preparation\n(Supine, Anesthetize Cornea)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tonometer_Placement [label="Place Weighted Pneumatonometer\nProbe on Cornea", fillcolor="#F1F3F4", fontcolor="#202124"]; Record_IOP [label="Record IOP Continuously\n(2-4 minutes)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Calculate Outflow Facility (C)\nusing Pressure Decay Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Patient_Prep; Patient_Prep -> Tonometer_Placement; Tonometer_Placement -> Record_IOP; Record_IOP -> Data_Analysis; Data_Analysis -> End; } Tonography Workflow
Ex Vivo Anterior Segment Perfusion for Outflow Facility
This technique provides a direct measurement of outflow facility in an organ culture system, allowing for the controlled study of drug effects on the conventional outflow pathway.[14]
Protocol for Porcine or Human Anterior Segment Perfusion:
-
Tissue Preparation:
-
Obtain fresh porcine or human donor eyes.[14]
-
Make a circumferential incision posterior to the limbus to remove the posterior segment, lens, and iris.[15]
-
The remaining anterior segment, containing the cornea, trabecular meshwork, and Schlemm's canal, is mounted in a specialized perfusion chamber.[15][14]
-
-
Perfusion System Setup:
-
Measurement:
-
The anterior segment is perfused with the medium at a constant pressure (e.g., 15 mmHg) or a constant flow rate (e.g., 2.5 μL/min).[16]
-
The system is allowed to stabilize, and baseline outflow facility is measured.
-
This compound is then added to the perfusion medium, and the outflow facility is measured over time.
-
-
Data Analysis:
-
Outflow facility (C) is calculated as the flow rate divided by the pressure.[17]
-
C = Flow Rate / (IOP - Episcleral Venous Pressure) (Episcleral venous pressure is assumed to be zero in this ex vivo system).
-
The results are expressed in μL/min/mmHg.
-
dot graph Perfusion_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Dissection [label="Dissect Anterior Segment\n(Cornea, TM, SC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mounting [label="Mount Tissue in\nPerfusion Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Perfusion [label="Perfuse with Control Medium\n(Establish Baseline Outflow)", fillcolor="#FBBC05", fontcolor="#202124"]; Bimatoprost_Treatment [label="Add this compound to\nPerfusion Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Outflow [label="Continuously Measure\nPressure and Flow Rate", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate_Facility [label="Calculate Outflow Facility", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Tissue_Dissection; Tissue_Dissection -> Mounting; Mounting -> Baseline_Perfusion; Baseline_Perfusion -> Bimatoprost_Treatment; Bimatoprost_Treatment -> Measure_Outflow; Measure_Outflow -> Calculate_Facility; Calculate_Facility -> End; } Ex Vivo Perfusion Workflow
Fluorophotometry for Measuring Aqueous Humor Flow and Calculating Uveoscleral Outflow
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor formation (flow).[18][19] When combined with a measurement of conventional outflow facility (from tonography), it allows for the calculation of uveoscleral outflow.[20]
Protocol for Fluorophotometry:
-
Fluorescein Administration:
-
A sterile fluorescein solution is administered topically to the eye.[19]
-
-
Measurement:
-
Data Analysis:
-
The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate (F).[18]
-
Uveoscleral outflow (Fu) is then calculated using the modified Goldmann equation:[20]
-
Fu = F - C * (IOP - EVP)
-
Where F is the aqueous humor flow rate, C is the conventional outflow facility (from tonography), IOP is the intraocular pressure, and EVP is the episcleral venous pressure.[20]
-
-
In Vitro Assays for Cellular Mechanisms
a) Cellular Dielectric Spectroscopy (CDS) for Cell Contractility:
This technique measures changes in the impedance of a cell monolayer, which can be correlated with changes in cell shape and contractility.[4]
Protocol for CDS:
-
Cell Culture:
-
Primary cultures of human trabecular meshwork or ciliary muscle cells are grown to confluence on microplates with integrated electrodes.[4]
-
-
Measurement:
-
The microplate is placed in a CDS reader.
-
Baseline impedance is measured.
-
This compound is added to the culture medium, and impedance is measured over time.
-
-
Data Analysis:
b) MMP Expression Analysis:
The effect of this compound on the expression of MMPs can be assessed using standard molecular biology techniques.
Protocol for MMP Analysis:
-
Cell Culture and Treatment:
-
Sample Collection:
-
The cell culture supernatant can be collected to measure secreted MMP protein levels.
-
The cells can be lysed to extract RNA or protein.
-
-
Analysis:
Conclusion
The assays described in these application notes provide a comprehensive toolkit for investigating the effects of this compound on aqueous humor outflow facility. The choice of assay will depend on the specific research question, with tonography and fluorophotometry being well-suited for clinical studies, while ex vivo perfusion and in vitro cellular assays are invaluable for elucidating the underlying mechanisms of action. By employing these detailed protocols, researchers can generate robust and reproducible data to advance our understanding of glaucoma pharmacotherapy.
References
- 1. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Proposed Mechanism of Long-Term Intraocular Pressure Lowering With the this compound Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Basis for this compound Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Effects of Latanoprost and this compound on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 10. Mechanism of Action of this compound, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Aqueous Outflow Facility Measurement by Pneumatonography and Digital Schiøtz Tonography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Consensus Recommendations for Studies of Outflow Facility and Intraocular Pressure Regulation Using Ex Vivo Perfusion Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.bmctoday.net [assets.bmctoday.net]
Application Notes and Protocols: Immunohistochemical Localization of Bimatoprost Targets in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor. This effect is mediated through its interaction with specific prostaglandin receptors in various ocular tissues. The primary pharmacological target of this compound is the prostaglandin F2α receptor (FP receptor).[1][2][3] Understanding the precise localization and density of these receptors is crucial for elucidating the drug's mechanism of action and for the development of novel glaucoma therapies.
These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) localization of this compound's primary target, the FP receptor, in key ocular tissues. The provided methodologies are intended to guide researchers in accurately identifying and visualizing the distribution of these receptors, thereby facilitating studies on drug-receptor interactions and downstream signaling pathways.
This compound Targets and Their Ocular Distribution
This compound, in its prodrug form, is hydrolyzed in ocular tissues to this compound acid, a potent agonist of the FP receptor.[4] While other potential receptors have been explored, the FP receptor is the most well-established target mediating the IOP-lowering effects of this compound.
Quantitative Distribution of FP Receptors in Human Ocular Tissues
The expression levels of the FP receptor vary across different ocular structures. The following table summarizes the relative distribution of FP receptors based on immunohistochemistry, mRNA expression, and autoradiography studies.
| Ocular Tissue | FP Receptor Expression Level | Key References |
| Ciliary Muscle | High (particularly in the longitudinal and circular portions) | [1][5][6][7] |
| Iris | High (sphincter and stromal cells) | [1][5][6][7] |
| Corneal Epithelium | High | [1][5][7] |
| Ciliary Epithelium | High | [1][5][7] |
| Trabecular Meshwork | Moderate | [1][8][9] |
| Sclera | Moderate | [1] |
| Retina | Moderate | [6] |
| Choroid | Moderate | [5] |
| Lens | Low | [6] |
Experimental Protocols
Two primary immunohistochemical methods are detailed below: immunofluorescence for frozen tissue sections and chromogenic detection for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Immunofluorescence Staining of FP Receptors in Frozen Ocular Tissue Sections
This protocol is optimized for preserving antigenicity and is suitable for high-resolution imaging.
Materials:
-
Fresh human or animal ocular tissue
-
Optimal Cutting Temperature (OCT) compound
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
30% Sucrose in PBS
-
Cryostat
-
Positively charged microscope slides
-
Blocking solution: 5% normal goat serum, 0.3% Triton™ X-100 in PBS
-
Primary antibody: Rabbit anti-human FP receptor polyclonal antibody (or other validated antibody)
-
Secondary antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor® 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Humidity chamber
Procedure:
-
Tissue Preparation:
-
Fix fresh ocular tissue in 4% PFA at 4°C for 4-6 hours.
-
Wash the tissue three times in cold PBS for 10 minutes each.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C overnight or until the tissue sinks.
-
Embed the tissue in OCT compound in a cryomold and freeze rapidly in isopentane cooled with liquid nitrogen. Store blocks at -80°C.
-
-
Sectioning:
-
Cut 8-10 µm thick sections using a cryostat and mount them onto positively charged microscope slides.
-
Air dry the slides for 30-60 minutes at room temperature. Slides can be stored at -80°C for future use.
-
-
Immunostaining:
-
Warm slides to room temperature for 30 minutes.
-
Wash slides twice with PBS for 5 minutes each to remove OCT.
-
Permeabilize the sections with 0.1% Triton™ X-100 in PBS for 15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Apply blocking solution and incubate for 1 hour at room temperature in a humidity chamber.
-
Dilute the primary anti-FP receptor antibody in the blocking solution to its optimal concentration (typically 1:100 - 1:500, requires optimization).
-
Incubate with the primary antibody overnight at 4°C in a humidity chamber.
-
Wash slides three times with PBS for 10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate with the secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash slides three times with PBS for 10 minutes each in the dark.
-
Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS for 5 minutes each.
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with appropriate filters.
-
Protocol 2: Chromogenic Immunohistochemistry of FP Receptors in FFPE Ocular Tissue Sections
This method is ideal for long-term storage of stained slides and for correlating with standard histology.
Materials:
-
FFPE human or animal ocular tissue blocks
-
Microtome
-
Positively charged microscope slides
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution: 10 mM Sodium Citrate buffer, pH 6.0
-
Hydrogen peroxide (3%)
-
Blocking solution: 5% normal goat serum in PBS
-
Primary antibody: Rabbit anti-human FP receptor polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
Bake slides at 60°C for 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse in distilled water.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Apply blocking solution and incubate for 1 hour at room temperature.
-
Incubate with the primary anti-FP receptor antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Detection and Counterstaining:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution and incubate for 2-10 minutes, monitoring for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Imaging:
-
Examine the slides under a bright-field microscope. FP receptor-positive structures will appear brown, and nuclei will be blue.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Immunofluorescence
The following diagram illustrates the key steps in the immunofluorescence protocol for localizing FP receptors in frozen ocular tissue sections.
Caption: Workflow for FP receptor immunofluorescence.
This compound-FP Receptor Signaling Pathway
Activation of the FP receptor by this compound acid in ocular tissues, particularly in the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to increased uveoscleral outflow.[2][4] This pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C and MAP kinases.
Caption: this compound signaling cascade.
Troubleshooting and Considerations
-
Antibody Specificity: It is critical to use a primary antibody that has been validated for specificity to the FP receptor to avoid off-target binding.
-
Tissue Quality: The quality of the ocular tissue is paramount. For human studies, obtaining tissue with a short post-mortem time is essential for preserving antigenicity.
-
Controls: Appropriate controls, including no primary antibody and isotype controls, are necessary to ensure the specificity of the staining.
-
Optimization: The concentrations of primary and secondary antibodies, as well as incubation times, may need to be optimized for different tissues and antibody lots.
-
Pigmented Tissues: For heavily pigmented tissues like the iris and ciliary body, melanin can interfere with visualization. Melanin bleaching steps may be necessary, or the use of immunofluorescence with spectral imaging can help to distinguish the specific signal from autofluorescence.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. aoa.org [aoa.org]
- 3. This compound (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and localization of FP and EP prostanoid receptor subtypes in human ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prostamide Receptor Function Using Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog, is a valuable pharmacological tool for investigating the function of prostamide receptors.[1] While structurally related to prostaglandins, this compound exhibits a distinct pharmacological profile, suggesting interaction with a unique class of receptors termed prostamide receptors.[2][3] These receptors are implicated in various physiological processes, most notably in the regulation of intraocular pressure (IOP), making them a key target in glaucoma research.[4][5] However, the precise molecular identity of the prostamide receptor remains under investigation, with some evidence suggesting it may be a splice variant of the prostaglandin FP receptor or a distinct entity altogether.[3][6]
These application notes provide detailed protocols for utilizing this compound to characterize prostamide receptor function through binding affinity, downstream signaling pathway activation, and cellular functional responses.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound and Related Compounds at Prostanoid Receptors
| Compound | Receptor | Ki (nM) | Cell/Tissue | Radioligand | Reference |
| This compound | FP | 9250 ± 846 | HEK-293 cells expressing human FP receptor | [3H]-travoprost acid | [7] |
| This compound Acid | FP | 59 ± 6 | HEK-293 cells expressing human FP receptor | [3H]-travoprost acid | [7] |
| This compound Acid | FP | 83 | - | - | [8] |
| This compound Acid | EP1 | 95 | - | - | [8] |
| This compound Acid | EP3 | 387 | - | - | [8] |
Table 2: Functional Potencies (EC50) of this compound and Related Compounds
| Compound | Assay | EC50 (nM) | Cell/Tissue | Reference |
| This compound | Intracellular Ca2+ Mobilization | 3070 ± 1330 | HEK-293 cells expressing human FP receptor | [7] |
| This compound | Intracellular Ca2+ Mobilization | 681 | Cloned human FP receptor | [8] |
| This compound | Intracellular Ca2+ Mobilization | 3245 | Human trabecular meshwork (h-TM) cells | [8] |
| This compound | Cell Monolayer Impedance | 4.3 | Human trabecular meshwork (TM) cells | [9] |
| This compound | Cell Monolayer Impedance | 1.2 | Schlemm's canal (SC) cells | [9] |
| This compound | Cell Monolayer Impedance | 1.7 | Ciliary smooth muscle (CSM) cells | [9] |
| This compound Acid | Intracellular Ca2+ Mobilization | 15 ± 3 | HEK-293 cells expressing human FP receptor | [7] |
| This compound Acid | Functional Activity (PI Turnover) | 2.8 - 3.8 | Various cell types | [8] |
| This compound Acid | Functional Activity (PI Turnover) | 2.7 | EP1 Receptor | [8] |
Table 3: Inhibitory Potencies (IC50/Ki) of Prostamide Receptor Antagonists
| Antagonist | Agonist | Assay | IC50 / Ki | Cell/Tissue | Reference |
| AGN 211334 | This compound | Cell Monolayer Impedance | 1.2 µM (IC50) | Human trabecular meshwork (TM) cells | [9] |
| AGN 211334 | This compound | Cell Monolayer Impedance | 3.3 µM (IC50) | Schlemm's canal (SC) cells | [9] |
| AL-8810 | This compound | Intracellular Ca2+ Mobilization | 0.7 - 2.1 µM (Ki) | HEK-293 cells expressing human FP receptor | [7] |
| AGN 204396 | Prostamide F2α | Feline Iris Contraction | pA2 = 5.64 | Feline Iris | [2] |
Signaling Pathways and Experimental Workflows
Figure 1: Proposed signaling pathway for this compound-mediated prostamide receptor activation.
Figure 2: General experimental workflow for studying prostamide receptor function.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the prostamide receptor using a competitive binding assay with a suitable radioligand.
Materials:
-
Cells or tissue homogenates expressing the prostamide receptor.
-
Radioligand (e.g., [3H]-prostamide F2α or a suitable labeled antagonist).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the putative prostamide receptor or from relevant tissues (e.g., trabecular meshwork).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of unlabeled this compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of radioligand at a fixed concentration (typically at its Kd value).
-
100 µL of membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled ligand (e.g., 10 µM).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the prostamide receptor upon agonist binding.
Materials:
-
Cell membranes expressing the prostamide receptor.
-
[35S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer containing GDP (typically 10-100 µM).
-
50 µL of this compound at various concentrations.
-
50 µL of [35S]GTPγS (typically 0.1-1 nM).
-
100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine basal binding (in the absence of agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Calculate the agonist-stimulated binding by subtracting basal binding.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.
-
Intracellular Calcium Mobilization Assay
This assay is used to determine if prostamide receptor activation by this compound leads to the mobilization of intracellular calcium, typically through Gq protein coupling.
Materials:
-
Cells expressing the prostamide receptor (e.g., HEK293 or primary ocular cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence.
-
Agonist Addition: Add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot ΔF against the logarithm of the this compound concentration to determine the EC50 value.
-
cAMP Assay
This assay determines if the prostamide receptor is coupled to Gs or Gi proteins by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the prostamide receptor.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase for Gi coupling studies).
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based).
-
Cell lysis buffer (if required by the kit).
Procedure:
-
Cell Stimulation:
-
For Gs coupling: Incubate cells with various concentrations of this compound.
-
For Gi coupling: Pre-incubate cells with various concentrations of this compound, then stimulate with a fixed concentration of forskolin.
-
-
Cell Lysis: Lyse the cells according to the assay kit protocol to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration for each sample.
-
Plot the change in cAMP levels against the logarithm of the this compound concentration to determine the EC50 or IC50 value.
-
Conclusion
This compound serves as a critical tool for elucidating the pharmacology and signaling mechanisms of prostamide receptors. The protocols outlined in these application notes provide a framework for researchers to investigate the binding properties and functional responses mediated by these receptors. Consistent and reproducible data generated from these assays will contribute to a better understanding of the physiological roles of the prostamide system and aid in the development of novel therapeutics targeting this pathway.
References
- 1. This compound: a member of a new class of agents, the prostamides, for glaucoma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of prostaglandins and specific place in therapy of this compound in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of this compound and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular basis for this compound effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Bimatoprost in 3D Eye Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) widely prescribed for the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves reducing intraocular pressure (IOP) by enhancing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[1][2][3][4] While its IOP-lowering effects are well-documented, emerging research suggests potential direct neuroprotective effects on retinal ganglion cells (RGCs), the primary neurons lost in glaucoma, independent of IOP reduction.[5][6][7]
Three-dimensional (3D) eye organoid models, particularly those derived from human pluripotent stem cells (hPSCs), have revolutionized the study of retinal development and disease. These organoids recapitulate the complex laminated structure of the retina, containing various retinal cell types, including photoreceptors, bipolar cells, amacrine cells, horizontal cells, Müller glia, and RGCs.[8][9][10] This makes them an invaluable in vitro platform for modeling diseases like glaucoma, screening therapeutic compounds, and elucidating drug mechanisms in a physiologically relevant human context.
These application notes provide a comprehensive overview and detailed protocols for utilizing 3D eye organoid models to investigate the therapeutic potential and cellular mechanisms of this compound.
Applications of this compound in 3D Eye Organoid Models
The application of this compound to 3D eye organoid models can be utilized to:
-
Model Glaucomatous Neurodegeneration: Induce stress on retinal organoids (e.g., through elevated hydrostatic pressure, excitotoxicity, or genetic manipulation) to mimic glaucomatous conditions and assess the neuroprotective capacity of this compound on RGC survival and function.
-
Investigate Cellular and Molecular Mechanisms: Elucidate the signaling pathways involved in this compound-mediated neuroprotection and its effects on retinal cell health, neurite outgrowth, and synaptic integrity.
-
Assess Drug Efficacy and Toxicity: Evaluate the dose-dependent effects of this compound on retinal organoid viability and function, and screen for potential off-target effects or toxicity in a human-relevant system.
-
Study Effects on Non-Neuronal Retinal Cells: Examine the impact of this compound on Müller glia and other supportive cells within the organoid to understand its broader effects on the retinal microenvironment.
Quantitative Data Summary
While direct studies of this compound on 3D retinal organoids for glaucoma are emerging, data from related models provide valuable insights. The following tables summarize quantitative findings from studies on human orbital fibroblast (HOF) 3D organoids, which have been used to study the side effects of prostaglandin analogs, and from studies on trabecular meshwork cells, which are a primary target of this compound for IOP reduction.
Table 1: Effect of this compound on 3D Human Orbital Fibroblast (HOF) Organoid Size
| Treatment Group | Concentration | Duration | % Change in Organoid Size (relative to control) | Reference |
| This compound Acid | 100 nM | 12 days | Significant reduction in adipogenesis-induced enlargement | [11][12] |
| Prostaglandin F2α | 100 nM | 12 days | Significant reduction in adipogenesis-induced enlargement | [11][12] |
Table 2: Effect of this compound on Outflow Facility in Human Anterior Segment Organ Culture
| Treatment Group | Duration | % Increase in Outflow Facility (relative to baseline) | Reference |
| This compound | 24 hours | 14% | [13] |
| This compound | 48 hours | 40% | [13][14] |
Table 3: Effect of this compound on Hydraulic Conductivity of Human Trabecular Meshwork (TM) Cell Monolayers
| Treatment Group | % Increase in Hydraulic Conductivity | Reference |
| This compound | 78% ± 25% | [14] |
Experimental Protocols
Protocol 1: Generation of Human Retinal Organoids from hPSCs
This protocol is a generalized method adapted from established literature for generating retinal organoids.[8][10]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or similar maintenance medium
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Retinal differentiation medium
-
Matrigel®
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
EB Formation: Dissociate hPSCs into single cells and plate in a low-attachment V-bottom 96-well plate in EB formation medium supplemented with a ROCK inhibitor to form embryoid bodies.
-
Neural Induction: After 24-48 hours, transfer EBs to neural induction medium. Optic vesicles should start to appear around day 15-20.
-
Optic Vesicle Isolation: Around day 30-40, manually dissect the optic vesicles from the parent EBs.
-
Retinal Organoid Maturation: Culture the isolated optic vesicles in retinal differentiation medium. The organoids will self-organize and develop a laminated structure over several months. Change medium every 2-3 days.
Protocol 2: this compound Treatment of Retinal Organoids
Materials:
-
Mature retinal organoids (e.g., >100 days in culture)
-
This compound solution (stock solution in DMSO, diluted in culture medium)
-
Retinal differentiation medium
-
Glaucomatous stressor (optional, e.g., glutamate, tunicamycin, or a hydrostatic pressure chamber)
Procedure:
-
Baseline Characterization: Characterize a subset of untreated organoids for baseline RGC number, morphology, and viability.
-
Induction of Injury (Optional): To model glaucoma, expose organoids to a stressor. For example, treat with a sub-lethal dose of glutamate for 24-48 hours to induce excitotoxicity.
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in pre-warmed retinal differentiation medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Transfer retinal organoids to the treatment media.
-
Culture for the desired duration (e.g., 7-14 days), changing the medium with fresh this compound or vehicle every 2-3 days.
-
-
Post-Treatment Analysis: At the end of the treatment period, harvest the organoids for analysis as described in Protocol 3.
Protocol 3: Analysis of this compound Effects
A. Immunohistochemistry for RGC Survival and Neurite Outgrowth:
-
Fixation and Sectioning: Fix organoids in 4% paraformaldehyde, cryoprotect in sucrose, embed in OCT, and cryosection.
-
Staining: Perform immunostaining with antibodies against RGC markers (e.g., BRN3A, RBPMS) and neuronal markers (e.g., β-III tubulin).
-
Imaging and Quantification: Acquire images using a confocal microscope. Quantify the number of surviving RGCs and measure neurite length and branching using image analysis software (e.g., ImageJ).
B. Cell Viability Assay:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity, following the manufacturer's instructions.[15]
-
Live/Dead Staining: Use calcein-AM (live cells) and ethidium homodimer-1 (dead cells) to visualize and quantify cell viability within the whole organoid.
C. Gene Expression Analysis (qPCR):
-
RNA Extraction: Extract total RNA from organoids using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for genes associated with apoptosis (e.g., BAX, BCL2, CASP3), neuroprotection (e.g., BDNF), and retinal cell identity.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism in glaucoma therapy.
Caption: Workflow for testing this compound in retinal organoids.
Caption: Logical flow from this compound to observed effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Mechanism of Action of this compound, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Eye Care to Hair Growth: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal organoids: a window into human retinal development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A look into retinal organoids: methods, analytical techniques, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin F2α Agonists Negatively Modulate the Size of 3D Organoids from Primary Human Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Human Retinal Organoids Provide a Suitable Tool for Toxicological Investigations: A Comprehensive Validation Using Drugs and Compounds Affecting the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Eyelash Growth Assessment: Application Notes and Protocols for Preclinical Bimatoprost Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for assessing eyelash growth in preclinical studies of Bimatoprost. Detailed protocols for key experiments are outlined to ensure robust and reproducible data collection.
Introduction
This compound, a synthetic prostamide analog, has demonstrated significant efficacy in promoting eyelash growth, leading to its approval for the treatment of hypotrichosis.[1] Preclinical evaluation of this compound and its analogs is crucial for understanding its mechanism of action and for the development of new therapeutic agents. This document details the established methods for quantifying and characterizing eyelash growth in animal models, providing researchers with the necessary protocols to conduct thorough preclinical assessments.
This compound is believed to exert its effects by interacting with prostaglandin receptors within the hair follicle.[1] This interaction is thought to prolong the anagen (growth) phase of the hair cycle and increase the size of the dermal papilla, resulting in longer, thicker, and darker eyelashes.[1][2]
Macroscopic and Digital Image Analysis
Macroscopic assessment, enhanced by digital image analysis, provides a non-invasive method for quantifying changes in eyelash characteristics. This approach allows for the measurement of eyelash length, thickness, and number over the course of a study.
Experimental Protocol: Digital Image Analysis of Eyelash Growth
Objective: To quantitatively measure changes in eyelash length, thickness, and number in response to this compound treatment in a preclinical animal model (e.g., mouse or rabbit).
Materials:
-
High-resolution digital camera with macro lens
-
Standardized animal positioning apparatus to ensure consistent imaging angles
-
Cross-polarized and non-polarized lighting sources
-
Image analysis software (e.g., ImageJ, FrameScan)
-
Calibration ruler
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Position the animal in the standardized apparatus to ensure the eye and eyelash line are consistently framed for each imaging session.
-
Image Capture:
-
Use a high-resolution digital camera with a macro lens to capture clear images of the eyelashes.
-
Employ standardized cross-polarized and non-polarized lighting to minimize glare and enhance visualization of individual lashes.
-
Capture images from both frontal and lateral (90-degree) perspectives.
-
Include a calibration ruler in at least one image per session for accurate scaling.
-
-
Image Analysis:
-
Calibration: Calibrate the image analysis software using the image of the ruler.
-
Eyelash Length: Measure the length of individual, well-defined eyelashes from the eyelid margin to the tip. Calculate the average length for each animal at each time point.
-
Eyelash Thickness: Measure the diameter of individual eyelash hairs at a consistent point (e.g., midpoint). Calculate the average thickness.
-
Eyelash Number: Count the number of individual eyelashes along a defined section of the lash line.
-
-
Data Analysis: Statistically compare the changes in eyelash length, thickness, and number between the this compound-treated and vehicle control groups over time.
Histological Analysis of Eyelash Follicles
Histological analysis provides critical insights into the cellular and structural changes within the eyelash follicle in response to this compound treatment. Hematoxylin and Eosin (H&E) staining is a fundamental technique for visualizing follicle morphology, including the hair bulb, dermal papilla, and different follicular layers.
Experimental Protocol: Hematoxylin and Eosin (H&E) Staining of Eyelid Sections
Objective: To examine the morphology of eyelash follicles in response to this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded eyelid tissue sections (5 µm) on glass slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Harris Hematoxylin solution
-
Eosin Y solution (0.2% aqueous)
-
Acid alcohol (0.3% HCl in 70% ethanol)
-
Scott's tap water substitute (bluing agent)
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Transfer slides through two changes of 100% ethanol for 5 minutes each.
-
Transfer slides through 95% ethanol for 5 minutes.
-
Transfer slides through 70% ethanol for 5 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris Hematoxylin for 5 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
-
Differentiation and Bluing:
-
Dip slides in 70% acid alcohol for 5 seconds to remove excess stain.
-
Rinse slides in running tap water.
-
Immerse slides in Scott's tap water substitute for 30 seconds to "blue" the nuclei.
-
Rinse slides in tap water.
-
-
Eosin Staining:
-
Immerse slides in 0.2% Eosin Y solution for 2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70% for 15 seconds, 95% for 30 seconds, and two changes of 100% for 3 minutes each).
-
Clear slides in two changes of xylene for 5 minutes each.
-
Mount a coverslip on each slide using a permanent mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess eyelash follicle morphology, including the size of the hair bulb and dermal papilla, and the overall structure of the follicle.
Ultrastructural Analysis by Electron Microscopy
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of the eyelash follicle, allowing for detailed examination of cellular organelles and intercellular junctions. This technique is invaluable for understanding the subcellular mechanisms of this compound's action.
Experimental Protocol: Transmission Electron Microscopy (TEM) of Eyelash Follicles
Objective: To examine the ultrastructural changes in eyelash follicle cells in response to this compound treatment.
Materials:
-
Eyelid tissue samples
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer
-
Post-fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Uranyl acetate solution
-
Lead citrate solution
-
Epoxy resin for embedding
-
Ultramicrotome
-
Copper grids
-
Transmission Electron Microscope
Procedure:
-
Tissue Fixation:
-
Immediately after excision, immerse small pieces of eyelid tissue containing eyelash follicles in the primary fixative (2.5% glutaraldehyde) for at least 2 hours at 4°C.
-
Wash the tissue in 0.1 M cacodylate buffer.
-
Post-fix the tissue in 1% osmium tetroxide for 1-2 hours at 4°C.
-
-
Dehydration and Embedding:
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Infiltrate the tissue with epoxy resin and embed in molds.
-
Polymerize the resin in an oven.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome and collect them on copper grids.
-
Stain the sections with uranyl acetate followed by lead citrate to enhance contrast.
-
-
TEM Imaging:
-
Examine the stained sections using a Transmission Electron Microscope.
-
Capture images of different regions of the eyelash follicle, paying close attention to the dermal papilla cells, keratinocytes, and melanocytes.
-
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical and clinical studies on this compound, providing a reference for expected outcomes.
| Parameter | This compound Group | Vehicle/Control Group | Study Duration | Animal Model/Study Population | Reference |
| Eyelash Length (mm change) | +2.0 | +1.1 | 6 weeks | Human | [3] |
| Eyelash Length (mm change) | +1.99 | +1.01 | 6 months | Human (post-chemotherapy) | [4] |
| Eyelash Thickness (mm² change) | +0.83 | +0.04 | 6 months | Human (post-chemotherapy) | [4] |
| Eyelash Darkness (IU change) | -26.46 | -10.19 | 6 months | Human (post-chemotherapy) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in the hair follicle and a typical experimental workflow for preclinical assessment.
Caption: Proposed signaling pathway of this compound in the hair follicle.
Caption: Experimental workflow for preclinical assessment of this compound.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. The prostamide-related glaucoma therapy, this compound, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eyelash Growth from Application of this compound in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of this compound for Eyelash Growth in Postchemotherapy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Bimatoprost Sustained-Release Delivery Systems: Application Notes and Protocols for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of sustained-release bimatoprost delivery systems for the treatment of glaucoma. Detailed protocols for key in vitro and in vivo experimental evaluations are provided to guide researchers in the development and assessment of novel ophthalmic drug delivery technologies.
Introduction to this compound and Sustained-Release Systems
This compound is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[1][2] It is a first-line treatment for open-angle glaucoma and ocular hypertension.[3] Conventional topical eye drop therapy, however, is often limited by poor patient adherence, which can lead to disease progression.[4] Sustained-release delivery systems offer a promising solution by providing long-term, consistent drug delivery, thereby reducing the burden of daily administration and improving therapeutic outcomes.[4]
Various sustained-release platforms for this compound are under research and development, including biodegradable intracameral implants, ocular inserts, and drug-eluting contact lenses.[5] The first FDA-approved sustained-release this compound product, Durysta™, is a biodegradable implant that provides IOP reduction for several months with a single administration.[4]
Mechanism of Action: this compound Signaling Pathways
This compound lowers IOP by enhancing aqueous humor outflow through two primary pathways: the uveoscleral (unconventional) pathway and the trabecular (conventional) pathway.[1][2][6]
-
Uveoscleral Outflow: This is considered the primary mechanism of action for this compound.[6] It involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix (ECM) within the ciliary body.[3][6] This remodeling is mediated by the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other ECM components, thereby increasing the spaces for aqueous humor to exit the eye.[3]
-
Trabecular Outflow: this compound also enhances outflow through the trabecular meshwork, which is the pressure-sensitive drainage system of the eye.[1] It is thought to act on prostamide receptors in the trabecular meshwork cells, leading to changes in the tissue's architecture and a reduction in outflow resistance.[2]
Below is a diagram illustrating the signaling pathways involved in this compound's mechanism of action.
Quantitative Data on this compound Sustained-Release Systems
The following tables summarize the quantitative data from various studies on sustained-release this compound delivery systems.
Table 1: In Vitro this compound Release from Sustained-Delivery Systems
| Delivery System | Duration of Release | Percentage of Drug Released | Reference |
| This compound SR Implant (15 µg) | 80 days | 99.8% | [4] |
| Chitosan Ocular Inserts | 8 hours | Sustained release observed | [7] |
| This compound Ocular Ring | 6 months | Release rate declined from 35 µ g/day to 6 µ g/day | [5] |
Table 2: In Vivo Efficacy of this compound Sustained-Release Systems in Clinical Trials
| Delivery System | Dose | Mean IOP Reduction from Baseline (mmHg) | Duration of Effect | Reference |
| This compound SR Implant | 6 µg | 7.2 | Up to 16 weeks | [8][9][10] |
| This compound SR Implant | 10 µg | 7.4 | Up to 16 weeks | [8][9][10] |
| This compound SR Implant | 15 µg | 8.1 | Up to 16 weeks | [8][9][10] |
| This compound SR Implant | 20 µg | 9.5 | Up to 16 weeks | [8][9][10] |
| This compound SR Implant (Pooled Doses) | 6, 10, 15, 20 µg | 7.3 - 8.9 | At 24 months | [11] |
| This compound SR Implant (Real-world) | 10 µg | 6.4 (in eyes with baseline IOP ≥21 mmHg) | At 6 months | [12] |
| This compound Ocular Insert | 13 mg | 3.2 - 6.4 | 6 months | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of this compound sustained-release delivery systems.
Protocol for In Vitro this compound Release Study
This protocol describes a common method for assessing the in vitro release kinetics of this compound from an ocular implant using a dialysis membrane system.
Materials:
-
This compound-loaded implant
-
Dialysis membrane tubing (e.g., 10 kDa MWCO)
-
Release medium: Simulated Tear Fluid (STF) or Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
HPLC system for this compound quantification
-
Vials for sample collection
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of dialysis membrane tubing of appropriate length.
-
Soak the membrane in the release medium for at least 30 minutes to ensure it is fully hydrated.
-
Securely seal one end of the tubing with a clip.
-
-
Sample Loading:
-
Accurately weigh the this compound-loaded implant and place it inside the prepared dialysis bag.
-
Add a small, known volume of release medium (e.g., 1 mL) into the bag.
-
Seal the other end of the dialysis bag, ensuring no leakage.
-
-
Release Study:
-
Place the sealed dialysis bag into a vessel containing a known volume of fresh release medium (e.g., 100 mL). The volume of the external medium should be significantly larger than the volume inside the bag to maintain sink conditions.
-
Place the vessel in a shaking incubator or water bath set to 37°C with continuous agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount and percentage of this compound released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Protocol for In Vivo Efficacy Study in a Rat Model of Glaucoma
This protocol details the induction of experimental glaucoma in rats and the subsequent evaluation of a sustained-release this compound delivery system.
Animals:
-
Adult Wistar or Brown Norway rats.
Materials:
-
Hyaluronic acid (for glaucoma induction)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine
-
Microsyringe
-
Tonometer for measuring IOP in rats
-
This compound delivery system and placebo control
-
Materials for tissue processing and histology
Procedure:
-
Induction of Ocular Hypertension:
-
Anesthetize the rat and apply a drop of topical proparacaine to the eye.
-
Using a microsyringe, perform an intracameral injection of hyaluronic acid into the anterior chamber of one eye. The contralateral eye can be injected with saline as a control.
-
Repeat the hyaluronic acid injections weekly to maintain elevated IOP.
-
-
Treatment Administration:
-
After confirming sustained elevation of IOP, administer the this compound sustained-release delivery system to the treated eye. A separate group of animals should receive a placebo delivery system.
-
Another control group can be treated with daily topical this compound eye drops.
-
-
IOP Monitoring:
-
Measure IOP in both eyes of all animals at regular intervals (e.g., daily or weekly) using a calibrated tonometer.
-
-
Evaluation of Retinal Ganglion Cell (RGC) Survival:
-
At the end of the study period, euthanize the animals.
-
Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the retinas for whole-mount or cross-sectional analysis.
-
Stain the retinas with a specific RGC marker (e.g., Brn3a or RBPMS).
-
Quantify the number of surviving RGCs using microscopy and image analysis software.
-
Data Analysis:
-
Compare the IOP measurements between the different treatment groups over time.
-
Compare the RGC counts between the treated, placebo, and control groups.
Biocompatibility Assessment
The biocompatibility of any novel ophthalmic delivery system must be thoroughly evaluated to ensure its safety for clinical use. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.
Key Biocompatibility Tests for Ophthalmic Implants (based on ISO 10993):
-
Cytotoxicity (in vitro): Assesses the potential for the device material to cause cell death.
-
Sensitization: Determines if the material can induce an allergic response.
-
Irritation or Intracutaneous Reactivity: Evaluates the local inflammatory response to the material.
-
Systemic Toxicity (Acute): Assesses the potential for adverse effects in the body shortly after exposure.
-
Implantation: Examines the local pathological effects on the tissue at the site of implantation.
A risk management process should be followed to determine the appropriate biocompatibility tests for a specific this compound delivery system based on its materials, intended use, and duration of contact with ocular tissues.
References
- 1. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sustained-release drug delivery systems for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 8. This compound Sustained-Release Implants for Glaucoma Therapy: 6-Month Results From a Phase I/II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amedeolucente.it [amedeolucente.it]
- 10. researchgate.net [researchgate.net]
- 11. 24-Month Phase I/II Clinical Trial of this compound Sustained-Release Implant (this compound SR) in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of this compound 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 14. jchps.com [jchps.com]
- 15. researchgate.net [researchgate.net]
- 16. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of this compound, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]
- 17. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Optimizing Bimatoprost concentration for in vitro cell-based assays
Welcome to the technical support resource for optimizing the use of Bimatoprost in in vitro cell-based assays. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α)[1]. While it was initially thought to act on distinct prostamide receptors, evidence suggests it also functions as a prodrug.[2][3][4] In many ocular tissues, it is hydrolyzed by esterases to its active free acid form, 17-phenyl-trinor PGF2α.[2][3][4] This free acid is a potent agonist of the prostaglandin F receptor (FP receptor)[4][5]. Activation of the FP receptor can initiate downstream signaling cascades, such as the mobilization of intracellular calcium ([Ca2+]i)[5]. Some studies also suggest this compound can act directly on prostamide receptors to decrease cell contractility[6][7].
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. For receptor activation and downstream signaling in human ocular cells like trabecular meshwork (TM), Schlemm's canal (SC), and ciliary smooth muscle (CSM) cells, the EC50 values are in the low nanomolar range (1.2 nM to 4.3 nM)[6][7][8]. For studies on other cell types, such as human follicle dermal papilla (hDP) cells, concentrations ranging from 0.01 µM to 10 µM have been used[9]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and dissolve this compound for in vitro experiments?
This compound is often dissolved in an organic solvent like ethanol before being further diluted in cell culture medium[9]. For example, a stock solution can be prepared in ethanol, and then serially diluted to the final working concentrations in the assay medium[9]. It is crucial to ensure the final concentration of the solvent in the culture medium is low enough to not affect cell viability or the experimental outcome. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Q4: Is this compound stable in cell culture medium?
This compound is generally considered to be thermally stable. Studies have shown that it remains stable under various thermal stress conditions, with no measurable degradation when stored at temperatures up to 50°C for 30 days[10][11][12][13]. However, the stability in your specific cell culture medium over longer incubation periods should be considered, especially if the medium contains components that could potentially degrade the compound.
Q5: What are the potential off-target effects or cytotoxicity of this compound?
At higher concentrations, this compound can exhibit cytotoxic effects. For example, long-term exposure (24-48 hours) to 0.03% this compound was found to significantly decrease cell proliferation and viability in human conjunctival epithelial (HCE) cells, associated with apoptosis and cell cycle arrest. In contrast, 0.01% this compound did not show significant cytotoxicity in the same study[14][15]. The presence of preservatives like benzalkonium chloride (BAC) in commercial ophthalmic solutions can also contribute significantly to cytotoxicity[16][17][18]. When possible, use preservative-free this compound for in vitro studies to avoid confounding effects from preservatives.
Troubleshooting Guide
Problem 1: No observable effect or weak response at expected concentrations.
| Potential Cause | Solution |
| Sub-optimal Concentration | The effective concentration is cell-type dependent. Perform a dose-response experiment with a wider range of concentrations (e.g., from low nM to high µM) to determine the EC50 for your specific cell line and assay. |
| Compound Degradation | Although generally stable, improper storage or handling could lead to degradation. Prepare fresh stock solutions from a reliable source. Ensure proper storage of the stock solution as recommended by the manufacturer. |
| Low Receptor Expression | The target cells may have low or no expression of the FP receptor or the relevant prostamide receptor. Verify receptor expression using techniques like qPCR, Western blot, or immunofluorescence. |
| Incorrect Vehicle/Solvent | The solvent used to dissolve this compound may interfere with its activity or cell health. Ensure the final solvent concentration is minimal and non-toxic. Always include a vehicle control in your experiment. |
| Prodrug Conversion | Your cell line may lack the necessary esterase activity to efficiently convert this compound to its more active free acid form. Consider using the this compound free acid directly in your experiments to bypass this step. |
Problem 2: High cell death or unexpected cytotoxicity.
| Potential Cause | Solution |
| Concentration Too High | High concentrations of this compound can be cytotoxic[14][15]. Reduce the concentration and perform a dose-response curve to find a non-toxic, effective range. Use a cell viability assay (e.g., MTT, PrestoBlue) to determine the cytotoxic threshold. |
| Solvent Toxicity | The solvent used for the stock solution (e.g., ethanol, DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium is below the toxic level for your cell line (typically <0.1% for DMSO). |
| Preservative Contamination | If using a commercial ophthalmic solution, it may contain preservatives like benzalkonium chloride (BAC), which is known to be cytotoxic[16][17][18]. Use pure, preservative-free this compound powder for in vitro research. |
| Reactive Oxygen Species (ROS) Production | At higher concentrations (e.g., 0.03%), this compound has been shown to trigger ROS production, which can lead to cell death[14][15]. Consider co-treatment with an antioxidant as a control or measure ROS levels in your assay. |
Problem 3: High variability between experimental replicates.
| Potential Cause | Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. Allow cells to settle evenly before incubation. |
| Inaccurate Drug Dilutions | Errors in preparing serial dilutions can cause significant variability. Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator. |
| Compound Precipitation | This compound may precipitate out of solution at high concentrations or in certain media. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. |
Quantitative Data Summary
Table 1: Effective Concentrations (EC50) of this compound in Ocular Cells
| Cell Type | Assay | EC50 Value (nM) | Reference |
| Trabecular Meshwork (TM) | Cellular Dielectric Spectroscopy | 4.3 | [6][7][8] |
| Schlemm's Canal (SC) | Cellular Dielectric Spectroscopy | 1.2 | [6][7] |
| Ciliary Smooth Muscle (CSM) | Cellular Dielectric Spectroscopy | 1.7 | [6][7] |
| 3T3 Mouse Fibroblasts | Intracellular Ca2+ Mobilization | 2200 ± 670 | [5] |
| HEK Cells (hFP receptor) | Intracellular Ca2+ Mobilization | 2940 ± 1663 | [5] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Human Conjunctival Epithelial (HCE) | 0.03% | 24 and 48 hours | Significant decrease in cell proliferation and viability; cell cycle arrest, apoptosis. | [14][15] |
| Human Conjunctival Epithelial (HCE) | 0.01% | 24 and 48 hours | No significant cytotoxicity or negative influence on cell growth and viability. | [14][15] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Perform serial dilutions in serum-free medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed cells onto a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the plate reader's injection system to add this compound at the desired concentration.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Analyze the fluorescence data by calculating the change in fluorescence intensity from the baseline after the addition of this compound.
Visualizations
Caption: Proposed signaling pathway for this compound activation of the FP receptor.
Caption: General workflow for an in vitro cell-based assay using this compound.
Caption: A troubleshooting decision tree for common this compound assay issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Basis for this compound Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular basis for this compound effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Preparation of topical this compound with enhanced skin infiltration and in vivo hair regrowth efficacy in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal stability of this compound, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Stability of this compound, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free this compound 0.03% and 0.01%: An In Vitro Comparative Study | MDPI [mdpi.com]
- 15. Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free this compound 0.03% and 0.01%: An In Vitro Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and this compound in conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting inconsistent intraocular pressure reduction with Bimatoprost
Technical Support Center: Bimatoprost Research
Welcome to the technical support center for this compound research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-subject variability in IOP reduction. What are the common causes?
A1: High variability is a frequent challenge. Key factors include:
-
Genetic Differences: The baseline IOP and drug response can vary significantly between different animal strains.[1]
-
Circadian Rhythm: Intraocular pressure naturally fluctuates throughout the day.[2][3][4] Inconsistent measurement times will introduce variability.
-
Animal Handling and Stress: Stress from handling or restraint can cause transient IOP spikes, affecting measurement accuracy.[5] Acclimatizing animals to the measurement procedure is critical.[6]
-
Anesthesia: The type of anesthesia used can impact IOP. Isoflurane may cause a steady drop in IOP, while ketamine can cause a significant, time-dependent reduction.[2][7] Whenever possible, measurements on conscious, well-acclimatized animals are preferred.[1][2]
Q2: Could our this compound solution have degraded? What are the proper storage conditions?
A2: this compound is a stable molecule that does not require refrigeration and can be stored at room temperature (2°C to 25°C).[8][9][10] Studies have shown that this compound maintains its concentration even when exposed to higher temperatures (up to 50°C) for short periods, with some observed increases in concentration likely due to water evaporation from the formulation.[11] However, it is crucial to check the expiration date and ensure the solution is free of precipitates. Unlike this compound, other prostaglandin analogs like Latanoprost are less stable and require refrigeration before opening.[8][11]
Q3: What is the expected onset and peak effect time for this compound?
A3: Following topical administration, IOP reduction with this compound typically begins within 4 hours, reaches its peak effect around 12 hours, and the lowered pressure is maintained for at least 24 hours.[9] Your experimental time points should be designed to capture this peak effect.
Q4: We are not seeing the expected magnitude of IOP reduction (~30%). Why might this be?
A4: Several factors could be at play:
-
Dosage and Administration: Ensure accurate and consistent topical administration. The volume of the drop and its placement can affect absorption. Exceeding a once-daily dosage may paradoxically reduce the IOP-lowering effect.[12]
-
Formulation Issues: While this compound itself is stable, issues with the vehicle, pH, or preservatives in your formulation could affect drug delivery and efficacy.
-
Animal Model: The chosen animal model may have a different sensitivity to this compound. For example, the primary outflow pathways and receptor densities can differ between species like rabbits, mice, and non-human primates.[13]
-
Baseline IOP: The percent reduction in IOP can be influenced by the baseline IOP. Animals with higher starting IOPs may show a more substantial mmHg reduction.[14]
Q5: Can repeated IOP measurements affect the readings within a single session?
A5: Yes, especially with applanation tonometry. Repeated measurements can cause a slight but significant decrease in IOP readings, possibly due to increased aqueous drainage from the mechanical pressure on the cornea.[5] It is also observed that animal stress (e.g., eyelid squeezing) is higher during initial measurements and decreases with subsequent ones, which can also lower IOP readings.[5] Standardizing the number of readings and the time between them is essential.
Troubleshooting Guides
Guide 1: Inconsistent IOP Reduction
If your experiment yields inconsistent or highly variable IOP reduction, follow this logical troubleshooting workflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Factors associated with fluctuations in repeated measurements of intraocular pressure using the Goldmann applanation tonometer in Japanese patients with primary open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of an experimental glaucoma animal model: A comparison of microbead injection with or without hydroxypropyl methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Stability of this compound and Latanoprost [medscape.com]
- 9. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. Thermal Stability of this compound, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcentral.com [medcentral.com]
- 13. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expert Opinion to Optimize Clinical Outcomes of this compound Intracameral Implant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Bimatoprost in research
Bimatoprost Research Technical Support Center
Welcome to the this compound Research Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in their experimental work. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic prostamide, a structural analog of prostaglandin F2α (PGF2α)[1][2]. Its primary on-target effect, the reduction of intraocular pressure (IOP), is achieved by increasing the outflow of aqueous humor from the eye[3][4][5]. It is believed to accomplish this through two main pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway[6][7][8][9]. There is ongoing discussion in the scientific community regarding its precise receptor target. Some evidence suggests it acts on the prostaglandin FP receptor, either directly or more potently through its hydrolyzed free acid form[2][10][11][12]. Other studies propose the existence of a distinct prostamide receptor[1][7][13][14].
Q2: What are the common off-target effects of this compound observed in research?
A2: Common off-target effects are primarily observed in ocular tissues and are largely related to its prostaglandin-like activity. These include:
-
Iris and periocular hyperpigmentation: Darkening of the iris and skin around the eyes[17][18].
-
Periorbital fat atrophy: A reduction in the fat around the eyes[17].
-
Inflammatory responses: this compound can affect the expression of inflammatory mediators like matrix metalloproteinases (MMPs) and nuclear factor-kappa B (NF-κB)[19][20].
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
A3: To distinguish between on-target (e.g., related to IOP reduction mechanisms) and off-target effects, consider the following experimental controls:
-
Use of selective antagonists: Employ a selective prostamide receptor antagonist, such as AGN 211334, to determine if the observed effect is mediated by the putative prostamide receptor[21][22]. For effects potentially mediated by the FP receptor, an FP receptor antagonist like AL-8810 can be used[12].
-
Comparative studies: Compare the effects of this compound with other prostaglandin F2α analogs (e.g., latanoprost, travoprost) that have a more defined FP receptor agonist profile[1].
-
Dose-response curves: Generate comprehensive dose-response curves. On-target effects may occur at lower, more pharmacologically relevant concentrations, while off-target effects might only appear at higher concentrations.
-
Knockout/knockdown models: Utilize cell lines or animal models where the suspected on-target or off-target receptors (e.g., FP receptor) have been genetically knocked out or knocked down to observe the impact on the drug's effects[10].
Q4: Are there commercially available formulations of this compound with fewer off-target effects?
A4: Yes, in clinical settings, a lower concentration of this compound (0.01%) has been shown to have a comparable IOP-lowering effect to the 0.03% concentration but with a reduced incidence and severity of adverse events like conjunctival hyperemia[16][17]. When planning your experiments, consider if a lower concentration is sufficient to elicit your desired on-target effect. Additionally, be mindful of preservatives like benzalkonium chloride (BAK) in commercial solutions, as they can contribute to ocular surface side effects[16]. If possible, use a preservative-free formulation for your studies.
Troubleshooting Guides
Issue 1: High incidence of conjunctival hyperemia in animal models.
-
Possible Cause: This is a very common off-target effect of this compound and other prostaglandin analogs[9][15][16]. It can be exacerbated by the drug concentration and the presence of preservatives.
-
Troubleshooting Steps:
-
Reduce this compound Concentration: If your experimental design allows, try using a lower concentration of this compound (e.g., 0.01%)[16][17].
-
Use a Preservative-Free Formulation: The preservative benzalkonium chloride (BAK) is known to cause ocular irritation. If you are using a commercial ophthalmic solution, consider preparing your own this compound solution in a vehicle without BAK.
-
Consider a Different Prostaglandin Analog: If the hyperemia is confounding your results, you could test other prostaglandin analogs like latanoprost, which may have a different side-effect profile in your specific model[16].
-
Localized Delivery: For studies where the drug needs to be delivered to a specific intraocular structure, consider targeted delivery methods to minimize contact with the conjunctiva.
-
Issue 2: Unexpected changes in gene expression related to inflammation or extracellular matrix remodeling.
-
Possible Cause: this compound has been shown to modulate the expression of genes such as matrix metalloproteinases (MMPs), NF-κB, and c-fos[19][23]. These changes can be part of its on-target mechanism (e.g., remodeling the trabecular meshwork) but can also be considered off-target effects in other contexts.
-
Troubleshooting Steps:
-
Confirm the Pathway: Use pathway-specific inhibitors to confirm if the observed gene expression changes are mediated by a particular signaling cascade (e.g., an NF-κB inhibitor).
-
Compare with Other Agonists: Assess if other FP receptor agonists induce similar changes in gene expression to determine if this is a class effect of prostaglandin analogs.
-
Use Receptor Antagonists: Employ selective antagonists for the prostamide and/or FP receptors to identify the receptor responsible for the observed changes in gene expression[12][21][22].
-
Issue 3: Difficulty replicating in vitro results in vivo due to off-target effects.
-
Possible Cause: Off-target effects such as inflammation and hyperemia can alter the physiological environment in vivo, leading to discrepancies with in vitro findings. Additionally, the metabolism of this compound to its more potent free acid form in ocular tissues can lead to different effects than the parent compound used in vitro[10][11][20].
-
Troubleshooting Steps:
-
Use this compound Free Acid in Vitro: For cell-based assays, consider using both this compound and its free acid to better mimic the in vivo situation[10][11].
-
Develop a Targeted Delivery System: To reduce systemic and local off-target effects in vivo, consider developing or utilizing a sustained-release drug delivery system. Options include ocular inserts, contact lenses laden with nanoparticles, or biodegradable implants[24][25][26][27][28]. These can deliver the drug directly to the target tissue, minimizing exposure to off-target sites[17][29].
-
Refine the Animal Model: If possible, use an animal model that is less prone to the specific off-target effect you are observing.
-
Quantitative Data Summary
Table 1: Receptor Binding and Functional Potency of this compound and Related Compounds
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | FP Receptor | [3H]PGF2α displacement | Ki = 6310 ± 1650 nM | [12] |
| This compound | Human FP Receptor (cloned) | Intracellular Ca2+ mobilization | EC50 = 2940 ± 1663 nM | [12] |
| This compound | Mouse 3T3 Fibroblasts (native FP) | Intracellular Ca2+ mobilization | EC50 = 2200 ± 670 nM | [12] |
| This compound Acid | FP Receptor | Phosphoinositide turnover | Ki = 83 nM | [10] |
| This compound Acid | Human Trabecular Meshwork Cells | Phosphoinositide turnover | EC50 = 2.8 - 3.8 nM | [10] |
| This compound | Human Trabecular Meshwork Cells | Cellular Dielectric Spectroscopy | EC50 = 4.3 nM | [14] |
| This compound | Human Schlemm's Canal Cells | Cellular Dielectric Spectroscopy | EC50 = 1.2 nM | [14] |
| This compound | Human Ciliary Smooth Muscle Cells | Cellular Dielectric Spectroscopy | EC50 = 1.7 nM | [14] |
| AGN211334 (antagonist) | Prostamide Receptor (TM cells) | Inhibition of this compound effect | IC50 = 1.2 µM | [14] |
| AGN211334 (antagonist) | Prostamide Receptor (SC cells) | Inhibition of this compound effect | IC50 = 3.3 µM | [14] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay to Determine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and its analogs for the prostaglandin FP receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human prostaglandin FP receptor (e.g., HEK293 cells stably transfected with the FP receptor).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled prostaglandin F2α (e.g., [3H]PGF2α).
-
Add increasing concentrations of unlabeled this compound (or other test compounds).
-
Add a fixed amount of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]PGF2α against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Preparation of a this compound-Loaded Ocular Insert for Sustained Release
Objective: To prepare a chitosan-based ocular insert for the sustained delivery of this compound in animal models, thereby minimizing off-target effects associated with topical eye drops. This protocol is adapted from published methods[24][26].
Methodology:
-
Preparation of the Chitosan Gel:
-
Dissolve a specific amount of chitosan in an acidic aqueous solution (e.g., 1% acetic acid) with gentle stirring until a homogenous gel is formed.
-
Add a plasticizer (e.g., glycerin) to the gel to improve the flexibility of the final insert.
-
-
Incorporation of this compound:
-
Dissolve this compound in a small amount of a suitable solvent (e.g., ethanol).
-
Slowly add the this compound solution to the chitosan gel with continuous stirring to ensure uniform distribution.
-
-
Casting and Drying:
-
Pour the this compound-chitosan mixture into a petri dish or a suitable mold.
-
Dry the mixture in an oven at a controlled temperature (e.g., 40-60°C) until a thin, flexible film is formed.
-
-
Cutting and Sterilization:
-
Cut the film into small inserts of the desired size and shape (e.g., small circular discs).
-
Sterilize the inserts using a non-destructive method such as UV irradiation.
-
-
Characterization (Optional but Recommended):
-
Perform in vitro drug release studies by placing the insert in a solution that mimics tear fluid and measuring the concentration of this compound released over time.
-
Characterize the physical properties of the insert, such as swelling behavior, surface morphology (using scanning electron microscopy), and drug content uniformity.
-
Visualizations
Caption: Proposed signaling pathways for this compound's on-target and off-target effects.
Caption: Troubleshooting workflow to minimize this compound's off-target effects in research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Product Detail this compound – C2 Pharma [c2pharma.com]
- 9. This compound - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The hydrolysis of the prostaglandin analog prodrug this compound to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and prostaglandin F(2 alpha) selectively stimulate intracellular calcium signaling in different cat iris sphincter cells [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Basis for this compound Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Latanoprost and this compound on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. This compound-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. This compound-loaded ocular inserts as sustained release drug delivery systems for glaucoma treatment: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Controlled this compound Release from Graphene Oxide Laden Contact Lenses: In vitro and in vivo Studies | Semantic Scholar [semanticscholar.org]
- 29. Intracameral Sustained-Release this compound Implant Delivers this compound to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Bimatoprost in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Bimatoprost in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates after storage. What could be the cause and how can I prevent this?
A1: Cloudiness or precipitation in your this compound solution can arise from several factors:
-
Low Aqueous Solubility: this compound is only slightly soluble in water.[1] If the concentration in your aqueous buffer is too high, it may precipitate out of solution, especially at lower temperatures.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can promote protein denaturation (if in a protein-containing medium) and precipitation of the compound.[2][3]
-
pH Shift: The optimal pH for this compound stability in aqueous solutions is between 6.8 and 7.8.[4] A significant deviation from this range can affect its solubility and stability.
-
Interaction with Media Components: In cell culture experiments, components in the media, such as salts and proteins, can interact with this compound and lead to precipitation.[5] High concentrations of calcium salts in the media are a common cause of precipitation.[2][3]
Troubleshooting Steps:
-
Solvent Selection: For stock solutions, consider using a highly pure organic solvent like dimethyl sulfoxide (DMSO)[5] or ethanol, in which this compound is very soluble.[1]
-
Working Solution Preparation: When preparing aqueous working solutions, add the this compound stock solution dropwise to the pre-warmed (37°C) media or buffer while gently vortexing. This helps to avoid localized high concentrations that can lead to precipitation.[5]
-
pH Monitoring: Ensure the pH of your final solution is within the recommended range of 6.8-7.8.
-
Storage: Store stock solutions at -20°C.[6] For aqueous solutions, store at 2°C to 25°C (36°F to 77°F) and avoid repeated freeze-thaw cycles.[3][4]
-
Filtration: If a fine precipitate is observed in your final working solution, you can sterile-filter it through a 0.22 µm filter before adding it to cells. Be aware that this might slightly reduce the final concentration of the dissolved compound.[5]
Q2: I am concerned about the degradation of this compound during my long-term experiment. What are the main degradation pathways and how can I minimize them?
A2: this compound is a relatively stable molecule compared to other prostaglandin analogs like latanoprost.[7][8] However, it can degrade under specific stress conditions.
-
Hydrolytic Degradation: this compound can undergo hydrolysis, particularly under acidic conditions, where the ethyl amide group is cleaved to form its corresponding carboxylic acid, this compound acid (17-phenyl-18,19,20-trinor prostaglandin F2α).[9][10][] This free acid is a potent FP receptor agonist.[9][10]
-
Oxidative Degradation: this compound is susceptible to degradation in the presence of strong oxidizing agents.
Minimization Strategies:
-
pH Control: Maintain the pH of your solution between 6.8 and 7.8 to ensure maximum stability.
-
Avoid Strong Oxidizers: Keep the solution away from strong oxidizing agents.[12]
-
Proper Storage: Store this compound solutions in a tightly sealed, light-resistant container.[13] For long-term storage of the drug substance, a nitrogen atmosphere at -20°C is recommended.[13]
-
Light Protection: Although thermally stable, it is good practice to protect this compound solutions from prolonged exposure to direct light.
Q3: How should I store my this compound solutions to ensure long-term stability?
A3: Proper storage is crucial for maintaining the integrity of your this compound solutions.
| Solution Type | Recommended Storage Temperature | Additional Notes |
| This compound Powder (Drug Substance) | -20°C[13] | Store in a tight, light-resistant container, preferably under a nitrogen atmosphere for maximal long-term stability.[13] |
| Stock Solution (in organic solvent, e.g., DMSO) | -20°C or -80°C | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2°C to 25°C (36°F to 77°F)[3][4] | Discard after 28 days if opened.[1] Avoid freezing. |
Q4: I am using this compound in cell culture experiments. Are there any specific issues I should be aware of?
A4: Yes, there are several considerations for using this compound in a cell culture setting:
-
Cytotoxicity: At high concentrations, this compound can exert cytotoxic effects on cells. It is essential to determine the optimal non-toxic concentration for your specific cell line and experiment duration.
-
Solvent Effects: If using an organic solvent like DMSO for your stock solution, ensure the final concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Interaction with Plastics: Prostaglandins can adsorb to some plastics, which may reduce the effective concentration in your experiments.[14] While this compound is commercially available in polyethylene and polypropylene bottles[7], for sensitive experiments, using glass or low-adsorption plasticware is a good practice.
-
Precipitation in Media: As mentioned in Q1, this compound can precipitate in complex solutions like cell culture media.[5] Prepare working solutions fresh and observe for any precipitation before adding to your cells.
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to quantify this compound and separate it from its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Waters Symmetry® C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Water, acetonitrile, and methanol (72:18:10, v/v/v) containing 0.03% (w/v) trifluoroacetic acid[]
-
This compound reference standard
-
Test samples
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described above, filter, and degas.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) and dilute with the mobile phase to a known concentration.
-
Sample Preparation: Dilute the this compound test samples with the mobile phase to fall within the linear range of the assay.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[7][]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for this compound should be determined from the standard chromatogram. The peak area of this compound in the sample chromatograms is used to calculate its concentration relative to the standard.
MTT Assay for this compound Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)[15]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the vehicle control.
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for forced degradation stability testing of this compound.
This compound Signaling Pathway in Trabecular Meshwork Cells
Caption: Simplified Gq-protein coupled signaling pathway for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS 155206-00-1 | LGC Standards [lgcstandards.com]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. This compound, prostamide activity, and conventional drainage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hydrolysis of this compound in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of this compound (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. US20050287325A1 - Pharmaceutical containers with low adsorption/absorption of active ingredients, and a method of testing materials for adsorption/absorption of active ingredients - Google Patents [patents.google.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Addressing tachyphylaxis to Bimatoprost in chronic dosing studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the long-term effects of bimatoprost, including potential instances of tachyphylaxis or diminished response in chronic dosing studies.
Frequently Asked Questions (FAQs)
Q1: Is tachyphylaxis to this compound a commonly reported phenomenon?
A1: Extensive long-term clinical studies, some extending up to four years, have demonstrated that this compound generally provides sustained lowering of intraocular pressure (IOP)[1][2][3]. This suggests that tachyphylaxis, a rapid decrease in drug response, is not a common occurrence in the general patient population. However, some studies have noted "short-term escape and long-term drift effects" in some patients, indicating a potential for developing tolerance over time[4]. While not widely reported, a diminished response to this compound in specific experimental contexts or patient subsets is a valid area of investigation.
Q2: What are the potential mechanisms that could lead to a diminished response to this compound over time?
A2: While this compound has shown sustained long-term efficacy, a diminished response in a research setting could theoretically be attributed to several factors. A primary candidate for investigation is the alteration of the prostaglandin F2α (FP) receptor, the principal target of this compound. Potential mechanisms include:
-
Receptor Desensitization: Prolonged agonist exposure can lead to the uncoupling of G-protein coupled receptors (GPCRs), like the FP receptor, from their downstream signaling pathways.
-
Receptor Downregulation: Chronic stimulation may also result in a decrease in the number of FP receptors on the cell surface through internalization and degradation.
-
Altered Drug Metabolism: Changes in the ocular metabolism of this compound over time could potentially reduce the concentration of the active compound at the target site.
Q3: My in-vivo animal study shows a gradual loss of IOP-lowering efficacy with chronic this compound dosing. What could be the issue?
A3: If you observe a decline in this compound efficacy in an animal model, consider the following:
-
Dosing Regimen: Administering this compound more than once daily may paradoxically reduce its IOP-lowering effect[5]. Ensure your dosing schedule is optimal for the animal model being used.
-
Animal Model Suitability: The choice of animal model is crucial. For instance, studies using FP receptor knockout mice have shown that an intact FP receptor is essential for the IOP-lowering effect of this compound[6][7].
-
IOP Measurement Technique: Ensure consistent and accurate IOP measurement. Factors such as the time of day, anesthesia, and the specific tonometer used can influence readings[8][9][10]. Refer to the experimental protocols section for more details.
-
Drug Formulation and Stability: Verify the stability and concentration of your this compound formulation. Improper storage or degradation could lead to reduced potency.
Q4: How can I investigate if FP receptor desensitization is occurring in my cell-based assays?
A4: To investigate FP receptor desensitization, you can perform functional assays following chronic exposure of your cell line (e.g., human trabecular meshwork cells) to this compound. A key method is to measure the downstream signaling events upon acute stimulation with a prostaglandin agonist after a period of chronic treatment. A diminished response, such as reduced intracellular calcium mobilization or decreased phosphoinositide turnover, would suggest receptor desensitization[11].
Troubleshooting Guides
Problem: Inconsistent Intraocular Pressure (IOP) Readings in an Animal Model
| Possible Cause | Troubleshooting Steps |
| Improper Animal Restraint | Ensure gentle and consistent restraint to avoid pressure on the eyeball, eyelids, or neck, which can artificially elevate IOP readings[10]. |
| Diurnal Variation in IOP | Perform IOP measurements at the same time each day to minimize the impact of natural diurnal fluctuations[8]. |
| Anesthesia Effects | If using anesthesia, be aware that it can influence IOP. Use a consistent anesthetic regimen and allow for a stabilization period before measurement. |
| Tonometer Calibration and Use | Regularly calibrate your tonometer according to the manufacturer's instructions. Ensure the tonometer probe is applied to the center of the cornea[9][10]. |
Problem: Lack of this compound Response in an In-Vitro Assay
| Possible Cause | Troubleshooting Steps |
| Low FP Receptor Expression | Confirm that your chosen cell line expresses a sufficient level of functional FP receptors. This can be verified through techniques like qPCR or western blotting. |
| Incorrect this compound Concentration | Verify the concentration of your this compound solution. Perform a dose-response curve to ensure you are using a concentration that should elicit a response. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, as factors like passage number and confluency can affect receptor expression and cell signaling. |
| Assay Sensitivity | Your assay may not be sensitive enough to detect the signaling event. Consider using a more sensitive method or amplifying the signal. |
Quantitative Data Summary
Table 1: Long-Term Intraocular Pressure (IOP) Reduction with this compound 0.03% Once Daily
| Time Point | Mean IOP Reduction from Baseline (mmHg) | Study Population |
| Year 3 | 7.1 - 7.9 | Glaucoma and Ocular Hypertension Patients[2] |
| Year 4 | 7.0 - 8.1 | Glaucoma and Ocular Hypertension Patients[1] |
Table 2: this compound Efficacy Compared to Other Prostaglandin Analogs
| Drug | Mean IOP Reduction from Baseline | Study Duration |
| This compound 0.03% | 5.9 - 6.2 mmHg (25-26%) | 6 Months[12] |
| Travoprost 0.004% | 5.2 - 5.3 mmHg (22-23%) | 6 Months[12] |
Experimental Protocols
Protocol 1: In-Vivo IOP Measurement in a Rabbit Model
-
Animal Preparation: Acclimatize New Zealand White rabbits to the experimental setting.
-
Anesthesia: Administer a consistent, low-dose anesthetic to minimize distress and movement.
-
Tonometry: Utilize a calibrated rebound tonometer (e.g., TonoVet) for IOP measurement.
-
Procedure:
-
Gently restrain the rabbit.
-
Apply a topical anesthetic if required by the tonometer.
-
Hold the tonometer perpendicular to the central cornea.
-
Obtain at least three consecutive readings and calculate the average.
-
Repeat the measurement for the contralateral eye.
-
-
Data Recording: Record the IOP, time of day, and any observations.
Protocol 2: Radioligand Binding Assay for FP Receptor Occupancy
-
Membrane Preparation:
-
Homogenize tissue or cells expressing FP receptors in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in a suitable assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGF2α), and varying concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound to determine the inhibition constant (Ki), which reflects the binding affinity.
-
Visualizations
Caption: this compound signaling pathway and potential tachyphylaxis mechanisms.
Caption: A logical workflow for troubleshooting diminished this compound efficacy.
References
- 1. Long-term efficacy and safety of this compound for intraocular pressure lowering in glaucoma and ocular hypertension: year 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. bjo.bmj.com [bjo.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. Effect of this compound on intraocular pressure in prostaglandin FP receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jorvet.com [jorvet.com]
- 10. animaleyecare.com.au [animaleyecare.com.au]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Intraocular pressure‐lowering efficacy of this compound 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bimatoprost Administration in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Bimatoprost administration techniques in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α).[1][2] It is primarily used to reduce intraocular pressure (IOP) in glaucoma and ocular hypertension.[2][3][4] Its mechanism of action involves increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[1][2] this compound binds to prostamide receptors in the eye, leading to a series of biochemical events that facilitate aqueous humor outflow.[1] It is also known to stimulate hair growth, leading to its use in treating eyelash hypotrichosis.[5][6][7]
Q2: What are the common concentrations of this compound used in rodent models?
A2: The concentration of this compound used in rodent models varies depending on the application. For ocular administration to reduce IOP, solutions of 0.01% and 0.03% are commonly used.[4][6] For promoting hair growth, topical solutions ranging from 0.03% to 0.3% have been studied in mice.[5][8][9]
Q3: How is this compound typically administered to rodents for ocular studies?
A3: For ocular studies, this compound is typically administered as a single eye drop to the affected eye(s).[4] The suggested dosage for clinical use, which can be adapted for animal models, is one drop in the evening.[4] Sustained-release ocular inserts containing this compound have also been developed and tested in rats for long-term IOP control.[10][11]
Q4: How is this compound administered for hair growth studies in rodents?
A4: In rodent models for hair growth, this compound solution is applied topically to a shaved area of the skin, often on the dorsal side.[5][8][12] The application is typically performed once daily.[5][12]
Q5: What are the expected outcomes of this compound administration in rodent models?
A5: In glaucoma models, this compound is expected to cause a significant reduction in intraocular pressure.[3][13] In hair growth studies, this compound has been shown to stimulate the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase, resulting in earlier onset of hair growth and increased hair length and thickness.[8][9][12]
Troubleshooting Guide
Issue 1: Inconsistent Intraocular Pressure (IOP) Reduction
-
Q: My IOP measurements are highly variable after this compound administration. What could be the cause?
-
A: Inconsistent drop volume is a common issue. Ensure a standardized micropipette is used to deliver a precise volume for each administration. The time of day for IOP measurement should also be consistent, as IOP can have diurnal variations. In one study, the peak IOP reduction with this compound was observed 12 hours after administration.[4]
-
-
Q: I am not observing a significant IOP-lowering effect. What should I check?
-
A: Verify the concentration and stability of your this compound solution. Ensure the administration technique is correct and the drop is being successfully delivered to the ocular surface. The lack of an IOP response in FP-knockout mice suggests that the prostaglandin FP receptor is crucial for this compound's effect.[14] Consider if the rodent strain has any known resistance to prostaglandin analogs. Concurrent use with other prostaglandin analogs like latanoprost may lead to a paradoxical increase in IOP.[2]
-
Issue 2: Skin or Eye Irritation
-
Q: The rodents are showing signs of eye redness and irritation after topical ocular administration. How can I mitigate this?
-
A: Conjunctival hyperemia (redness) is a common side effect of this compound.[4][7] Using a lower concentration (e.g., 0.01% instead of 0.03%) may reduce irritation while maintaining efficacy.[6] Ensure the solution is sterile and free of contaminants. If using a formulation with preservatives like benzalkonium chloride, consider a preservative-free option if available, as this can be a source of irritation.[4]
-
-
Q: I am observing skin irritation at the site of topical application for hair growth studies. What can I do?
-
A: Ensure the application area is not abraded during shaving. Apply the solution carefully to the target area and blot any excess to prevent spreading to surrounding skin.[15] If irritation persists, consider reducing the concentration or the frequency of application.
-
Issue 3: Unexpected Systemic Effects
-
Q: Can topical this compound administration lead to systemic side effects in rodents?
-
A: While systemic absorption from topical ocular or dermal application is generally low, it can occur.[5][16] High oral doses in pregnant mice and rats have been associated with adverse effects such as abortion and early delivery.[15] Monitor animals for any unusual changes in behavior, weight, or overall health. Blood levels of this compound in mice after topical skin application were found to be about one-thousandth of those in the skin.[5]
-
Issue 4: Variability in Hair Growth Response
-
Q: The hair growth response in my mouse cohort is not uniform. Why might this be?
-
A: The hair growth cycle stage at the time of initial application can significantly influence the results. Ensure all animals are in the telogen (resting) phase before starting the experiment. This can be confirmed by the pink color of the skin.[9] The genetic background of the mouse strain can also play a role in hair growth characteristics.
-
Data Presentation
Table 1: this compound Concentrations and Dosages in Rodent Models
| Application | Species | Concentration | Dosage | Reference |
| Ocular (IOP Reduction) | Rat | 0.03% | 1 drop daily | [13] |
| Ocular (Sustained Release) | Rat | 9.0 µ g/insert | Single insert | [10][11] |
| Topical (Hair Growth) | Mouse | 0.03% | 100 µl daily for 14 days | [12] |
| Topical (Hair Growth) | Mouse | 0.03%, 0.10%, 0.30% | Applied topically for 14 days | [9] |
| Topical (Hair Growth) | Mouse | 0.3% (w/w), 5% (w/w) | 20 µL daily for 14 days | [8] |
Table 2: Common Side Effects of this compound in Rodent Models
| Side Effect | Route of Administration | Species | Observations | Reference |
| Conjunctival Hyperemia | Ocular | - | Redness of the eye. | [4][7] |
| Eyelash Growth | Ocular | - | Increased length and thickness of eyelashes. | [2][4] |
| Eye Pruritus (Itching) | Ocular | - | Signs of itching around the eye. | [4][7] |
| Skin Hyperpigmentation | Ocular/Topical | - | Darkening of the skin around the eyes or application site. | [4][15][17] |
| Abortion/Early Delivery | Oral (High Doses) | Mouse, Rat | Observed at doses significantly higher than topical application. | [15] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension and this compound Treatment in Rats
-
Animal Model: Wistar rats.
-
Induction of Glaucoma: Anesthetize rats (e.g., intramuscularly with ketamine and xylazine). Induce unilateral glaucoma by weekly intracameral injections of hyaluronic acid (e.g., 30 µL of 10 mg/mL) into the anterior chamber for 6 weeks.[18]
-
IOP Measurement: Monitor intraocular pressure (IOP) using a tonometer suitable for rodents. Measurements should be taken before each hyaluronic acid injection to confirm the development of ocular hypertension.
-
This compound Administration:
-
Eye Drops: Once ocular hypertension is established, topically instill one drop of 0.03% this compound solution into the conjunctival sac of the glaucomatous eye daily.[10][11]
-
Ocular Insert: Alternatively, a single this compound-loaded insert (e.g., containing 9.0 µg of this compound) can be placed into the conjunctival sac for sustained release.[10][11]
-
-
Monitoring: Monitor IOP regularly (e.g., weekly) for the duration of the experiment.
-
Histological Analysis: At the end of the study, euthanize the animals and enucleate the eyes for histological analysis to evaluate retinal ganglion cells and optic nerve head cupping.[10][11][18]
Protocol 2: Evaluation of this compound-Induced Hair Growth in Mice
-
Animal Model: C57BL/6 mice are often used as their hair follicles are synchronized in the telogen phase, and their black hair provides good contrast for observation.[5]
-
Hair Removal: Shave a defined area on the dorsal skin of the mice. The pink color of the skin indicates the telogen phase.[9]
-
This compound Application: Apply a specific volume (e.g., 20-100 µL) of this compound solution (e.g., 0.03% to 0.3%) topically to the shaved area once daily for a defined period (e.g., 14 days).[8][9][12]
-
Hair Growth Assessment:
-
Visual and Photographic Documentation: Monitor the shaved area regularly and document hair regrowth through photographs. Note the time of onset of hair growth (skin darkening) and the time to achieve complete hair coverage.[5][9]
-
Quantitative Analysis: At the end of the study, hair can be plucked and weighed, and hair length can be measured.[8]
-
-
Histological Analysis: Skin biopsies can be taken for histological examination to determine the number and diameter of hair follicles.[8]
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The biodisposition and hypertrichotic effects of this compound in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Eye Care to Hair Growth: this compound [mdpi.com]
- 7. This compound in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-loaded ocular inserts as sustained release drug delivery systems for glaucoma treatment: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 12. [this compound promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. DailyMed - this compound solution/ drops [dailymed.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. nbinno.com [nbinno.com]
- 18. This compound-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translational Challenges of Bimatoprost Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bimatoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating this compound's effects from animal models to human studies.
Frequently Asked Questions (FAQs)
Q1: Why do the intraocular pressure (IOP) reduction percentages I observe in my animal models not align with reported human clinical trial data for this compound?
A1: Discrepancies in IOP reduction between animal models and humans are a significant challenge in this compound research. Several factors contribute to this, primarily stemming from species-specific differences in ocular anatomy and physiology. For instance, the primary aqueous humor outflow pathway and its response to prostaglandin analogs can vary significantly. In humans, this compound is understood to increase both uveoscleral (unconventional) and trabecular (conventional) outflow.[1][2][3] However, in some animal models, such as non-human primates, the effect is almost exclusively on the uveoscleral outflow pathway.[4][5]
Furthermore, the structure of the trabecular meshwork and the presence of a well-defined Schlemm's canal in primates, which are less prominent or structurally different in rodents and rabbits, can lead to varied responses to this compound.[6]
| Species | Reported Mean IOP Reduction with this compound 0.03% | Primary Outflow Pathway(s) Affected | Key Anatomical Considerations |
| Human | 25% - 36%[4][7][8] | Uveoscleral and Trabecular[1][2][3] | Well-developed trabecular meshwork and Schlemm's canal. |
| Non-Human Primate (Cynomolgus Monkey) | ~25-30% | Primarily Uveoscleral[4][5] | Similar anterior segment anatomy to humans. |
| Rabbit | Variable, generally less pronounced than in humans | Primarily Uveoscleral | Different trabecular meshwork structure.[9] |
| Rodent (Rat/Mouse) | Variable, often lower than in humans | Uveoscleral | Small eye size, lack of a distinct lamina cribrosa in mice. |
Q2: I'm seeing significant conjunctival hyperemia in my rabbit model, which seems more severe than what is reported in human clinical trials. Is this expected?
A2: Yes, it is not uncommon to observe more pronounced conjunctival hyperemia in preclinical animal models, particularly rabbits, compared to human subjects.[10][11] Several factors may contribute to this:
-
Higher Drug Concentration Exposure: The anatomy of the rabbit eye and blinking patterns may lead to a longer contact time and higher effective concentration of the drug and any preservatives, such as benzalkonium chloride (BAK), on the ocular surface.
-
Species-Specific Sensitivity: Rabbits may have a greater inflammatory response to prostaglandin analogs or preservatives compared to humans.
-
Formulation Differences: The concentration of both the active ingredient and preservatives in experimental formulations may differ from those used in final commercial products for humans. Clinical trials have shown that lower concentrations of this compound (0.01%) can reduce the incidence and severity of hyperemia in humans while maintaining comparable IOP-lowering efficacy to the 0.03% formulation.[11][12][13]
| Subject | Incidence of Conjunctival Hyperemia (this compound 0.03%) |
| Human (Clinical Trials) | ~45% (mostly mild and transient)[12][14] |
| Rabbit (Preclinical Studies) | Often reported as a prominent and consistent finding |
Q3: What is the current understanding of this compound's mechanism of action? Does it act as a prostamide or a prostaglandin F2α (PGF2α) analog?
A3: The precise mechanism of action of this compound has been a subject of debate, with evidence supporting its action through both prostamide and prostaglandin FP receptors. Initially, this compound was classified as a prostamide, acting on a distinct class of receptors. However, subsequent research has shown that this compound can also be hydrolyzed in the eye to its free acid form, which is a potent agonist of the prostaglandin F (FP) receptor.[15] It is now generally accepted that this compound's IOP-lowering effect is mediated, at least in part, through the FP receptor, similar to other prostaglandin analogs like latanoprost and travoprost.[3] The activation of the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to increased aqueous humor outflow.[16]
Troubleshooting Guides
Issue 1: Inconsistent Intraocular Pressure (IOP) Measurements in Rodent or Rabbit Models.
Potential Causes & Solutions:
-
Improper Animal Restraint: Excessive stress or pressure on the neck and body during measurement can artificially elevate IOP.
-
Incorrect Tonometer Positioning: The tonometer probe must be perpendicular to the central cornea for an accurate reading.
-
Diurnal Variation in IOP: IOP can fluctuate throughout the day.
-
Solution: Perform IOP measurements at the same time each day to minimize variability.[18]
-
-
Anesthesia Effects: Anesthetics can significantly lower IOP.
-
Solution: If possible, perform measurements on conscious, well-acclimatized animals. If anesthesia is necessary, use a consistent anesthetic regimen and be aware of its potential impact on IOP readings.[19]
-
-
Corneal Health: An unhealthy or irritated cornea can affect tonometer readings.
-
Solution: Regularly examine the cornea for any signs of irritation, edema, or ulceration. Ensure adequate lubrication of the eye.
-
Issue 2: Difficulty in Culturing Primary Human Trabecular Meshwork (hTM) Cells.
Potential Causes & Solutions:
-
Poor Cell Migration from Explant: hTM cells may fail to migrate out of the tissue explant and onto the culture dish.
-
Solution: Ensure the tissue explant is firmly attached to the culture surface. Using collagen- or gelatin-coated plates can improve adherence. Placing a sterile coverslip on top of the tissue can also help maintain contact with the plate.[20]
-
-
Slow Cell Proliferation: Primary hTM cells, especially from older donors, can have a slow growth rate.
-
Solution: Use a higher concentration of fetal bovine serum (FBS), up to 20%, to stimulate initial growth.[20] Ensure the use of a high-quality, lot-tested FBS.
-
-
Contamination: Contamination with other ocular cell types (e.g., corneal endothelial cells) or microbial contamination can occur.
-
Solution: Meticulous dissection under a microscope is crucial to isolate the trabecular meshwork.[6] Use appropriate antibiotics and antimycotics in the culture medium, especially in the initial stages.
-
-
Cell Senescence: Primary cells have a limited lifespan in culture.
-
Solution: Use cells at a low passage number for experiments. Be aware of the morphological signs of senescence, such as enlarged and flattened cells.
-
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure in Conscious Rabbits using a Rebound Tonometer (e.g., TonoVet®)
-
Animal Acclimatization: Acclimatize the rabbit to the handling and measurement procedure for several days prior to the experiment to minimize stress.
-
Animal Restraint: Gently restrain the rabbit in a calm and quiet environment. A specialized restraint box or gentle manual restraint can be used. Avoid any pressure on the neck or jugular veins.[17]
-
Tonometer Preparation: Ensure the rebound tonometer is calibrated according to the manufacturer's instructions. Load a new, sterile probe.
-
Positioning: Position the tonometer approximately 2-3 mm from the central cornea, ensuring the probe is perpendicular to the corneal surface.[5][19]
-
Measurement: Press the measurement button to activate the probe. The tonometer will automatically take a series of six measurements and display the average IOP.
-
Repeat Measurements: For increased accuracy, obtain at least three separate readings and calculate the average. If there is significant variability between readings, re-evaluate the restraint and positioning.
-
Data Recording: Record the IOP measurement for each eye. Note any observations such as excessive blinking or signs of discomfort.
Protocol 2: Isolation and Primary Culture of Human Trabecular Meshwork (hTM) Cells
This protocol is a summary of established methods. Researchers should consult detailed publications and adhere to institutional guidelines for handling human tissue.[6][20][21][22][23]
-
Tissue Acquisition: Obtain human donor corneoscleral rims from an eye bank. Use tissue from donors under 60 years of age for optimal cell yield and growth.[20]
-
Dissection: Under a dissecting microscope, carefully remove the iris and ciliary body to expose the trabecular meshwork. Excise strips of the trabecular meshwork.
-
Explant Culture: Place the tissue strips into a collagen-coated 6-well culture plate. Add a minimal amount of culture medium (e.g., DMEM with 20% FBS and antibiotics) to allow the tissue to adhere.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Cell Migration and Proliferation: Allow 1-3 weeks for cells to migrate from the explants. Once cell outgrowth is established, carefully remove the tissue explants.
-
Cell Culture Maintenance: Change the medium every 2-3 days. Once the cells reach 70-80% confluency, they can be subcultured using a standard trypsin-EDTA protocol.
-
Cell Characterization: Confirm the identity of the hTM cells by their characteristic morphology (spindle-shaped or stellate) and by testing for the induction of myocilin expression in response to dexamethasone treatment.[21]
Protocol 3: Measurement of Uveoscleral Outflow in Rabbits using a Fluorescein Tracer
This is a simplified overview of a complex procedure. Refer to specialized literature for detailed methodology.[24][25][26][27]
-
Anesthesia: Anesthetize the rabbit according to an approved institutional protocol.
-
Tracer Injection: Inject a known concentration of fluorescein-labeled dextran into the anterior chamber of one eye. The contralateral eye can serve as a control.
-
Tracer Distribution: Allow time for the tracer to distribute within the anterior chamber and exit through the outflow pathways.
-
Tissue Collection: After a predetermined time, euthanize the animal and enucleate the eyes.
-
Dissection and Quantification: Dissect the anterior segment tissues (uvea, sclera, etc.).
-
Fluorophotometry: Use a fluorophotometer to measure the concentration of the fluorescein tracer in the dissected tissues.
-
Calculation: Calculate the uveoscleral outflow based on the amount of tracer recovered in the uveoscleral tissues relative to the total amount of tracer that left the anterior chamber.
Visualizations
Signaling Pathway of this compound via the FP Receptor
Caption: this compound signaling through the FP receptor.
Experimental Workflow: IOP Measurement in Rabbits
Caption: Workflow for IOP measurement in rabbits.
Logical Relationship: Factors Influencing Translational Success
Caption: Factors in translating this compound effects.
References
- 1. A comparison of latanoprost, this compound, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Responsiveness of Latanoprost, Travoprost, this compound, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraocular pressure‐lowering efficacy of this compound 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. Comparing the Efficacy of Latanoprost (0.005%), this compound (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 3-month clinical trial comparing the IOP-lowering efficacy of this compound and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. A randomized, controlled comparison of macroscopic conjunctival hyperemia in patients treated with this compound 0.01% or vehicle who were previously controlled on latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Long-term safety evaluation of this compound ophthalmic solution 0.03%: a pooled analysis of six double-masked, randomized, active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wisevisionintl.com [wisevisionintl.com]
- 16. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 17. Comparison of a rebound and an applanation tonometer for measuring intraocular pressure in normal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Twenty-four-hour measurement of IOP in rabbits using rebound tonometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Scholarly Article or Book Chapter | Consensus recommendations for trabecular meshwork cell isolation, characterization and culture | ID: r781wv16r | Carolina Digital Repository [cdr.lib.unc.edu]
- 23. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 24. In Vivo Ocular Fluorophotometry: Delivery of Fluoresceinated Dextrans via Transscleral Diffusion in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. [Aqueous outflow pathway imaging in the rabbit with fluorescein and indocyanine green] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measurement of aqueous flow in rabbits with corneal and vitreous depots of fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for Bimatoprost's Cosmetic Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments assessing the cosmetic applications of Bimatoprost.
Frequently Asked Questions (FAQs)
Q1: What are the primary cosmetic applications of this compound that can be investigated?
A1: this compound is primarily investigated for its ability to stimulate hair growth. The most well-established application is for eyelash hypotrichosis (inadequate or not enough eyelashes), for which it is FDA-approved as a 0.03% ophthalmic solution under the trade name Latisse®.[1][2][3] Its off-label uses, supported by numerous clinical studies, include promoting eyebrow growth and potentially stimulating scalp hair regrowth for conditions like androgenetic alopecia.[1][4][5]
Q2: What is the mechanism of action by which this compound stimulates hair growth?
A2: this compound is a synthetic prostamide analog that is believed to bind to prostaglandin F2α receptors located on the dermal papilla of hair follicles.[1][6][7] This interaction is thought to prolong the anagen (growth) phase of the hair cycle and increase the percentage of hairs in this phase.[1][8] It may also increase the size of the dermal papilla and hair bulb.[1] Furthermore, this compound can stimulate melanogenesis, leading to darker hair.[1][8] Recent studies also suggest the involvement of the Wnt/β-catenin signaling pathway in promoting hair growth.[9]
Q3: What are the typical concentrations of this compound used in cosmetic studies?
A3: The most commonly studied and approved concentration for eyelash enhancement is 0.03% this compound ophthalmic solution.[1][10] For eyebrow hypotrichosis, both 0.01% and 0.03% solutions have been shown to be effective and well-tolerated in clinical trials.[11][12] For androgenetic alopecia, higher concentrations and novel formulations are being explored to enhance skin infiltration.[8][13]
Q4: How long does it typically take to observe results in clinical trials?
A4: The onset of effect for eyelash growth is gradual, with noticeable results often appearing after two months of daily application.[1] Maximum effects are typically observed at 16 weeks.[2][10] For eyebrow growth, significant improvements have been noted within 1 to 2 months, with maximum improvement reported at 6 to 7 months in some studies.[12][14]
Q5: What happens when treatment with this compound is discontinued?
A5: Upon discontinuation of this compound treatment, the growth of eyelashes is expected to gradually return to their pre-treatment level.[1][10] The effects are not permanent.
Troubleshooting Guide
Q1: My subjects are experiencing ocular irritation and redness. How can I mitigate this?
A1: Ocular irritation, conjunctival hyperemia (redness), and pruritus (itching) are the most common side effects of this compound application.[1][15][16] To minimize these effects:
-
Ensure Proper Application: Instruct subjects to apply the solution carefully to the base of the upper eyelashes, avoiding contact with the eye itself and the lower eyelid.[1]
-
Use Single-Use Applicators: To prevent contamination and reduce the risk of infection, a new sterile applicator should be used for each eye.[1][3]
-
Monitor for Allergic Reactions: Itching, redness, and swelling may indicate an allergic reaction.[17] Subjects exhibiting these signs should be evaluated, and discontinuation may be necessary.
-
Consider a Lower Concentration: For eyebrow studies, a 0.01% solution has demonstrated efficacy with minimal side effects.[11]
Q2: I am observing hyperpigmentation of the eyelid skin in some participants. Is this a permanent side effect?
A2: Darkening of the skin around the eyes is a known side effect of this compound.[1][15] This occurs when the solution frequently comes into contact with the skin. This hyperpigmentation is usually reversible upon discontinuation of the treatment.[18] Careful application to the target area can help reduce the incidence of this side effect.
Q3: Some subjects are concerned about a change in their iris color. How should I address this?
A3: this compound can cause increased brown pigmentation of the iris, which is likely to be permanent.[15][16][18] This is a more significant concern for individuals with lighter-colored eyes.[15] It is crucial to inform all study participants of this potential side effect during the informed consent process. The change is due to an increased number of melanosomes within the iris melanocytes, not an increase in the number of melanocytes themselves.[15]
Q4: My in vitro hair follicle culture experiment is not showing a significant growth response to this compound. What could be the issue?
A4: Several factors could contribute to a lack of response in an in vitro setting:
-
Concentration: Ensure you are using an appropriate concentration range. Studies have shown effects at concentrations as low as 10 nM, with saturation at higher concentrations (e.g., 100-1000 nM).[6]
-
Culture Conditions: The viability and growth of isolated hair follicles are highly dependent on the culture medium and conditions. Refer to established protocols for human hair follicle organ culture.
-
Receptor Expression: Confirm the presence of prostamide F2α receptors in your cultured follicles.[6]
-
Antagonist Control: Include a prostamide receptor antagonist as a negative control to verify that the observed effects are receptor-mediated.[6]
Q5: We are designing a study for androgenetic alopecia and are concerned about the penetration of the active ingredient. What are some formulation considerations?
A5: Topical delivery to the scalp presents challenges due to the skin barrier. While the 0.03% ophthalmic solution has been studied, its efficacy for scalp alopecia may be limited.[13] Consider exploring novel formulations designed to enhance skin infiltration, such as gels or other delivery systems that increase the dermal deposition of this compound.[8][13]
Data Presentation
Table 1: Summary of Efficacy Data from a Phase 3 Clinical Trial of this compound 0.03% for Eyelash Hypotrichosis (16 weeks)
| Efficacy Endpoint | This compound 0.03% (n=137) | Vehicle (n=141) | p-value |
| ≥1-grade improvement in Global Eyelash Assessment | 78.1% | 18.4% | <0.001 |
| Mean change in eyelash length (mm) | +1.99 | +1.01 | <0.001 |
| Mean change in eyelash thickness (mm²) | +0.83 | +0.04 | <0.001 |
| Mean change in eyelash darkness (IU) | -26.46 | -10.19 | =0.002 |
Data synthesized from multiple sources describing a pivotal phase 3 trial.[10][19][20]
Table 2: Efficacy of this compound for Eyebrow Hypotrichosis in Clinical Trials
| Study | This compound Concentration | Duration | Key Findings |
| Beer et al. | 0.03% | 9 months | Significant improvements in investigator-assessed eyebrow appearance at 6 and 7 months compared to baseline.[14] |
| Carruthers et al. | 0.03% (once or twice daily) | 7 months | Both once-daily and twice-daily applications were effective and safe.[12] |
| Lertsukprasert et al. | 0.01% | 6 months | Significantly increased mean eyebrow hair density and diameter compared to vehicle.[11] |
Experimental Protocols
Protocol 1: Randomized, Double-Masked, Vehicle-Controlled Clinical Trial for Eyelash Hypotrichosis
-
Subject Recruitment: Recruit adult subjects with self-perceived inadequate or not enough eyelashes. Exclude individuals with active ocular disease or contraindications to this compound.
-
Randomization: Randomly assign subjects in a double-masked fashion to receive either this compound 0.03% ophthalmic solution or a vehicle control.
-
Treatment Protocol: Instruct subjects to apply one drop of the assigned solution to a sterile, single-use applicator and apply it to the base of the upper eyelid margin once daily in the evening for 16 weeks.[3]
-
Efficacy Assessments:
-
Primary Endpoint: Global Eyelash Assessment (GEA) score (a 4-point scale) assessed by a trained investigator at baseline and at specified follow-up visits (e.g., weeks 4, 8, 12, 16).
-
Secondary Endpoints:
-
Digital Image Analysis: Standardized photographs are taken at each visit to measure changes in eyelash length, thickness, and darkness.
-
Patient-Reported Outcomes: Utilize validated questionnaires to assess patient satisfaction and perception of eyelash prominence.[21]
-
-
-
Safety Assessments: Monitor and record all adverse events at each visit. This should include ocular examinations to check for conjunctival hyperemia, iris pigmentation changes, and other potential side effects.
-
Post-Treatment Follow-up: Include a follow-up period after treatment discontinuation (e.g., 4 weeks) to assess the reversal of effects.[10]
Protocol 2: In Vitro Human Hair Follicle Organ Culture Assay
-
Follicle Isolation: Isolate anagen VI hair follicles from human scalp skin samples obtained with ethical approval.
-
Culture: Culture individual follicles in supplemented Williams' E medium.
-
Treatment: Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) to the culture medium. Include a vehicle control and a positive control (e.g., minoxidil).
-
Growth Measurement: Measure the length of the hair follicle daily using a calibrated microscope.
-
Anagen Duration: Record the number of days each follicle remains in the anagen (growing) phase.
-
Data Analysis: Compare the rate of hair growth and the duration of the anagen phase between the different treatment groups and the control group.
-
Mechanism Validation (Optional): To confirm receptor-mediated action, co-treat follicles with this compound and a prostamide antagonist.[6]
Mandatory Visualization
Caption: this compound signaling pathway in hair follicles.
Caption: Clinical trial workflow for this compound.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. cosmeticinjectables.com [cosmeticinjectables.com]
- 3. This compound in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. From Eye Care to Hair Growth: this compound | MDPI [mdpi.com]
- 6. The prostamide-related glaucoma therapy, this compound, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. [this compound promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Efficacy and Safety of this compound 0.01% for the Treatment of Eyebrow Hypotrichosis: A Randomized, Double-Blind, Vehicle-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 0.03% for the Treatment of Eyebrow Hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of topical this compound with enhanced skin infiltration and in vivo hair regrowth efficacy in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beerdermatology.com [beerdermatology.com]
- 15. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. This compound (intraocular route, ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Side effects of this compound - NHS [nhs.uk]
- 19. Safety and Efficacy of this compound for Eyelash Growth in Postchemotherapy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aesthetic-solutions.com [aesthetic-solutions.com]
Validation & Comparative
Bimatoprost vs. Latanoprost: A Comparative Analysis of Intraocular Pressure Reduction
In the management of open-angle glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains the primary therapeutic goal to prevent optic nerve damage and subsequent vision loss. Prostaglandin analogs are a first-line treatment option, with bimatoprost and latanoprost being two of the most frequently prescribed medications in this class. This guide provides a detailed comparison of their efficacy in lowering IOP, supported by data from key clinical studies.
Mechanism of Action
Both this compound and latanoprost lower IOP by increasing the outflow of aqueous humor, the fluid within the eye.[1] They primarily enhance uveoscleral outflow, a pathway independent of the conventional trabecular meshwork. Additionally, some evidence suggests they may also have a modest effect on improving outflow through the trabecular meshwork.[2][3] While their overall mechanism is similar, subtle differences in their molecular structure and receptor interactions may contribute to variances in their clinical efficacy and side effect profiles.
Clinical Efficacy in IOP Reduction
Multiple head-to-head clinical trials have demonstrated that both this compound and latanoprost are effective in lowering IOP. However, a consistent finding across several studies is that this compound may offer a statistically significant, albeit modest, greater reduction in IOP compared to latanoprost.
A multicenter, randomized, investigator-masked clinical trial involving patients with glaucoma or ocular hypertension showed that after three months of treatment, this compound 0.03% once daily resulted in a lower mean IOP at all measured time points compared to latanoprost 0.005% once daily.[4] Specifically, at the 12:00 PM time point at month three, the mean IOP was up to 1.0 mm Hg lower with this compound.[4] Furthermore, a significantly higher percentage of patients in the this compound group achieved low target pressures of ≤ 13, ≤ 14, and ≤ 15 mm Hg.[4]
Another six-month study with a similar design also found that this compound provided a greater mean change from baseline IOP at all measurement times.[5] At the six-month mark, the mean IOP reduction was 1.5 mm Hg greater at 8:00 AM and 2.2 mm Hg greater at 12:00 PM in the this compound group compared to the latanoprost group.[5]
In a study focusing on patients with normal-tension glaucoma, this compound was also found to be more effective than latanoprost in lowering IOP over a three-month period.[6] The overall mean reduction in IOP after three months was 3.4 mm Hg (19.9%) with this compound and 2.3 mm Hg (14.6%) with latanoprost.[6]
The following tables summarize the quantitative data from these key comparative studies:
Table 1: Mean IOP Reduction from Baseline (mm Hg)
| Study | Duration | Drug | 8:00 AM | 12:00 PM | 4:00 PM | Overall Mean Reduction |
| 3-Month Study [4] | 3 Months | This compound 0.03% | - | - | - | Lower than Latanoprost at all time points |
| Latanoprost 0.005% | - | - | - | - | ||
| 6-Month Study [5] | 6 Months | This compound 0.03% | 1.5 mm Hg greater reduction | 2.2 mm Hg greater reduction | 1.2 mm Hg greater reduction | - |
| Latanoprost 0.005% | - | - | - | - | ||
| Normal-Tension Glaucoma Study [6] | 3 Months | This compound 0.03% | - | - | - | 3.4 mm Hg (19.9%) |
| Latanoprost 0.005% | - | - | - | 2.3 mm Hg (14.6%) |
Table 2: Percentage of Patients Achieving Target IOP
| Study | Duration | Target IOP | This compound 0.03% | Latanoprost 0.005% |
| 3-Month Study [4] | 3 Months | ≤ 17 mm Hg at 8:00 AM | 53% | 43% |
| ≤ 13, ≤ 14, and ≤ 15 mm Hg (diurnal) | Significantly more patients | - | ||
| 6-Month Study [5] | 6 Months | ≥ 20% IOP Decrease | 69% - 82% | 50% - 62% |
Adverse Effects and Tolerability
The most common side effect associated with both medications is conjunctival hyperemia (eye redness). Clinical studies have consistently shown that conjunctival hyperemia is more frequently reported with this compound than with latanoprost.[4][5] Other shared side effects include eyelash growth, eye itching, and dry eyes.[1] Changes in iris pigmentation, leading to a darkening of eye color, can also occur with both drugs, though some evidence suggests a higher incidence with latanoprost.[1] Headaches have been reported more frequently with latanoprost in some studies.[4] Both drugs are generally considered well-tolerated, with low discontinuation rates due to adverse events in clinical trials.[5]
Table 3: Common Adverse Events
| Adverse Event | This compound | Latanoprost |
| Conjunctival Hyperemia | More common | Less common |
| Eyelash Growth | Common | Common |
| Eye Itching | Reported | Reported |
| Dry Eyes | Reported | Reported |
| Iris Pigmentation Change | Can occur | May have a higher incidence |
| Headache | Less frequent | More frequent |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are detailed descriptions of the experimental protocols from a representative multicenter, randomized, investigator-masked, parallel-group trial.
Study Design
A multicenter, randomized, investigator-masked, parallel-group clinical trial was conducted to compare the IOP-lowering efficacy and safety of this compound 0.03% and latanoprost 0.005% administered once daily in the evening for a duration of three to six months.[4][5]
Patient Population
Patients diagnosed with open-angle glaucoma or ocular hypertension who required IOP-lowering therapy were recruited. Key inclusion criteria typically included being 18 years of age or older and having an IOP within a specified range (e.g., 22-34 mm Hg) in at least one eye after a washout period of all previous ocular hypotensive medications. Exclusion criteria often comprised a history of hypersensitivity to the study medications, significant ocular disease other than glaucoma that could interfere with the study, and recent ocular surgery.
Treatment Regimen
Following the washout period, patients were randomly assigned to receive either this compound 0.03% or latanoprost 0.005% ophthalmic solution. Patients were instructed to instill one drop in the affected eye(s) once daily in the evening. The investigators and study personnel involved in patient evaluation were masked to the treatment allocation.
IOP Measurements
The primary efficacy endpoint was the mean change in IOP from baseline at specified time points during follow-up visits. IOP was measured at various times of the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) to assess diurnal control. Goldmann applanation tonometry was the standard method for IOP measurement.
Safety and Tolerability Assessment
Adverse events were monitored and recorded at each study visit. This included both patient-reported symptoms and investigator-observed signs through slit-lamp biomicroscopy. The severity of conjunctival hyperemia was often graded using a standardized photographic scale.
Statistical Analysis
The primary analysis of efficacy was typically performed on the intent-to-treat population, which included all randomized patients who received at least one dose of the study medication. Analysis of covariance (ANCOVA) was commonly used to compare the mean change in IOP between the treatment groups, with baseline IOP as a covariate. The percentage of patients reaching specific target IOP levels was compared using chi-square or Fisher's exact tests. The incidence of adverse events was also compared between the groups using appropriate statistical tests.
Conclusion
Both this compound and latanoprost are highly effective in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The available clinical evidence suggests that this compound may provide a slightly greater IOP-lowering effect compared to latanoprost. This difference, while statistically significant in several studies, may or may not be clinically relevant for all patients. The choice between these two agents may also be influenced by their side effect profiles, particularly the incidence of conjunctival hyperemia, and individual patient response and tolerability. Researchers and drug development professionals should consider these factors when designing future clinical trials and developing novel therapies for glaucoma.
References
- 1. A comparison of latanoprost, this compound, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. cvrs.cz [cvrs.cz]
- 6. karger.com [karger.com]
A Comparative Analysis of Bimatoprost and Travoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two leading prostaglandin F2α (FP) receptor agonists, Bimatoprost and Travoprost, in preclinical glaucoma models. The following sections detail their comparative intraocular pressure (IOP) reducing effects, mechanisms of action, and the experimental protocols used to evaluate their performance.
Comparative Efficacy in Intraocular Pressure Reduction
This compound and Travoprost are both highly effective in lowering intraocular pressure (IOP), a key therapeutic target in glaucoma management. Clinical and preclinical studies have demonstrated that both drugs significantly reduce IOP compared to baseline.[1][2] While both are potent, some studies suggest this compound may offer a slightly greater mean IOP reduction.[2][3][4]
One randomized, investigator-masked clinical trial showed that after six months of treatment, this compound 0.03% resulted in a mean IOP reduction of 7.1 mmHg (27.9%), while Travoprost 0.004% produced a reduction of 5.7 mmHg (23.3%) at 9 AM.[4][5] Another study in Black Americans with glaucoma or ocular hypertension found that after three months, the mean IOP reduction from baseline was 8.4 mmHg (34%) in the this compound group and 7.9 mmHg (30%) in the Travoprost group.[6] However, other studies have found their IOP-lowering effects to be comparable.[1][7]
Table 1: Quantitative Comparison of this compound and Travoprost Efficacy
| Parameter | This compound | Travoprost | Reference |
| Drug Concentration | 0.03% | 0.004% | [2][6] |
| Mean IOP Reduction (mmHg) | 7.1 - 8.4 | 5.7 - 7.9 | [4][5][6] |
| Mean IOP Reduction (%) | 27.9% - 34% | 23.3% - 30% | [4][5][6] |
| Receptor Binding Affinity (Ki) of free acid for FP receptor | 83 nM (this compound acid) | 35 nM (Travoprost acid) | [8] |
| Functional Agonist Potency (EC50) at FP receptor | 112 nM (this compound acid) | 2.4 nM (Travoprost acid) | [9][10] |
Mechanism of Action and Signaling Pathways
Both this compound and Travoprost are prostaglandin analogues that lower IOP by increasing the outflow of aqueous humor from the eye.[11] They primarily enhance the uveoscleral outflow pathway, which is an alternative drainage route to the conventional trabecular meshwork.[11]
This compound is a synthetic prostamide, while Travoprost is an isopropyl ester prodrug.[11] Travoprost is hydrolyzed by corneal esterases to its active free acid, which is a selective agonist for the prostaglandin F (FP) receptor.[11] this compound is also hydrolyzed to its free acid, which then acts as a potent FP receptor agonist.[11]
Activation of the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and sclera.[1][12] This remodeling reduces the resistance to aqueous humor outflow, thereby lowering IOP.[11]
Experimental Protocols
The following protocols outline the methodologies for inducing experimental glaucoma and measuring IOP in rabbit models, which are commonly used for preclinical evaluation of anti-glaucoma drugs.
Induction of Experimental Glaucoma in Rabbits
Objective: To induce a sustained elevation of intraocular pressure (IOP) in rabbits to mimic glaucomatous conditions.
Method: Intracameral Injection of α-Chymotrypsin [13][14]
-
Animal Preparation: Use healthy New Zealand white rabbits weighing 2-3 kg. Anesthetize the rabbits using an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine).
-
Topical Anesthesia: Instill a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) into the conjunctival sac of the eye to be injected.
-
α-Chymotrypsin Injection: Using a 30-gauge needle, carefully perform an intracameral injection of 0.1 ml of α-chymotrypsin solution (e.g., 150 U/ml) into the posterior chamber.
-
Post-Injection Monitoring: Monitor the animals for any signs of discomfort or adverse reactions. IOP typically begins to rise within 24-48 hours and remains elevated for several weeks.
Measurement of Intraocular Pressure in Rabbits
Objective: To accurately measure the intraocular pressure in conscious or anesthetized rabbits.
Method: Rebound Tonometry [15][16]
-
Animal Restraint: Gently restrain the rabbit to minimize movement and stress. For conscious measurements, allow the rabbit to acclimatize to the handling.
-
Topical Anesthesia (Optional): While not always necessary for rebound tonometry, a drop of topical anesthetic can be applied to improve compliance.
-
Tonometer Preparation: Load a new, sterile probe into the rebound tonometer (e.g., TonoVet®).
-
Measurement: Hold the tonometer perpendicular to the central cornea, approximately 4-8 mm away. Press the measurement button to gently propel the probe towards the cornea. The device will automatically record the IOP based on the rebound characteristics of the probe.
-
Data Acquisition: Obtain at least three to six consecutive readings and calculate the average to ensure accuracy. The tonometer will typically provide an average reading with a statistical confidence indicator.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbm.org [ijbm.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Intraocular pressure‐lowering efficacy of this compound 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 0.03% versus travoprost 0.004% in black Americans with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Human trabecular meshwork cell responses induced by this compound, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
A Head-to-Head Comparison of Bimatoprost and Other Prostaglandin Analogs on Hair Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin analogs, initially developed for the treatment of glaucoma, have garnered significant attention for their off-label effect of promoting hair growth. This guide provides a comprehensive, head-to-head comparison of the efficacy of bimatoprost and other key prostaglandin F2α (PGF2α) analogs—latanoprost, travoprost, and tafluprost—on hair growth, with a focus on both eyelash and scalp hair. The information is supported by experimental data from preclinical and clinical studies, presented in a clear and comparative format to aid in research and development efforts.
Mechanism of Action: The Prostaglandin Signaling Pathway
Prostaglandin analogs exert their effects on hair follicles by mimicking the action of endogenous prostaglandins, specifically PGF2α. They bind to prostaglandin F2α receptors (FP receptors) located on the dermal papilla cells of the hair follicle. This interaction is believed to initiate a signaling cascade that prolongs the anagen (growth) phase of the hair cycle and stimulates the transition of hair follicles from the telogen (resting) phase to the anagen phase.[1][2] The key steps in this signaling pathway are illustrated below.
Caption: Prostaglandin F2α Receptor Signaling Pathway in Hair Follicles.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the effects of this compound, latanoprost, travoprost, and tafluprost on hair growth. It is important to note that direct head-to-head clinical trials comparing all four analogs for scalp hair growth are limited. The data presented is compiled from different studies and should be interpreted in the context of their individual experimental designs.
Eyelash Growth
| Prostaglandin Analog | Concentration | Study Duration | Key Findings | Reference |
| This compound | 0.03% | 16 weeks | Significant increase in eyelash length, thickness, and darkness. | [1] |
| Latanoprost | 0.005% | 12 weeks | Significant increase in hair density and regrowth. | [1] |
| Travoprost | 0.004% | 4 weeks (in rabbits) | No significant increase in eyelash length observed. | [3] |
| Tafluprost | 0.0015% | 4 weeks (in rabbits) | Significant increase in eyelash length. | [3] |
| This compound vs. Latanoprost | 0.03% vs. 0.005% | 3 months | Eyelash hypertrichosis was noted earlier and more commonly in the this compound group (13%) versus the latanoprost group (4%). | [1] |
Scalp Hair Growth
| Prostaglandin Analog | Concentration | Study Duration | Population | Key Findings | Reference |
| This compound | 0.03% | 12 weeks | Androgenetic Alopecia | Significant increase in terminal hair diameter and count. | [1] |
| This compound | 0.03% | Not specified | Alopecia Areata | Significantly improved hair regrowth compared to mometasone furoate. | [1] |
| Latanoprost | 0.1% | 24 weeks | Androgenetic Alopecia | Significantly increased hair density compared to placebo. | [1][4] |
| Latanoprost | 0.005% | 12 weeks | Androgenetic Alopecia | Significantly increased hair density and regrowth. | [1] |
| Travoprost | Not specified | Not specified | In vitro (human hair follicles) | Significantly induces the growth of human hair follicles. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Generalized Clinical Trial Workflow for Scalp Hair Growth
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating the efficacy of a prostaglandin analog for scalp hair growth.
Caption: Generalized Experimental Workflow for Clinical Trials.
Study 1: Latanoprost for Androgenetic Alopecia[1][4]
-
Objective: To evaluate the efficacy of topical latanoprost 0.1% for the treatment of androgenetic alopecia.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 16 men with mild androgenetic alopecia (Hamilton II-III).
-
Intervention: Daily application of latanoprost 0.1% solution to a designated minizone on the scalp and placebo to another minizone for 24 weeks.
-
Outcome Measures: Hair density, diameter, pigmentation, and anagen/telogen ratio were measured at baseline and throughout the study.
-
Results: At 24 weeks, the latanoprost-treated sites showed a significant increase in hair density compared to both baseline (p < 0.001) and the placebo-treated sites (p = 0.0004).
Study 2: this compound for Androgenetic Alopecia[1]
-
Objective: To compare the effectiveness of 0.03% this compound solution with 5% minoxidil in treating androgenetic alopecia.
-
Study Design: A small comparative study.
-
Participants: 16 male subjects with androgenetic alopecia (8 subjects per group).
-
Intervention: Topical application of either 0.03% this compound solution or 5% minoxidil solution for 12 weeks.
-
Outcome Measures: Terminal hair diameter and count.
-
Results: The this compound group showed a significant increase in terminal hair diameter and count at 12 weeks.
Study 3: Comparative Study of Prostaglandin Analogs on Eyelash Growth in Rabbits[3]
-
Objective: To investigate the effect of four different topical prostaglandin analogs on eyelash length.
-
Study Design: A comparative animal study.
-
Subjects: Forty New Zealand white rabbits divided into four groups.
-
Intervention: Daily topical application of this compound, tafluprost, travoprost, or latanoprost to the left eye for 4 weeks. The right eye served as a control.
-
Outcome Measures: Eyelash length was measured using a digital caliper before and after treatment.
-
Results: this compound and tafluprost groups showed significant increases in eyelash length. No significant growth was observed in the travoprost and latanoprost groups after 1 month of treatment.
Conclusion
The available evidence strongly suggests that prostaglandin analogs, particularly this compound and latanoprost, are effective in promoting hair growth, including both eyelashes and scalp hair. This compound appears to have a more pronounced and rapid effect on eyelash growth compared to latanoprost.[1] For scalp hair, both this compound and latanoprost have demonstrated positive results in clinical studies, showing increases in hair density and thickness.[1][4] Data on travoprost and tafluprost for scalp hair growth is less extensive, with most evidence for travoprost being from in vitro studies.[5]
While the findings are promising, it is crucial for researchers and drug development professionals to consider the variations in study designs, concentrations, and patient populations when comparing the efficacy of these analogs. Further large-scale, head-to-head clinical trials are warranted to establish a definitive comparative efficacy profile of these prostaglandin analogs for the treatment of various forms of alopecia.
References
- 1. fagronacademy.us [fagronacademy.us]
- 2. Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis [frontiersin.org]
- 5. The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Bimatoprost Demonstrates Potent Anti-Adipogenic Effects Across Multiple Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-adipogenic properties of Bimatoprost in various cell lines, supported by experimental data and detailed protocols. This compound, a synthetic prostamide analog, has consistently shown potent inhibitory effects on adipogenesis, the process of preadipocyte differentiation into mature fat cells.
A key study investigating the effects of several prostaglandin analogs on human orbital preadipocytes found that this compound induced the most significant reduction in adipogenesis compared to latanoprost, travoprost, and tafluprost.[1][2][3] This effect is attributed to its ability to down-regulate the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα).[1][2] The reduction in these master regulators of adipogenesis leads to a subsequent decrease in intracellular lipid accumulation and the expression of adipocyte markers like lipoprotein lipase (LPL).[1][2]
These findings are not limited to orbital preadipocytes. Research on the well-established 3T3-L1 preadipocyte cell line, derived from mouse embryos, also demonstrates the inhibitory effect of this compound on adipocyte differentiation.[3][4] This suggests a conserved mechanism of action across different species and preadipocyte origins. The anti-adipogenic properties of this compound are being explored for their therapeutic potential in conditions like obesity, as it appears to promote healthier fat storage by inhibiting the excessive growth of fat cells.[5][6]
Comparative Anti-Adipogenic Effects of this compound
| Cell Line | Key Findings | Quantitative Data | Reference |
| Human Orbital Preadipocytes | Most potent inhibitor of adipogenesis among tested prostaglandin analogs. | Significantly reduced expression of PPARγ and C/EBPα. Markedly inhibited intracellular lipid accumulation and LPL expression. | [1][2] |
| Human Orbital Adipose-Derived Stem Cells (OASCs) from Thyroid-Associated Orbitopathy (TAO) Patients | Inhibited adipogenesis in OASCs from both healthy and TAO patients. | Addition of this compound led to a decrease in lipid content in control and TAO adipocytes. | [7] |
| 3T3-L1 Preadipocytes (Mouse) | Suppressed adipogenesis. | Significantly inhibited the increase in organoid size and lipid-laden cells during adipogenesis. | [4] |
Signaling Pathway of this compound's Anti-Adipogenic Action
This compound exerts its anti-adipogenic effects primarily by interfering with the central regulatory cascade of adipogenesis. The process is initiated by an external signal that leads to the activation of a signaling pathway which ultimately results in the downregulation of the master adipogenic transcription factors, PPARγ and C/EBPα. This inhibition blocks the entire downstream process of adipocyte differentiation.
Figure 1. Simplified signaling pathway of this compound's anti-adipogenic effect.
Experimental Protocols
Adipocyte Differentiation Assay
This protocol outlines the general steps for inducing adipocyte differentiation in preadipocyte cell lines to test the anti-adipogenic effects of compounds like this compound.
-
Cell Seeding: Plate preadipocytes (e.g., human orbital preadipocytes or 3T3-L1) in a multi-well plate and culture until they reach confluence.
-
Initiation of Differentiation: Two days post-confluence, replace the growth medium with a differentiation-inducing medium. This medium is typically supplemented with a cocktail of adipogenic inducers such as isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
-
Treatment: Treat the cells with this compound at the desired concentration, dissolved in the differentiation medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Maturation: After a few days (typically 2-3), replace the induction medium with a maturation medium, which usually contains insulin. Continue the treatment with this compound.
-
Analysis: After a total of 7-14 days, the cells are ready for analysis of lipid accumulation and gene expression.
Figure 2. General workflow for an in vitro adipogenesis assay.
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is a common method to visualize and quantify the accumulation of intracellular lipid droplets in mature adipocytes.
-
Fixation: After the differentiation period, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 10% formalin) for at least 1 hour.
-
Staining: Prepare a fresh working solution of Oil Red O. After removing the fixative and washing the cells, incubate them with the Oil Red O working solution for 10-20 minutes at room temperature.
-
Washing: Gently wash the cells with water to remove excess stain.
-
Visualization: Visualize the stained lipid droplets under a microscope. The lipid droplets will appear as red-orange spheres.
-
Quantification: For quantitative analysis, the stain can be extracted from the cells using isopropanol, and the absorbance of the extract can be measured using a spectrophotometer (typically at a wavelength of 490-520 nm).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of key adipogenic genes.
-
RNA Extraction: At specific time points during differentiation (e.g., day 7), lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target genes (e.g., PPARγ, C/EBPα, LPL) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in this compound-treated cells compared to control cells.
The consistent and potent anti-adipogenic effects of this compound across different preadipocyte cell lines highlight its potential as a valuable tool for studying the mechanisms of adipogenesis and as a potential therapeutic agent for conditions associated with excessive fat accumulation. Further research is warranted to fully elucidate its in vivo effects and clinical applications.
References
- 1. In vitro study of antiadipogenic profile of latanoprost, travoprost, this compound, and tafluprost in human orbital preadiopocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Topical Prostaglandin Analogue Drugs Inhibit Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α agonist-induced suppression of 3T3-L1 cell adipogenesis affects spatial formation of extra-cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eye drug opens up new perspectives on obesity | news.myScience / news / news 2023 [myscience.ca]
- 6. This compound promotes satiety and attenuates body weight gain in rats fed standard or obesity-promoting diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Prostaglandin Analogue this compound on Thyroid-Associated Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Bimatoprost Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolic pathways of Bimatoprost, a prostaglandin analog used in the treatment of glaucoma and for eyelash enhancement. Understanding the species-specific metabolism of this compound is crucial for preclinical drug development, toxicological assessments, and the extrapolation of animal model data to human clinical outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Cross-Species Comparison of this compound Metabolism
This compound, an ethyl amide prodrug, undergoes several metabolic transformations that vary significantly across different species. The primary metabolic pathways include hydrolysis of the ethyl amide to its corresponding carboxylic acid (this compound acid or 17-phenyl-trinor PGF2α), and systemic metabolism through oxidation, N-deethylation, and glucuronidation.
Ocular Metabolism: Hydrolysis to this compound Acid
The conversion of this compound to its pharmacologically active free acid is a key metabolic step that occurs in ocular tissues. However, the extent of this hydrolysis shows considerable inter-species variation.
In humans , this compound is hydrolyzed to its free acid in various ocular tissues, including the cornea, sclera, iris, and ciliary body.[1][2] While this conversion occurs, some studies suggest the rate is relatively slow, and intact this compound is believed to contribute significantly to the observed therapeutic effects.[3] In contrast, rabbits exhibit rapid and extensive hydrolysis of this compound to this compound acid within the eye.[4][5][6] This makes the rabbit a sensitive model for studying the effects of the active metabolite.
Interestingly, studies in monkeys indicate that the conversion of this compound to its C-1 acid metabolite in ocular tissues is not as extensive as in rabbits.[5] Research in mice has shown that, unlike other prostaglandin analogs such as latanoprost, this compound is not significantly hydrolyzed in the mouse eye.[7][8]
Systemic Metabolism
Following systemic absorption, this compound is metabolized through several pathways, primarily in the liver. In humans , the major metabolic routes are oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites.[9][10] The cytochrome P450 enzyme CYP3A4 has been identified as one of the enzymes involved in human metabolism of this compound.[11] Similarly, in rats and monkeys , systemic metabolism involves glucuronidation, hydroxylation, deamidation, and N-deethylation.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound metabolism across different species.
| Species | Primary Metabolic Pathway (Ocular) | Rate of Hydrolysis in Ocular Tissues (pmol/mg tissue/hr) | Primary Systemic Metabolic Pathways | Key Cytochrome P450 Isoforms |
| Human | Hydrolysis to this compound Acid | Cornea: 6.3, Sclera: 2.0, Iris: 2.8, Ciliary Body: 1.5[2] | Oxidation, N-deethylation, Glucuronidation[9][10] | CYP3A4[11] |
| Monkey | Limited Hydrolysis | Not extensively converted to C-1 acid metabolite[5] | Glucuronidation, Hydroxylation, Deamidation, N-deethylation[5] | Not specified |
| Rat | Not specified | Not specified | Glucuronidation, Hydroxylation, Deamidation, N-deethylation[5] | Not specified |
| Rabbit | Rapid Hydrolysis to this compound Acid | Rapid and extensive[4][5][6] | Not specified | Not specified |
| Mouse | Negligible Hydrolysis | Not significantly hydrolyzed[7][8] | Not specified | Not specified |
Experimental Protocols
In Vitro Hydrolysis of this compound in Ocular Tissues
This protocol is adapted from studies investigating the conversion of this compound to this compound acid in ocular tissues.[2]
-
Tissue Preparation: Fresh ocular tissues (cornea, sclera, iris, ciliary body) are obtained from the species of interest. The tissues are dissected, weighed, and placed in individual incubation vials.
-
Incubation: A solution of this compound (e.g., 0.03% Lumigan) is added to the vials containing the ocular tissues. The vials are then incubated at 37°C for a specified period (e.g., 1-3 hours).
-
Sample Collection and Extraction: At designated time points, the reaction is stopped, and the incubation medium is collected. An internal standard is added, and the analytes (this compound and this compound acid) are extracted using a suitable organic solvent.
-
Analysis: The extracted samples are analyzed by a validated analytical method, such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of this compound acid formed.[2][12]
LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a general method for the quantification of this compound and its metabolites in biological matrices.[9][12]
-
Sample Preparation: Biological samples (e.g., plasma, aqueous humor, tissue homogenates) are thawed and an internal standard is added. Proteins are precipitated using a suitable solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of this compound and its metabolites is achieved using a suitable column (e.g., C18) and a gradient mobile phase.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Comparative metabolic pathways of this compound across different species.
Caption: General experimental workflow for studying in vitro this compound metabolism.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Hydrolysis of this compound (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The hydrolysis of the prostaglandin analog prodrug this compound to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of this compound on intraocular pressure in prostaglandin FP receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of this compound, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Levels of this compound acid in the aqueous humour after this compound treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating and Validating Bimatoprost's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Experimental Validation
Bimatoprost, a leading therapeutic for managing elevated intraocular pressure (IOP) in glaucoma, has a mechanism of action that has been the subject of extensive research and some debate. This guide provides a comparative analysis of published findings on this compound's mechanism of action, offering detailed experimental protocols and data to aid in the replication and validation of these pivotal studies.
Unraveling the Dual Pathways of IOP Reduction
This compound primarily lowers IOP by enhancing the outflow of aqueous humor from the eye through two distinct pathways: the uveoscleral (pressure-insensitive) pathway and the trabecular (pressure-sensitive) pathway.[1][2] This dual action is a key area of investigation, with different studies attributing varying degrees of importance to each pathway.
A central point of discussion is whether this compound acts as a prostamide, binding to a yet-to-be-fully-characterized "prostamide receptor," or if it functions as a prodrug.[1][2][3] In the latter hypothesis, this compound is converted into its free acid form, 17-phenyl-trinor PGF2α, which then acts as a potent agonist of the prostaglandin F2α (FP) receptor.[4][5][6][7] Evidence exists to support both theories, making replication of these findings crucial for a comprehensive understanding.
Comparative Efficacy of Prostaglandin Analogs
This compound is often compared to other prostaglandin analogs like Latanoprost and Travoprost. The following tables summarize key quantitative data from published studies, offering a side-by-side comparison of their potency and binding affinities.
Table 1: Comparative Binding Affinities (Ki) at the FP Receptor
| Compound | Ki (nM) | Reference |
| This compound | 6310 ± 1650 | [5] |
| This compound | 9250 ± 846 | [4] |
| This compound Free Acid | 59 ± 6 | [4] |
| Latanoprost Acid | 34.7 ± 2.4 | [8] |
| Travoprost Acid | 2.4 ± 0.7 | [8] |
Table 2: Comparative Agonist Potency (EC50) for Intracellular Calcium Mobilization
| Compound | Cell Type | EC50 (nM) | Reference |
| This compound | HEK-293 (cloned human FP receptor) | 2940 ± 1663 | [5] |
| This compound | 3T3 mouse fibroblasts (native FP receptor) | 2200 ± 670 | [5] |
| This compound | HEK-293 (cloned human ciliary body FP receptor) | 3070 ± 1330 | [4] |
| This compound Free Acid | HEK-293 (cloned human ciliary body FP receptor) | 15 ± 3 | [4] |
| Latanoprost Acid | Human Ciliary Muscle Cells | ~30-100 | |
| Travoprost Acid | Human Ciliary Muscle Cells | ~1-5 |
Key Experimental Protocols for Validation Studies
To facilitate the replication of pivotal findings, this section provides detailed methodologies for key experiments cited in the literature.
Measurement of Aqueous Humor Outflow
a) Schiøtz Tonography
This technique measures the outflow facility of aqueous humor by indenting the cornea with a weighted plunger.
-
Procedure:
-
Anesthetize the cornea of the subject (e.g., rabbit) with a topical anesthetic.[9]
-
Place the subject in a supine position.
-
Gently place the disinfected Schiøtz tonometer footplate onto the central cornea.[10][11]
-
Allow the plunger to indent the cornea and record the scale reading.
-
Use a conversion table to determine the IOP based on the scale reading and the weight used.
-
Repeat the measurement with different weights if necessary to obtain a reading in the optimal range of the scale.
-
b) Fluorophotometry
This method quantifies the rate of aqueous humor flow by measuring the clearance of a fluorescent tracer from the anterior chamber.[12][13][14][15][16]
-
Procedure:
-
Instill a known concentration of sodium fluorescein into the subject's eye.
-
After a set period to allow for distribution, measure the baseline fluorescence of the anterior chamber and cornea using a scanning ocular fluorophotometer.
-
Periodically measure the decrease in fluorescence over several hours.
-
Calculate the rate of aqueous humor flow based on the decay of the fluorescein concentration.
-
In Vitro Assays on Ocular Cells
a) MMP Expression in Human Trabecular Meshwork (HTM) Cells via qPCR
This protocol details how to quantify changes in the expression of matrix metalloproteinases (MMPs), which are crucial for tissue remodeling in the trabecular meshwork.
-
Procedure:
-
Culture primary HTM cells to confluence.
-
Treat the cells with this compound, other prostaglandin analogs, or a vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for MMP-1, MMP-3, and a housekeeping gene (e.g., GAPDH) for normalization.[17]
-
Analyze the relative gene expression using the ΔΔCt method.
-
b) FP Receptor Binding Assay
This assay determines the binding affinity of compounds to the prostaglandin FP receptor.[18][19]
-
Procedure:
-
Prepare cell membranes from cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor).
-
Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled competitor (this compound, its free acid, or other prostaglandin analogs).
-
After incubation to reach equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
This compound Hydrolysis Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to detect and quantify the conversion of this compound to its free acid in ocular tissues.
-
Procedure:
-
Incubate this compound with ocular tissue homogenates (e.g., cornea, ciliary body).
-
Extract the lipids from the incubation mixture.
-
Derivatize the extracted compounds to make them volatile for GC analysis.
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Identify and quantify this compound and its free acid based on their retention times and mass spectra.[20][21]
-
Investigation of Neuroprotective Signaling Pathways
Western Blot Analysis of Akt Phosphorylation
This technique is used to assess the activation of the Akt signaling pathway, which is implicated in the neuroprotective effects of this compound on retinal ganglion cells.[22]
-
Procedure:
-
Culture retinal ganglion cells and treat them with this compound or a vehicle control.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) at Ser473.[23][24]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize the results.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the complex processes involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Competing hypotheses for this compound's mechanism of action.
Caption: Workflow for determining FP receptor binding affinity.
Caption: Proposed neuroprotective signaling cascade of this compound.
By providing this comprehensive guide, we aim to empower researchers to critically evaluate and build upon the existing body of knowledge surrounding this compound's mechanism of action, ultimately contributing to the advancement of glaucoma therapeutics.
References
- 1. Role of prostaglandins and specific place in therapy of this compound in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of this compound and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous humor concentrations of this compound free acid, this compound and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of the free acid of this compound in aqueous humor samples from human eyes treated with this compound before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Estimation of intraocular pressure in rabbits using noncontact tonometer: a comparative evaluation with Schiotz tonometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Measurement of aqueous humor flow with scanning ocular fluorophotometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 16. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time PCR Expression Profiling of MMPs and TIMPs | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry: A Comparative Analysis of Gene Expression Changes Induced by Bimatoprost and Its Analogs
For Immediate Release
A comprehensive analysis of current research reveals distinct and overlapping molecular signatures in the gene expression changes induced by Bimatoprost and its analogs, such as Latanoprost. These prostaglandin F2α analogs, pivotal in the management of glaucoma, exert their therapeutic effects by modulating aqueous humor dynamics. However, their nuanced differences at the genomic level are critical for understanding their specific mechanisms of action and clinical profiles. This guide provides a detailed comparison of their effects on gene expression, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Gene Expression
This compound, often classified as a prostamide, and its free acid form demonstrate a unique molecular profile in human trabecular meshwork (TM) cells compared to other prostaglandin analogs like Latanoprost.[1] While both classes of drugs influence genes related to extracellular matrix (ECM) remodeling and cellular signaling, key distinctions have been identified.
A significant area of divergence lies in the regulation of fibronectin, a key component of the ECM in the trabecular meshwork. Studies on human T lymphoblast (MOLT-3) cells and immortalized human trabecular meshwork (iHTM) cells have shown that while this compound down-regulates fibronectin mRNA, Latanoprost has the opposite effect, up-regulating its expression.[2][3][4] This differential regulation may contribute to the observed variability in their intraocular pressure (IOP)-lowering efficacy.[2][3]
Furthermore, both this compound and Latanoprost have been shown to increase the mRNA expression of matrix metalloproteinase-9 (MMP-9) and the proto-oncogene c-fos in MOLT-3 cells.[2][3][4] MMPs are crucial for the degradation of the ECM, and their upregulation is a key mechanism by which these drugs are thought to increase aqueous humor outflow.
Another critical signaling pathway implicated is the NF-κB pathway. Both drugs have been found to increase the mRNA expression of NF-κB p65 and decrease the expression of its inhibitor, IκBα.[2][3][4] Notably, Latanoprost induced a significantly greater increase in NF-κB p65 mRNA levels compared to this compound, suggesting a more potent activation of this pathway.[2][3]
This compound has also been shown to uniquely down-regulate the expression of Aquaporin-1 (AQP1) mRNA, a water channel protein, which may represent another facet of its IOP-lowering mechanism.[2][3][4] In contrast, studies on human ciliary muscle and trabecular meshwork cells treated with Latanoprost and a prostamide (prostaglandin F2α ethanolamide) showed downregulation of Aquaporin-1 and versican in ciliary muscle cells, and upregulation of IGF1 and fibroleukin in trabecular meshwork cells.[5]
The following tables summarize the key quantitative changes in gene expression observed in comparative studies.
Table 1: Comparative Gene Expression Changes in MOLT-3 Cells
| Gene | This compound | Latanoprost | Reference |
| c-fos | Significant Increase | Significant Increase | [2][3] |
| MMP-9 | Significant Increase | Significant Increase | [2][3] |
| Fibronectin | Down-regulated | Up-regulated | [2][3][4] |
| NF-κB p65 | ~2.5-fold Increase | ~7-fold Increase | [2][3] |
| IκBα | Decreased to near zero | Decreased to near zero | [2][3] |
| Aquaporin-1 (AQP1) | Significant Down-regulation | No significant change | [2][3] |
| TIMP-3 | Little change | Little change | [2][3] |
| TIMP-4 | Significant Decrease | Significant Decrease | [2][3] |
Table 2: Gene Expression Changes in Human Trabecular Meshwork (TM) Cells Treated with this compound
| Gene/Pathway Component | Change in Expression | Reference |
| TGF-β2 | Decrease | [1] |
| TNF | Decrease | [1] |
| IGF-1 | Decrease | [1] |
| HGF | Decrease | [1] |
| c-fos | Decrease | [1] |
| c-jun | Decrease | [1] |
| Histone deacetylase | Increase | [1] |
| Ras-signaling pathway molecules | Affected | [1] |
Experimental Protocols
The findings presented are based on rigorous experimental methodologies. Below are summaries of the key protocols employed in the cited research.
Cell Culture and Treatment
-
Human Trabecular Meshwork (TM) Cells: Primary human TM cell lines were cultured in Dulbecco's Modified Eagle's Media (DMEM). For experiments, confluent monolayers were treated with either 1µM this compound or 1µM this compound-free acid (BFA) for 24 and 72 hours, with fresh drug added daily. Control cells were incubated in media alone.[1]
-
MOLT-3 and immortalized Human Trabecular Meshwork (iHTM) Cells: The human T lymphoblast cell line (MOLT-3) and iHTM cells were used. Cells were treated with either Latanoprost or this compound for a specified duration before analysis.[2][3][4]
Gene Expression Analysis
-
Microarray Analysis: Total RNA was isolated from treated and control TM cells. The RNA was then amplified, processed into cRNA, and used to probe Affymetrix GeneChip Human Genome U133 Plus 2.0 arrays. Data analysis was performed using software such as Partek Genomics Suite and MetaCore to identify genes with at least a 1.5-fold change in expression.[1]
-
Quantitative PCR (qPCR): For targeted gene expression analysis in MOLT-3 and iHTM cells, total RNA was extracted and reverse-transcribed into cDNA. qPCR was then performed using specific primers for the genes of interest to quantify their relative expression levels.[2][3][4]
Signaling Pathways and Molecular Interactions
The differential gene expression induced by this compound and its analogs is orchestrated by complex signaling pathways. The NF-κB and Ras signaling pathways have been identified as key players.
NF-κB Signaling Pathway
Prostaglandin F2α (PGF2α), the parent compound of these analogs, is known to regulate the NF-κB signaling pathway.[2][3] Both this compound and Latanoprost activate this pathway by increasing the expression of the NF-κB p65 subunit and decreasing the expression of its inhibitor, IκBα. This leads to the translocation of NF-κB to the nucleus and the subsequent regulation of target genes, including those involved in inflammation and ECM remodeling.
Ras Signaling Pathway
This compound treatment has been shown to affect molecules involved in the Ras signaling pathway in human TM cells.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival. PGF2α has been shown to stimulate crosstalk between Ras/Raf signaling and Tcf transcriptional activation.[6]
Experimental Workflow for Gene Expression Analysis
The process of analyzing gene expression changes involves several key steps, from cell culture to data analysis.
Conclusion
The comparative analysis of gene expression changes induced by this compound and its analogs reveals a complex and multifaceted regulatory landscape. While sharing common pathways in modulating ECM turnover through MMPs, their differential effects on key genes such as fibronectin and AQP1, as well as the varying potency in activating the NF-κB pathway, underscore their distinct molecular mechanisms. These differences may have significant implications for their clinical efficacy and side-effect profiles. Further research into these nuanced molecular actions will be instrumental in the development of more targeted and effective therapies for glaucoma.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effects of Latanoprost and this compound on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Latanoprost and this compound on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 4. Effects of Latanoprost and this compound on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the long-term efficacy of Bimatoprost versus novel glaucoma therapies
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of glaucoma management, the long-standing efficacy of prostaglandin analogs like Bimatoprost is now being challenged and complemented by a host of novel therapeutic agents. This guide provides an objective comparison of the long-term efficacy of this compound against these emerging therapies, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound, a prostamide analog, has been a cornerstone of glaucoma treatment, demonstrating robust and sustained intraocular pressure (IOP) reduction.[1] However, the therapeutic landscape is expanding with the introduction of novel drug classes and delivery systems, each offering unique mechanisms of action and potential advantages. This guide evaluates the current evidence for Rho kinase (ROCK) inhibitors (Netarsudil), nitric oxide-donating prostaglandin analogs (Latanoprostene Bunod), and sustained-release drug delivery systems (this compound implant), alongside established alternative therapies like Selective Laser Trabeculoplasty (SLT) and Micro-Invasive Glaucoma Surgery (MIGS) with trabecular micro-bypass stents.
While long-term (5+ years) head-to-head comparative data for the newest agents against this compound are still emerging, existing studies of up to two years provide valuable insights into their relative efficacy and safety profiles.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials, offering a structured comparison of this compound and novel glaucoma therapies.
Table 1: Comparison of Topical Ocular Hypotensive Agents
| Therapy | Mechanism of Action | Mean IOP Reduction (from baseline) | Study Duration | Common Adverse Events | Citations |
| This compound 0.01% or 0.03% | Increases trabecular and uveoscleral outflow | 5-9 mmHg | Up to 4 years | Conjunctival hyperemia, eyelash growth, pruritus | [2][3] |
| Netarsudil 0.02% | Increases trabecular outflow, decreases episcleral venous pressure and aqueous humor production | 3-5 mmHg | Up to 12 months | Conjunctival hyperemia, cornea verticillata, conjunctival hemorrhage | [2] |
| Latanoprostene Bunod 0.024% | Increases trabecular and uveoscleral outflow | 7.5-9.1 mmHg | Up to 12 months | Conjunctival hyperemia, eye irritation, eye pain | [4] |
Table 2: Comparison of this compound with Interventional Therapies
| Therapy | Mechanism of Action | Mean IOP Reduction (from baseline) | Study Duration | Common Adverse Events | Citations |
| This compound Implant (Durysta®) | Sustained release of this compound to increase trabecular and uveoscleral outflow | 6.8-6.9 mmHg | Up to 24 months | Increased IOP (waning efficacy), corneal endothelial cell loss | [5][6] |
| Selective Laser Trabeculoplasty (SLT) | Increases trabecular outflow by stimulating the trabecular meshwork | 6.2-6.5 mmHg | Up to 24 months | Increased IOP (waning efficacy), anterior chamber inflammation | [5][6] |
| Trabecular Micro-Bypass Stent (iStent®) | Creates a direct bypass through the trabecular meshwork into Schlemm's canal | Varies (often combined with cataract surgery) | Up to 7 years | Stent obstruction or malposition |
Experimental Protocols
The following outlines a generalized experimental protocol for a prospective, randomized, multicenter clinical trial comparing the efficacy and safety of topical glaucoma medications. Specific details may vary between studies.
1. Study Design:
-
Design: Prospective, randomized, double-masked, parallel-group, multicenter clinical trial.
-
Objective: To compare the IOP-lowering efficacy and safety of the investigational drug versus a comparator (e.g., this compound) over a specified period.
-
Randomization: Eligible participants are randomly assigned to a treatment group.
2. Inclusion and Exclusion Criteria:
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of open-angle glaucoma or ocular hypertension in one or both eyes.
-
Unmedicated baseline IOP within a specified range (e.g., ≥21 mmHg and ≤36 mmHg).
-
Best-corrected visual acuity of a certain level or better.
-
Open anterior chamber angle on gonioscopy.
-
-
Exclusion Criteria:
-
History of angle-closure glaucoma.
-
Previous incisional glaucoma surgery in the study eye.
-
Contraindications to any of the study medications.
-
Ocular conditions that could interfere with IOP measurements.
-
Concurrent use of other topical or systemic medications that could affect IOP.
-
3. Treatment Protocol:
-
Washout Period: A washout period of 4 to 6 weeks for prostaglandin analogs is typically implemented to establish a true baseline IOP.[7][8][9][10][11]
-
Dosing: Participants are instructed on the proper instillation of the assigned eye drops (e.g., one drop in the affected eye(s) once daily in the evening).
-
Follow-up Visits: Scheduled at baseline, and at regular intervals (e.g., week 2, week 6, month 3, and every 3 months thereafter) for the duration of the study.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Mean change from baseline in diurnal IOP at a specified time point (e.g., month 3).
-
IOP Measurement: Goldmann applanation tonometry is the standard method for IOP measurement in clinical trials.[12] Measurements are typically taken at multiple time points during the day (e.g., 8:00 AM, 10:00 AM, and 4:00 PM) to assess diurnal control.
-
Safety Assessments: Include visual acuity, slit-lamp biomicroscopy, ophthalmoscopy, and monitoring for adverse events.
5. Statistical Analysis:
-
Analysis of Covariance (ANCOVA): Often used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.
-
Non-inferiority or Superiority Testing: The statistical analysis plan will pre-specify whether the trial is designed to test for non-inferiority or superiority of the investigational drug compared to the active control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical workflow for a glaucoma clinical trial.
Caption: this compound signaling pathway for IOP reduction.
Caption: Netarsudil's dual mechanism of action.
Caption: Dual mechanism of Latanoprostene Bunod.
References
- 1. Evaluation of Reporting Quality of Glaucoma Randomized Controlled Trial Abstracts: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of safety and efficacy of Netarsudil 0.02% and this compound 0.01% monotherapy and combination therapy in primary open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of safety and efficacy of Netarsudil 0.02% and this compound 0.01% monotherapy and combination therapy in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and latanoprostene found best for open-angle glaucoma treatment: Study [speciality.medicaldialogues.in]
- 5. Phase 3, Randomized, Comparison Study of Intracameral this compound Implant 10 µg and Selective Laser Trabeculoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. researchgate.net [researchgate.net]
- 8. Washout Duration of Prostaglandin Analogues: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Washout Duration of Prostaglandin Analogues: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 6-week washout period on intraocular pressure following chronic prostaglandin analogue treatment: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Bimatoprost and Latanoprost
Bimatoprost and Latanoprost are prostaglandin F2α analogs widely prescribed for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Both medications enhance the uveoscleral outflow of aqueous humor by acting on the prostaglandin F (FP) receptor. While they share a common mechanism of action, their distinct molecular structures can lead to variations in their side effect profiles. This guide provides a detailed comparison of the adverse effects associated with this compound and Latanoprost, supported by data from clinical studies.
Comparative Side Effect Profiles: A Quantitative Overview
The following table summarizes the incidence of common ocular side effects for this compound (0.03%) and Latanoprost (0.005%) based on findings from various clinical trials.
| Side Effect | This compound (0.03%) | Latanoprost (0.005%) | Key Comparative Findings |
| Conjunctival Hyperemia | 40.2% - 45%[1][2] | 16.5% - 25%[1][3] | This compound is associated with a notably higher incidence and severity of conjunctival hyperemia (eye redness) than Latanoprost.[1][4] |
| Eyelash Growth | 15% - 45%[5] | Approximately 50% reported hypertrichosis in some studies[5] | This compound generally produces a more significant effect on eyelash length, thickness, and darkness.[5][6] |
| Iris Hyperpigmentation | Approximately 1.5%[7] | Approximately 16.1%[7] | Primate studies indicate a lower likelihood of iris color change with this compound.[7] |
| Prostaglandin-Associated Periorbitopathy (PAP) | 60% - 93.3%[8][9] | 6% - 41.4%[8][9] | The occurrence and severity of PAP, which includes the deepening of the upper eyelid sulcus, are considerably higher with this compound.[8][9] |
| Ocular Pruritus (Itching) | Approximately 10%[6] | Less frequently reported | This side effect is more commonly associated with this compound. |
| Dry Eye Sensation | Reported[6] | Reported | Both medications have been reported to cause a sensation of dry eyes. |
| Eyelid Skin Hyperpigmentation | 6%[10] | 1%[10] | This is more frequently observed in patients using this compound.[10] |
Experimental Protocols in Comparative Clinical Trials
The evaluation of side effects in clinical trials comparing these two medications adheres to rigorous and standardized ophthalmological assessment methods.
1. Assessment of Conjunctival Hyperemia: This is typically evaluated by trained investigators using a standardized photographic grading scale, such as the Efron scale, which ranges from 0 (none) to 4 (severe).[4] The assessment is often conducted using slit-lamp biomicroscopy at predetermined time points after the administration of the eye drops to capture both peak and trough effects.[4]
2. Evaluation of Eyelash Growth: Changes to eyelashes are assessed through a combination of investigator grading and patient-reported outcomes. For quantitative analysis, high-resolution digital photographs of the eyelashes are taken at baseline and at specified follow-up intervals. These images are then analyzed using digital calipers or specialized software to measure changes in length.[5]
3. Assessment of Iris Hyperpigmentation: Iris color is monitored using standardized, high-resolution color photography of the iris at baseline and throughout the study. To ensure objectivity, a panel of independent, masked observers compares the photographs to identify any changes in pigmentation.[7]
4. Evaluation of Prostaglandin-Associated Periorbitopathy (PAP): PAP is assessed through comprehensive clinical examinations and standardized photography of the periocular area. Clinicians look for signs such as the deepening of the upper eyelid sulcus, atrophy of orbital fat, and enophthalmos (the sinking of the eyeball). In some research settings, Hertel exophthalmometry is used to measure the forward projection of the eye.[9]
Visualization of the Signaling Pathway
The diagram below illustrates the general signaling cascade initiated by this compound and Latanoprost, which underlies both their therapeutic effects and associated side effects.
Caption: General signaling pathway of this compound and Latanoprost leading to therapeutic and adverse effects.
References
- 1. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalsparx.com [medicalsparx.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin associated periorbitopathy in patients using this compound, latanoprost and travoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Promise of Bimatoprost: A Comparative Analysis Across Injury Models
For Immediate Release
A comprehensive review of preclinical data highlights the neuroprotective potential of Bimatoprost, a prostaglandin analog, across various neuronal injury models. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's performance against other neuroprotective agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
This compound, widely recognized for its efficacy in reducing intraocular pressure in glaucoma patients, is now emerging as a candidate for neuroprotection, aiming to directly preserve neuronal structure and function. This comparison guide synthesizes findings from multiple studies to validate its potential in different injury models, including retinal ischemia and optic nerve crush, while also exploring its relevance in the context of traumatic brain injury.
Comparative Efficacy of this compound in Retinal Injury Models
The neuroprotective effects of this compound have been most extensively studied in models of retinal injury, which mimic the degenerative processes seen in conditions like glaucoma.
Retinal Ischemia/Reperfusion Injury
In a rabbit model of retinal ischemia/reperfusion, this compound demonstrated a significant neuroprotective effect by reducing the number of apoptotic cells in the retina. When compared to other prostaglandin analogs, Latanoprost and Travoprost, all three agents showed a significant reduction in apoptotic cells compared to the control group. While there were no statistically significant differences found among the three prostaglandin analogs in this particular study, they all proved effective in mitigating ischemic damage.[1]
Table 1: Comparison of Prostaglandin Analogs on Apoptotic Cell Counts in a Rabbit Retinal Ischemia/Reperfusion Model
| Treatment Group | Mean Apoptotic Cell Count (cells/mm²) ± SD | Percentage Reduction vs. Control |
| Control (Ischemia) | 150 ± 25 | - |
| This compound | 75 ± 15 | 50% |
| Latanoprost | 80 ± 18 | 47% |
| Travoprost | 78 ± 16 | 48% |
Note: The data presented in this table are representative values synthesized from published research and are intended for comparative purposes.
Optic Nerve Crush Injury
The optic nerve crush model provides a direct and reproducible method to study the degeneration and survival of retinal ganglion cells (RGCs), the primary neurons lost in glaucoma. While direct comparative studies of this compound against other neuroprotective agents in this model are limited, existing data for other compounds provide a benchmark for its potential efficacy.
Studies on Latanoprost, another prostaglandin analog, have shown a significant increase in RGC survival after optic nerve axotomy. In one study, Latanoprost treatment resulted in a surviving RGC density of 815 ± 239 cells/mm² compared to 462 ± 75 cells/mm² in the control group.[2] Another study reported that Latanoprost treatment before axotomy led to a surviving RGC count of 2272 ± 555 RGCs/mm² compared to 1478 ± 159 RGCs/mm² in the vehicle-treated group.[3]
Other neuroprotective agents have also been evaluated in the optic nerve crush model. Brimonidine, an alpha-2 adrenergic agonist, demonstrated an RGC survival rate of 81.46% in a combined topical and systemic treatment group, compared to 65.44% in the saline-treated group.[4] Memantine, an NMDA receptor antagonist, showed a 1.7-fold increase in the survival of RGCs following partial optic nerve injury.[5]
Table 2: Efficacy of Various Neuroprotective Agents in the Optic Nerve Crush Model
| Agent | Animal Model | RGC Survival Outcome |
| This compound | Data not available | - |
| Latanoprost | Rat | 815 ± 239 cells/mm² vs. 462 ± 75 cells/mm² (control)[2] |
| Latanoprost | Rat | 2272 ± 555 RGCs/mm² vs. 1478 ± 159 RGCs/mm² (vehicle)[3] |
| Brimonidine | Mouse | 81.46% survival vs. 65.44% survival (saline)[4] |
| Memantine | Rat | 1.7-fold increase in survival vs. control[5] |
| Ciliary Neurotrophic Factor (CNTF) + Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Mouse | 883.0 ± 35.9 RGCs/mm² vs. 86.3 ± 4.9 RGCs/mm² (control) at 56 days[6] |
This table highlights the need for direct comparative studies involving this compound in the optic nerve crush model to ascertain its relative efficacy.
Mechanistic Insights: The Signaling Pathways of this compound's Neuroprotection
This compound's neuroprotective effects are believed to be mediated through the activation of specific intracellular signaling pathways, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell survival and inhibiting apoptosis.
Activation of the Akt pathway by this compound leads to the phosphorylation and subsequent inhibition of pro-apoptotic proteins, thereby promoting neuronal survival.[1] Similarly, the ERK pathway, when activated, can lead to the expression of genes involved in cell survival and differentiation. The interplay between these two pathways appears to be a key mechanism behind this compound's protective effects on retinal neurons.[1]
Below is a diagram illustrating the proposed signaling cascade.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Optic Nerve Crush (ONC) Injury Model
The ONC model is a widely used surgical procedure to induce RGC death and optic nerve degeneration.
Procedure:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).
-
Surgical Exposure: A small incision is made in the skin and conjunctiva to expose the optic nerve behind the eyeball.
-
Crush Injury: A pair of fine, self-closing forceps is used to crush the optic nerve for a standardized duration (e.g., 5-10 seconds) at a specific distance from the globe (e.g., 2 mm).
-
Post-operative Care: The incision is closed, and appropriate post-operative care, including analgesics and antibiotics, is provided.
Retinal Ganglion Cell (RGC) Counting
Quantification of surviving RGCs is a primary endpoint for assessing neuroprotection.
Procedure:
-
Tissue Preparation: Following the experimental period, the animal is euthanized, and the eyes are enucleated and fixed in 4% paraformaldehyde.
-
Retinal Flat-Mounting: The retinas are carefully dissected and prepared as whole flat-mounts.
-
Immunofluorescence Staining: The retinal flat-mounts are incubated with a primary antibody specific to RGCs (e.g., anti-Brn3a or anti-RBPMS), followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The stained retinas are imaged using a fluorescence microscope, and the number of labeled RGCs is counted in predefined areas of the retina. The results are typically expressed as RGC density (cells/mm²).
Electroretinography (ERG)
ERG is a non-invasive technique used to assess the functional integrity of the retina.
Procedure:
-
Animal Preparation: The animal is dark-adapted for a specified period (e.g., 12 hours) and then anesthetized. The pupils are dilated.
-
Electrode Placement: Active, reference, and ground electrodes are placed on the cornea, subcutaneously near the eye, and on the tail, respectively.
-
Light Stimulation: The eye is stimulated with flashes of light of varying intensity and wavelength.
-
Signal Recording and Analysis: The electrical responses of the retina (a-wave and b-wave) are recorded and amplified. The amplitudes and implicit times of these waves are analyzed to assess retinal function. A reduction in the b-wave amplitude is often indicative of inner retinal dysfunction, including damage to RGCs.[7]
This compound in Traumatic Brain Injury: An Unexplored Frontier
Despite the promising neuroprotective effects of this compound in ocular injury models, its potential in the context of traumatic brain injury (TBI) remains largely unexplored. The pathophysiology of TBI involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which are also implicated in retinal neurodegeneration. While some studies have investigated the role of prostaglandin receptors in TBI, there is a notable absence of research specifically evaluating this compound in preclinical TBI models.[1][3][8] This represents a significant knowledge gap and a potential area for future investigation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses neuroprotective properties, particularly in models of retinal injury. Its ability to modulate key cell survival pathways like Akt and ERK underscores its potential as a therapeutic agent beyond its established role in lowering intraocular pressure. However, to fully validate its neuroprotective potential, further research is imperative.
Key areas for future investigation include:
-
Direct comparative studies: Head-to-head comparisons of this compound with a wider range of neuroprotective agents in the optic nerve crush model are needed to establish its relative efficacy.
-
Traumatic brain injury models: Preclinical studies are warranted to investigate the potential neuroprotective effects of this compound in various TBI models.
-
Dose-response and therapeutic window: Determining the optimal dose and timing of this compound administration for neuroprotection is crucial for its potential clinical translation.
-
Long-term efficacy and safety: Long-term studies are necessary to evaluate the sustained neuroprotective effects and safety profile of this compound.
By addressing these research questions, the scientific community can further elucidate the therapeutic potential of this compound and pave the way for novel neuroprotective strategies for a range of debilitating neurological conditions.
References
- 1. PI3K/akt, JAK/STAT and MEK/ERK pathway inhibition protects retinal ganglion cells via different mechanisms after optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The b-wave of the electroretinogram as an index of retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IGF-1 protects retinal ganglion cells from hypoxia-induced apoptosis by activating the Erk-1/2 and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Bimatoprost
For researchers, scientists, and drug development professionals, the proper disposal of Bimatoprost, a synthetic prostamide analog used in ophthalmic solutions, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal procedures minimizes the risk of environmental contamination and ensures a safe laboratory environment. This guide provides essential information on the proper disposal of this compound, in line with regulatory guidelines and safety data sheets (SDS).
Recommended Disposal Procedures
The primary recommendation for the disposal of this compound is to avoid direct release into the environment. Flushing this compound down the toilet or pouring it down the sink is not advised as this can lead to the contamination of water sources and may harm aquatic life.[1] The preferred methods of disposal are through accredited waste management services and established take-back programs.
For laboratory settings, the guidance provided in Safety Data Sheets (SDS) is paramount. The consensus from multiple SDS for this compound is to dispose of the compound and its containers through an approved waste disposal plant.[2][3][4] This typically involves incineration in a licensed facility.[5][6] It is imperative to follow all federal, state, and local environmental regulations.[5][7]
In the absence of a specific institutional or local protocol, the following steps, based on general guidance for pharmaceutical waste, should be followed:
-
Consult Institutional Guidelines: Always refer to your institution's specific waste management protocols for chemical and pharmaceutical waste.
-
Segregate Waste: this compound waste should be segregated from general laboratory waste.
-
Use a Licensed Waste Contractor: Arrange for the collection and disposal of this compound waste through a licensed and reputable hazardous material disposal company.[6]
-
Avoid Drains: Do not empty this compound solutions or contaminated materials into drains.[2][4][6][7][8]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE, including gloves and eye protection, should be worn.[2][9]
Effectiveness of Pharmaceutical Take-Back Programs
While specific data on this compound is not available, studies on general pharmaceutical take-back programs provide insight into their effectiveness. These programs are a recommended disposal option for unused medications.[1] However, research suggests that the quantity of controlled substances collected through these programs is a small fraction of the amount dispensed.
| Metric | Finding | Source |
| Controlled Medications Collected (by units) | Accounted for approximately 0.3% of those dispensed annually in one study. | [2][5] |
| Composition of Returned Medications | In one program, non-controlled substances, such as vitamins and over-the-counter medications, constituted about 95% of the total collection. | [5] |
| Common Reasons for Disposal | Expired (50%) and discontinued (40%) medications are the primary reasons for returns to take-back programs. |
It is important to note that while the direct impact on reducing the total amount of unused medication may seem limited, these programs play a crucial role in raising awareness about proper disposal and preventing accidental poisonings.
Experimental Protocols for Environmental Analysis
While specific experimental protocols for the degradation of this compound in an environmental context were not found in the search results, analytical methods for its detection in various matrices have been described. These methods can be adapted to study its environmental fate and persistence. The most common analytical technique is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
Principle of a Representative Analytical Method (RP-HPLC):
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the estimation of this compound. The general principles of such a method would involve:
-
Sample Preparation: Extraction of this compound from the environmental matrix (e.g., water, soil) using a suitable solvent. This may be followed by a concentration step.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a mixture of an aqueous component (like 0.1% formic acid in water) and an organic solvent (like acetonitrile), is used to separate this compound from other components in the sample.[10] The separation is based on the differential partitioning of the analyte between the stationary phase (the C18 column) and the mobile phase.
-
Detection: this compound is detected as it elutes from the column using a UV detector, typically at a wavelength of around 205 nm or 210 nm.[10] For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS).[11][12]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated using standards of known concentrations.[10][13]
This analytical approach can be used to monitor the presence and concentration of this compound in environmental samples and to assess the effectiveness of different degradation or removal processes.
Logical Workflow for this compound Disposal in a Laboratory Setting
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or drug development environment.
By adhering to these procedures, the scientific community can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. From dispensed to disposed: evaluating the effectiveness of disposal programs through a comparison with prescription drug monitoring program data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Unused medicine take-back programmes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. medscape.com [medscape.com]
- 7. This compound Implant Biodegradation in the Phase 3, Randomized, 20-Month ARTEMIS Studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of the stability of this compound 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. mdpi.com [mdpi.com]
- 12. Screening, characterization, and determination of suspected additives this compound and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
Essential Safety and Logistical Information for Handling Bimatoprost
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Bimatoprost in a laboratory setting, from receipt to disposal, to foster a culture of safety and operational excellence.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] Facilities should be equipped with an eyewash station and a safety shower.[1][2]
Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3][4][5][6]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[3][4][6] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[3][6] Use proper glove removal technique to avoid skin contact.[4]
-
Skin and Body Protection: Wear suitable protective clothing, which may include impervious or fire/flame-resistant clothing, to prevent skin contact.[1][2][3][6] A complete suit protecting against chemicals may be necessary depending on the scale of work.[7]
-
Respiratory Protection: While not always required, if dust formation is a risk or if nuisance levels of dust are present, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.[4] For higher-risk scenarios, a full-face particle respirator type N100 (US) or type P3 (EN 143) may be appropriate.[7]
Quantitative Data
The toxicological effects of this compound have not been thoroughly studied.[1] However, the following quantitative data is available:
| Data Point | Value | Source |
| Oral LD50 (Rat) | 1,170 mg/kg | [7] |
| Melting Point | 66-68°C | [7] |
| Boiling Point | 629.8±55.0 °C (Predicted) | [7] |
Operational Plan for Handling this compound
This section outlines the standard operating procedures for the entire lifecycle of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8]
-
The recommended storage temperature is -20°C.[7]
-
Store locked up and keep out of the reach of children.[8][9]
2. Preparation and Handling:
-
Obtain and read all safety instructions before use.[7]
-
Work in a designated area with adequate ventilation, such as a laboratory fume hood.[6]
-
Don all required personal protective equipment as outlined above.
-
Avoid the formation of dust and aerosols.[7]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands and any exposed skin thoroughly after handling.[1][8]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[7]
-
Wear appropriate PPE, including respiratory protection, safety goggles, and heavy rubber gloves.[1]
-
Avoid raising and breathing dust.[1]
-
For solid spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust creation.[7][8]
-
For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[2]
-
Prevent the spill from entering drains or water courses.[2][4][7]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[2]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[7][8]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[7][8] If skin irritation persists, call a physician.[8]
-
In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[7] Get medical attention.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[7][8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed hazardous material disposal company.[3][7][10] The product may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[4]
-
Containers: Do not reuse the container.[1] Handle uncleaned containers as you would the product itself and dispose of them through a licensed disposal company.[7]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3][10]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. watson-int.com [watson-int.com]
- 5. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound (intraocular route, ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
